Bexarotene
説明
Structure
3D Structure
特性
IUPAC Name |
4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVMQTYZDKMPEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040619 | |
| Record name | Bexarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bexarotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water and slightly soluble in vegetable oils and ethanol, 1.49e-04 g/L | |
| Record name | BEXAROTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Bexarotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Off-white to white powder | |
CAS No. |
153559-49-0 | |
| Record name | Bexarotene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153559-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bexarotene [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153559490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bexarotene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00307 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bexarotene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bexarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEXAROTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A61RXM4375 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BEXAROTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Bexarotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230-231 °C | |
| Record name | BEXAROTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Discovery and Development of Bexarotene: A Technical Guide
An In-depth Exploration of the First-in-Class Rexinoid for Researchers, Scientists, and Drug Development Professionals
Abstract
Bexarotene (Targretin®) stands as a pioneering achievement in oncology, being the first retinoid X receptor (RXR)-selective agonist, or "rexinoid," to gain regulatory approval. Its discovery and development have provided profound insights into the therapeutic potential of targeting nuclear receptor signaling pathways. This technical guide offers a comprehensive overview of the history of this compound, from its conceptualization and synthesis to its preclinical validation and pivotal clinical trials that led to its approval for the treatment of cutaneous T-cell lymphoma (CTCL). The document details the drug's mechanism of action, key signaling pathways, and extensive quantitative data from seminal studies, presented in a structured format for clarity and comparative analysis. Furthermore, detailed experimental methodologies and visual representations of complex biological processes are provided to serve as a valuable resource for the scientific community.
Introduction: The Dawn of a New Retinoid Era
The journey of this compound began with the exploration of retinoids, a class of compounds derived from vitamin A, for cancer therapy. While traditional retinoids primarily targeting retinoic acid receptors (RARs) showed promise, they were often associated with significant toxicity. This led researchers to investigate the therapeutic potential of selectively targeting the retinoid X receptors (RXRs), a distinct class of nuclear receptors.
Collaborative efforts between SRI International and the La Jolla Cancer Research Foundation (now the Sanford- Burnham Medical Research Institute) laid the groundwork for the discovery of this compound.[1] The development was then spearheaded by Ligand Pharmaceuticals, a biotechnology company based in San Diego.[1] Their work culminated in the U.S. Food and Drug Administration (FDA) approval of this compound (brand name Targretin) in December 1999 for the treatment of cutaneous manifestations of CTCL in patients refractory to at least one prior systemic therapy.[1][2] This was followed by approval from the European Medicines Agency (EMA) in March 2001.[1]
Medicinal Chemistry and Synthesis
This compound, chemically known as 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthalenyl)ethenyl] benzoic acid (LGD1069), is a synthetic retinoid analog.[3] Its structure was rationally designed to achieve high selectivity for RXRs over RARs.
Chemical Synthesis
The synthesis of this compound has been described through various routes. A common approach involves the following key steps:
-
Step 1: Friedel-Crafts Acylation: Reaction of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene with 4-carbomethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form a keto ester intermediate.
-
Step 2: Wittig Reaction: The keto ester intermediate is then reacted with a phosphonium ylide, such as methyltriphenylphosphonium bromide, in the presence of a strong base to form the olefinic ester.
-
Step 3: Saponification: Finally, the ester is hydrolyzed to the carboxylic acid, yielding this compound.
A detailed, multi-step synthesis scheme for a this compound analog, disila-bexarotene, provides further insight into the synthetic strategies employed for this class of molecules.[4]
Mechanism of Action: Selective Activation of RXRs
This compound's therapeutic effects are mediated through its selective activation of the three retinoid X receptor subtypes: RXRα, RXRβ, and RXRγ.[2][5] Unlike other retinoids that primarily target retinoic acid receptors (RARs), this compound exhibits high affinity for RXRs.[6]
RXR Homodimerization and Heterodimerization
Upon ligand binding, RXRs can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, including RARs, the vitamin D receptor (VDR), the thyroid hormone receptor (TR), and peroxisome proliferator-activated receptors (PPARs).[7][8] These receptor complexes then bind to specific DNA sequences known as retinoid X response elements (RXREs) or other hormone response elements in the promoter regions of target genes, thereby modulating their transcription.[3]
Gene Regulation and Cellular Effects
The activation of these signaling pathways by this compound leads to a cascade of cellular events, including:
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in CTCL cells.[9][10] This is associated with the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[10]
-
Inhibition of Cell Proliferation: By modulating the expression of cell cycle regulatory proteins, this compound halts the proliferation of malignant T-cells.[3][11]
-
Induction of Cell Differentiation: The drug promotes the differentiation of cancer cells, leading to a less malignant phenotype.[3]
Signaling Pathways
The biological effects of this compound are orchestrated through complex signaling networks. The following diagrams illustrate the key pathways involved.
RXR/RXR Homodimer Signaling Pathway
Caption: this compound-mediated RXR/RXR homodimer signaling pathway.
RXR/LXR Heterodimer Signaling Pathway and Hyperlipidemia
Caption: this compound's permissive activation of the RXR/LXR heterodimer, leading to hyperlipidemia.
Preclinical Development
In Vitro Studies
This compound's activity was extensively characterized in various cancer cell lines, particularly those derived from CTCL.
Experimental Protocol: Cell Proliferation Assay (MTS Assay) [11]
-
Cell Seeding: CTCL cell lines (e.g., Hut78) are seeded in 96-well plates at a density of 10,000-20,000 cells per well.
-
Treatment: Cells are immediately treated with this compound at various concentrations (e.g., 10 µM) or a vehicle control (e.g., ethanol).
-
Incubation: The plates are incubated for 72 hours.
-
MTS Reagent Addition: MTS reagent is added to each well.
-
Incubation: Plates are incubated for a period to allow for the conversion of MTS to formazan.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a plate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle control.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining) [10]
-
Cell Treatment: CTCL cells are treated with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for different time points (e.g., 24, 48, 72, and 96 hours).
-
Cell Harvesting and Washing: Cells are harvested and washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
-
Data Analysis: The percentage of apoptotic cells is quantified.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (RXRα) | - | 33 nM | [6] |
| EC50 (RXRβ) | - | 24 nM | [6] |
| EC50 (RXRγ) | - | 25 nM | [6] |
| EC50 (RARs) | - | >10,000 nM | [6] |
| IC50 (PPARγ) | - | ~3 µM | [12] |
| Proliferation Inhibition | Hut78 | 85% reduction at 10 µM | [11] |
In Vivo Studies
Preclinical animal models were instrumental in demonstrating the anti-tumor efficacy of this compound.
Experimental Protocol: CTCL Xenograft Model [13]
-
Animal Model: Immunodeficient mice (e.g., SCID mice) are used.
-
Tumor Cell Implantation: Human CTCL cells (e.g., HH cells) are injected subcutaneously into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly.
-
Treatment Administration: Mice are treated with this compound (e.g., 30 mg/kg or 100 mg/kg) or a vehicle control, typically via oral gavage, on a daily basis.
-
Efficacy Endpoint: Tumor growth is monitored throughout the study. The primary endpoint is the inhibition of tumor progression.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of gene and protein expression (e.g., p21, RXRα).
Table 2: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Treatment | Outcome | Reference |
| CTCL Xenograft (HH cells) | 30 mg/kg or 100 mg/kg daily | Significant suppression of tumor progression | [13] |
| NMU-induced Rat Mammary Tumor | This compound | 90% reduction in tumor burden | [2] |
Clinical Development
The clinical development of this compound for CTCL involved multinational, open-label, Phase II-III trials.[14]
Phase II/III Clinical Trials in CTCL
These pivotal studies evaluated the efficacy and safety of oral this compound in patients with both early- and advanced-stage CTCL who were refractory to other therapies.
Table 3: Patient Demographics and Baseline Characteristics from a Pivotal Phase II/III Trial in Advanced CTCL
| Characteristic | Value (N=94) |
| Median Age (years) | 64 |
| Gender (Male/Female) | 46%/54% |
| Race (Caucasian) | 80% |
| Disease Stage | IIB-IVB |
| Prior Systemic Therapies (Median) | 2 |
Data adapted from a multinational, open-label, phase III study of topical this compound gel.[15]
Table 4: Clinical Efficacy of Oral this compound in Refractory CTCL
| Patient Population | Initial Dose | Overall Response Rate | Complete Response Rate | Reference |
| Advanced-Stage CTCL | 300 mg/m²/day | 45% | - | [16] |
| Advanced-Stage CTCL | >300 mg/m²/day | 55% | - | [16] |
| Early-Stage CTCL | 300 mg/m²/day | 54% | - | [17] |
| Advanced-Stage CTCL (Japanese patients) | 300 mg/m² cohort | 53.8% | - | [18] |
Pharmacokinetics
Table 5: Pharmacokinetic Parameters of Oral this compound
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [16] |
| Terminal Half-life | ~7 hours | [16] |
| Plasma Protein Binding | >99% | [19] |
| Metabolism | Primarily via CYP3A4 | [19] |
| Excretion | Primarily hepatobiliary | [19] |
Safety and Tolerability
The most common adverse events associated with this compound treatment are manageable and include:
-
Hyperlipidemia: Elevated triglycerides and cholesterol are frequently observed.[16]
-
Central Hypothyroidism: A common side effect requiring thyroid hormone replacement.[17]
-
Leukopenia [17]
-
Headache [16]
-
Rash [17]
Conclusion
The discovery and development of this compound represent a landmark in targeted cancer therapy. By selectively modulating the RXR signaling pathway, this compound established a new therapeutic paradigm for CTCL and opened avenues for investigating rexinoids in other malignancies and diseases. This in-depth technical guide provides a comprehensive resource for understanding the multifaceted journey of this compound, from its chemical synthesis to its clinical application. The detailed experimental protocols, quantitative data, and pathway diagrams are intended to facilitate further research and development in the field of nuclear receptor-targeted therapies.
References
- 1. A Phase II Trial of this compound for Advanced Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Dose Escalation Study of Topical this compound in Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of this compound Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. Rexinoid this compound modulates triglyceride but not cholesterol metabolism via gene-specific permissivity of the RXR/LXR heterodimer in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis by this compound in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of this compound Analogs for Treating Cutaneous T-Cell Lymphomas [mdpi.com]
- 12. Identification of this compound as a PPARγ Antagonist with HDX - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pieronline.jp [pieronline.jp]
- 14. premera.com [premera.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. The utility of this compound in mycosis fungoides and Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nextstepsinderm.com [nextstepsinderm.com]
- 18. Long‐term efficacy and safety of this compound for Japanese patients with cutaneous T‐cell lymphoma: The results of a phase 2 study (B‐1201) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Bexarotene as a Retinoid X Receptor (RXR) Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexarotene is a synthetic retinoid, a subclass of compounds that selectively bind to and activate retinoid X receptors (RXRs).[1][2] Unlike other retinoids that may activate retinoic acid receptors (RARs), this compound's specificity for RXRs gives it a distinct biological activity profile.[1][3] This high selectivity makes it a valuable tool for studying RXR-mediated signaling pathways and a therapeutic agent for specific diseases. Clinically, this compound is approved for the treatment of cutaneous T-cell lymphoma (CTCL).[2][4] This guide provides an in-depth technical overview of this compound's role as an RXR agonist, focusing on its mechanism of action, quantitative data, and relevant experimental protocols.
Mechanism of Action
This compound exerts its biological effects by functioning as a ligand for RXRs, which are nuclear receptors that act as ligand-activated transcription factors.[2][5] There are three isoforms of RXR: RXRα, RXRβ, and RXRγ.[3] Upon binding this compound, the RXR undergoes a conformational change that facilitates its dimerization with other nuclear receptors.[6]
RXR can form homodimers (RXR/RXR) or, more commonly, heterodimers with a variety of other nuclear receptors, including:
-
Retinoic Acid Receptors (RARs)
-
Peroxisome Proliferator-Activated Receptors (PPARs)
-
Thyroid Hormone Receptors (TRs)
-
Vitamin D Receptor (VDR)
These receptor dimers then bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.[2] This regulation of gene expression is the fundamental mechanism through which this compound influences a wide range of cellular processes, including cell growth, differentiation, apoptosis, and metabolism.[1][2] In the absence of a ligand, the RXR heterodimer is often bound to corepressor proteins; ligand binding leads to the dissociation of corepressors and the recruitment of coactivator proteins, initiating gene transcription.[3]
Signaling Pathways
The activation of RXR by this compound triggers a cascade of molecular events that ultimately alter cellular function. The primary signaling pathway involves the direct regulation of gene expression.
Core RXR Signaling Pathway
Quantitative Data
The following tables summarize key quantitative data related to this compound's activity as an RXR agonist.
Table 1: this compound Binding Affinity and Potency
| Parameter | Receptor/Cell Line | Value | Reference |
| EC50 | RXRα | 33 nM | |
| RXRβ | 24 nM | ||
| RXRγ | 25 nM | ||
| CV-1 cells (RXRα,β,γ) | 20-28 nM | [8] | |
| Kd | CV-1 cells (RXRα,β,γ) | 21-36 nM | [8] |
| Ki | Fluorothis compound (analog) for RXRα | 12 nM | [9] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Half-life | ~7 hours | [1][5] |
| Peak Plasma Time (Tmax) | ~2 hours | [1][5] |
| Protein Binding | >99% | [1] |
| Metabolism | Primarily by CYP3A4 enzymes | [1][5] |
| Excretion | Primarily through bile | [1][5] |
Table 3: Effects of this compound on Gene Expression
| Gene | Direction of Change | Cellular Process | Reference |
| p21 | Upregulation | Cell cycle inhibition | [2] |
| p27 | Upregulation | Cell cycle inhibition | [2] |
| BAX | Upregulation | Pro-apoptosis | [2] |
| Bcl-2 | Downregulation | Anti-apoptosis | [2] |
| LPL (Lipoprotein Lipase) | Upregulation | Lipid metabolism | [2] |
| ABCA1 (ATP-binding cassette transporter A1) | Upregulation | Lipid metabolism | [2] |
| Caspase-3 | Downregulation | Apoptosis | [10] |
| Cyclin D1 | Downregulation | Cell cycle progression | [10] |
| Survivin | Downregulation | Inhibition of apoptosis | [10] |
| ATF3 | Upregulation | Tumor suppression | [11] |
| EGR3 | Upregulation | Tumor suppression | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are overviews of key experimental protocols used to characterize this compound's activity.
Reporter Gene Assay for RXR Agonist Activity
This assay is a common method to quantify the functional activity of a nuclear receptor agonist.
Principle: Cells are co-transfected with an expression vector for the RXR of interest and a reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE). Upon activation by an agonist like this compound, the RXR binds to the RXRE and drives the expression of luciferase, which can be quantified by measuring luminescence.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, CV-1) is cultured and then co-transfected with the RXR expression plasmid and the RXRE-luciferase reporter plasmid. A control plasmid (e.g., expressing β-galactosidase) is often included to normalize for transfection efficiency.
-
Compound Treatment: After allowing for plasmid expression, the cells are treated with varying concentrations of this compound or a vehicle control.
-
Cell Lysis and Luciferase Assay: Following an incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: Luciferase activity is normalized to the control reporter activity. The dose-response curve is then plotted to determine the EC50 value.
Competitive Binding Assay
This assay determines the binding affinity of a compound to a receptor.
Principle: The assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled or fluorescently labeled ligand (tracer) that has a known high affinity for the RXR.
Methodology:
-
Incubation: A constant concentration of purified RXR ligand-binding domain and the tracer are incubated with varying concentrations of unlabeled this compound.
-
Separation: The receptor-bound tracer is separated from the unbound tracer. This can be achieved through methods like filtration or size-exclusion chromatography.
-
Quantification: The amount of bound tracer is quantified (e.g., by scintillation counting for a radiolabeled tracer).
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of this compound that displaces 50% of the bound tracer) can be determined. The Ki (inhibitor constant) can then be calculated from the IC50 value.
Apoptosis Assay (TUNEL Assay)
This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay enzymatically labels the free 3'-OH ends of DNA fragments with labeled dUTP.
Methodology:
-
Cell Treatment: Cells are treated with this compound or a control for a specified period.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow the labeling enzyme to enter.
-
TUNEL Staining: The cells are incubated with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP.
-
Detection: The labeled cells can be analyzed by flow cytometry or fluorescence microscopy.
-
Data Analysis: The percentage of apoptotic (TUNEL-positive) cells is quantified.[12]
Conclusion
This compound is a potent and selective RXR agonist that modulates gene expression through its interaction with RXR and its various heterodimeric partners. Its well-characterized mechanism of action, supported by a growing body of quantitative data, makes it a valuable molecule for both therapeutic applications and basic research into the complex roles of RXR signaling in health and disease. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of novel RXR-targeted therapies.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Molecular docking, dynamics, and pharmacology studies on this compound as an agonist of ligand-activated transcription factors, retinoid X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RXR activators molecular signalling: involvement of a PPARα-dependent pathway in the liver and kidney, evidence for an alternative pathway in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Modulation by this compound of mRNA expression of genes in mouse lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of this compound Analogs for Treating Cutaneous T-Cell Lymphomas [mdpi.com]
- 12. Clinical and in vitro resistance to this compound in adult T-cell leukemia: loss of RXR-α receptor - PMC [pmc.ncbi.nlm.nih.gov]
Initial Preclinical Studies of Bexarotene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical studies of bexarotene, a selective retinoid X receptor (RXR) agonist. The document focuses on the core preclinical findings, detailing the experimental methodologies, quantitative data, and key signaling pathways involved in its mechanism of action.
Introduction
This compound is a synthetic retinoid that selectively binds to and activates retinoid X receptors (RXRs).[1] These receptors function as ligand-activated transcription factors that regulate gene expression involved in cellular differentiation, proliferation, and apoptosis.[1] Preclinical investigations have explored the therapeutic potential of this compound across a range of cancer models, including cutaneous T-cell lymphoma (CTCL), non-small cell lung cancer (NSCLC), breast cancer, and oral cancer. This guide summarizes the foundational preclinical evidence that has supported its clinical development.
Mechanism of Action and Key Signaling Pathways
This compound's primary mechanism of action involves the activation of RXRs, which can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), and thyroid hormone receptors (TRs).[1] This binding initiates a cascade of molecular events that modulate the transcription of target genes, leading to anti-tumor effects.
RXR-Mediated Gene Regulation
Upon ligand binding, this compound induces a conformational change in the RXR, leading to the recruitment of coactivators and the dissociation of corepressors from the target gene promoters. This complex then initiates the transcription of genes that can inhibit cell proliferation and induce apoptosis.[1]
Activation of the p53/p73 Pathway
In cutaneous T-cell lymphoma (CTCL) cells, this compound has been shown to activate the tumor suppressor proteins p53 and p73. This activation is initiated by the upstream kinase, ataxia telangiectasia mutated (ATM). Activated p53 and p73 then upregulate the expression of downstream targets such as p21 (a cell cycle inhibitor) and Bax (a pro-apoptotic protein), leading to cell cycle arrest and apoptosis.
Modulation of EGFR Signaling in NSCLC
In non-small cell lung cancer (NSCLC) models, this compound has demonstrated cooperative anti-tumor activity with epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). This compound enhances the effects of EGFR TKIs by repressing the phosphorylation of Akt and Her2, key downstream effectors in the EGFR signaling pathway.
Interaction with PPARγ in Oral Cancer
Preclinical studies in oral cancer have shown that the combination of this compound with a PPARγ agonist, such as pioglitazone, is effective in targeting the PPARγ/RXRα heterodimer. This combined activation leads to decreased cell proliferation.[2]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from various preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result |
| Hut-78 | CTCL | XTT Assay | Viability | 1-10 µM | Dose-dependent decrease in cell viability |
| HH | CTCL | XTT Assay | Viability | 1-10 µM | Dose-dependent decrease in cell viability |
| MJ | CTCL | XTT Assay | Viability | 1-10 µM | Resistant to this compound-induced viability loss |
| Various NSCLC cell lines | NSCLC | Not specified | IC50 of gefitinib | Not specified | Decreased gefitinib IC50 to clinically achievable concentrations |
| Calu-3 | NSCLC | Not specified | Combination Index (CI) with paclitaxel or vinorelbine | Not specified | CI < 1, indicating synergy |
| Hut78 | CTCL | MTS Assay | Proliferation | 100 nM | 85% reduction in cell proliferation[1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Dosage | Outcome |
| A427 | NSCLC | This compound + EGFR-TKI | Not specified | Superior growth inhibition compared to either agent alone |
| Calu-3 | NSCLC | This compound + paclitaxel/vinorelbine | Not specified | Significantly greater antitumor effects than single agents[3] |
| HH cells | CTCL | This compound (oral) | 30 mg/kg or 100 mg/kg daily | Significant suppression of tumor progression from day 11 to 28[4] |
| MNU-induced | Breast Cancer | This compound | Not specified | 60% reduction in tumor load at 2 weeks[5] |
Table 3: Biomarker Modulation by this compound in Preclinical Models
| Model | Cancer Type | Biomarker | Effect |
| NSCLC cell lines | NSCLC | p-Akt, p-Her2 | Enhanced repression in combination with EGFR-TKIs |
| HH cell xenografts | CTCL | p21 mRNA | Significant upregulation after 2 weeks of treatment[4] |
| HH cell xenografts | CTCL | RXRα mRNA and protein | Marked induction after 2-4 weeks of treatment[4] |
| CTCL cell lines | CTCL | p53 (Ser15 phosphorylation) | Increased phosphorylation |
| CTCL cell lines | CTCL | p73 | Upregulation |
| CTCL cell lines | CTCL | Bax | Upregulation and activation |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability and Proliferation Assays (MTT/XTT/MTS)
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[6][7]
-
Drug Treatment: Cells are treated with various concentrations of this compound or vehicle control for specified durations (e.g., 24, 48, 72, or 96 hours).[7]
-
Reagent Addition: After the incubation period, MTT, XTT, or MTS reagent is added to each well.[6][7]
-
Incubation: Plates are incubated for a period (typically 1-4 hours) to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.[6][7]
-
Solubilization (for MTT): If using MTT, a solubilization solution is added to dissolve the formazan crystals.[6][7]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).[6]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Western Blotting
Objective: To determine the effect of this compound on the expression levels of specific proteins.
Protocol:
-
Protein Extraction: Cells or tumor tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[8][9][10][11]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[8][9][10][11]
-
Blocking: The membrane is incubated in a blocking solution to prevent non-specific antibody binding.[8][9][10][11]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.[8][9][10][11]
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[8][9][10][11]
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system.[8][9][10][11]
-
Analysis: The intensity of the bands corresponding to the protein of interest is quantified and normalized to a loading control.
Xenograft Tumor Models
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Protocol:
-
Cell Preparation: Cancer cells are harvested, washed, and resuspended in a suitable medium, sometimes mixed with Matrigel.[12][13][14][15][16]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.[12][13][14][15][16]
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) are injected subcutaneously into the flank of the mice.[13][14][15][16]
-
Tumor Growth Monitoring: Tumor size is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: Volume = (width)^2 x length / 2.[12][13][14]
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups and administered this compound (e.g., orally) or a vehicle control.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis.[12][14]
Conclusion
The initial preclinical studies of this compound have provided a strong foundation for its clinical development as an anti-cancer agent. These studies have elucidated its primary mechanism of action through the activation of RXRs and have identified key signaling pathways, including the p53/p73 and EGFR pathways, that are modulated by this compound. The quantitative data from in vitro and in vivo models demonstrate its efficacy in inhibiting tumor cell growth and proliferation across various cancer types. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other RXR-targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical evidence for pioglitazone and this compound combination in oral cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pieronline.jp [pieronline.jp]
- 5. researchgate.net [researchgate.net]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. texaschildrens.org [texaschildrens.org]
- 8. bosterbio.com [bosterbio.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 14. Mouse xenograft experiments [bio-protocol.org]
- 15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 16. yeasenbio.com [yeasenbio.com]
The Core Mechanism of Bexarotene-Mediated Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexarotene, a synthetic retinoid, is a potent and selective agonist of the Retinoid X Receptors (RXRs).[1][2] These nuclear receptors—comprising subtypes RXRα, RXRβ, and RXRγ—are critical players in regulating a vast array of cellular processes through the modulation of gene expression.[3][4] This technical guide provides an in-depth exploration of this compound's effect on gene transcription, detailing its molecular mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the intricate signaling pathways and workflows involved.
Molecular Mechanism of Action
This compound exerts its effects by binding to RXRs, which primarily function as obligate heterodimer partners for a variety of other nuclear receptors, including Retinoic Acid Receptors (RARs), Liver X Receptors (LXRs), Peroxisome Proliferator-Activated Receptors (PPARs), Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR).[1][3][5] The binding of this compound to the ligand-binding domain of RXR induces a conformational change in the receptor. This alteration facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes to the heterodimer.[3] The complete receptor-coactivator complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) or other hormone response elements located in the promoter regions of target genes, thereby initiating or enhancing gene transcription.[1]
The nature of the heterodimeric partnership dictates the transcriptional response. RXR heterodimers are broadly classified as "permissive" or "non-permissive."
-
Permissive Heterodimers (e.g., with LXR, PPAR): These complexes can be activated by an RXR agonist like this compound alone, or by the partner receptor's ligand.[3][5]
-
Non-permissive Heterodimers (e.g., with RAR, VDR, TR): These require the presence of the partner receptor's ligand for activation; this compound alone is not sufficient to activate transcription but can enhance it in the presence of the partner ligand.[5][6]
Signaling Pathway of this compound Action
The canonical signaling pathway for this compound-mediated gene transcription is initiated by its entry into the cell and subsequent binding to RXR.
Quantitative Data on Gene Expression Changes
This compound has been shown to modulate the expression of a wide range of genes involved in various biological processes. The following tables summarize some of the key quantitative findings from studies investigating this compound's effects.
Table 1: this compound-Induced Changes in Gene Expression Related to Lipid Metabolism
| Gene | Cell/Tissue Type | Treatment Conditions | Fold Change (mRNA) | Protein Level Change | Citation(s) |
| ABCA1 | Hippocampal Neurons | This compound | Increased | Increased | [7][8] |
| ABCG1 | Hippocampal Neurons | This compound | Increased | Increased | [7][8] |
| ApoE | Microglia, Oligodendrocytes | This compound | Upregulated (log2FC = 0.42 in microglia, 0.39 in oligodendrocytes) | Increased | [9] |
| Scd-1 | Rat Liver | This compound (Targretin) | Highly Expressed | Not specified | [10][11] |
| Srebf1 | Rat Liver | This compound (Targretin) | Highly Expressed | Not specified | [10][11] |
Table 2: this compound's Impact on Genes Involved in Cell Cycle and Apoptosis in Cutaneous T-Cell Lymphoma (CTCL)
| Gene/Protein | Cell Line | Effect of this compound | Citation(s) |
| p21 | CTCL cell lines | Upregulated | [1] |
| p27 | CTCL cell lines | Upregulated | [1] |
| BAX | CTCL cell lines | Upregulated | [1] |
| Bcl-2 | CTCL cell lines | Downregulated | [1] |
| Survivin | CTCL cell lines | Decreased protein levels | [8][12] |
| Caspase-3 | CTCL cell lines | Activated | [8][12] |
Table 3: Modulation of Other Key Genes by this compound
| Gene | Cell/Tissue Type | Effect of this compound | Fold Change | Citation(s) |
| RFX1 | Embryonic Carcinoma Cells | Increased transcription | Not specified | [13] |
| ATF3 | Hut78 (CTCL cell line) | Upregulated | ~1.9-fold increase | [14] |
| EGR3 | Hut78 (CTCL cell line) | Upregulated | ~2.0-fold increase | [14] |
Detailed Experimental Protocols
To investigate the effects of this compound on gene transcription, several key experimental techniques are employed. Below are detailed methodologies for some of these crucial assays.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol is designed to identify the genomic binding sites of RXR in response to this compound treatment.
1. Cell Culture and Treatment:
- Culture cells of interest (e.g., CTCL cell lines, primary neurons) to approximately 80-90% confluency.
- Treat cells with this compound at the desired concentration and for the specified duration. A vehicle control (e.g., DMSO) should be run in parallel.
2. Cross-linking:
- Add formaldehyde to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
- Incubate for 10 minutes at room temperature with gentle shaking.
- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
- Incubate for 5 minutes at room temperature.
3. Cell Lysis and Chromatin Shearing:
- Wash cells with ice-cold PBS and harvest by scraping.
- Lyse the cells using a suitable lysis buffer containing protease inhibitors.
- Sonify the chromatin to shear the DNA into fragments of 200-600 bp. The sonication conditions (amplitude, pulses, duration) should be optimized for the specific cell type and equipment.
4. Immunoprecipitation:
- Pre-clear the chromatin lysate with Protein A/G agarose beads to reduce non-specific binding.
- Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for RXR (e.g., anti-RXRα).
- Add Protein A/G agarose beads to capture the antibody-protein-DNA complexes.
- Wash the beads extensively to remove non-specifically bound proteins and DNA.
5. Elution and Reverse Cross-linking:
- Elute the immunoprecipitated complexes from the beads.
- Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
- Treat with RNase A and Proteinase K to remove RNA and protein.
6. DNA Purification and Library Preparation:
- Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
- Prepare a sequencing library from the purified DNA according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina).
7. Sequencing and Data Analysis:
- Sequence the prepared libraries on a high-throughput sequencing platform.
- Align the sequencing reads to the reference genome.
- Perform peak calling to identify genomic regions enriched for RXR binding.
- Annotate the peaks to identify nearby genes and potential regulatory elements.
- Compare this compound-treated samples to vehicle controls to identify differential binding sites.
start [label="Cell Culture & this compound Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"];
crosslink [label="Formaldehyde Cross-linking"];
lysis [label="Cell Lysis & Chromatin Shearing"];
ip [label="Immunoprecipitation with anti-RXR antibody"];
elute [label="Elution & Reverse Cross-linking"];
purify [label="DNA Purification"];
library [label="Sequencing Library Preparation"];
sequence [label="High-Throughput Sequencing"];
analysis [label="Data Analysis (Alignment, Peak Calling)", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> crosslink;
crosslink -> lysis;
lysis -> ip;
ip -> elute;
elute -> purify;
purify -> library;
library -> sequence;
sequence -> analysis;
}
RNA Sequencing (RNA-Seq)
This protocol outlines the steps to analyze global changes in gene expression following this compound treatment.
1. Cell Culture and Treatment:
- Follow the same procedure as for ChIP-Seq to culture and treat cells with this compound and a vehicle control.
2. RNA Extraction:
- Harvest the cells and extract total RNA using a suitable kit or Trizol-based method.
- Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
3. Library Preparation:
- Deplete ribosomal RNA (rRNA) from the total RNA, as it constitutes the majority of the RNA population.
- Alternatively, enrich for messenger RNA (mRNA) using oligo(dT) beads that bind to the poly(A) tails of mRNAs.
- Fragment the rRNA-depleted or mRNA-enriched RNA.
- Synthesize first-strand cDNA using reverse transcriptase and random primers.
- Synthesize second-strand cDNA.
- Perform end-repair, A-tailing, and adapter ligation to prepare the cDNA for sequencing.
- Amplify the library by PCR.
4. Sequencing and Data Analysis:
- Sequence the prepared libraries on a high-throughput sequencing platform.
- Perform quality control on the raw sequencing reads.
- Align the reads to a reference genome or transcriptome.
- Quantify gene expression levels (e.g., as read counts, FPKM, or TPM).
- Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to this compound treatment compared to the vehicle control.
- Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
start [label="Cell Culture & this compound Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"];
rna_extraction [label="Total RNA Extraction"];
library_prep [label="mRNA Enrichment / rRNA Depletion & Library Preparation"];
sequencing [label="High-Throughput Sequencing"];
data_analysis [label="Data Analysis (Alignment, Quantification, Differential Expression)", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> rna_extraction;
rna_extraction -> library_prep;
library_prep -> sequencing;
sequencing -> data_analysis;
}
Luciferase Reporter Gene Assay
This assay is used to quantify the transcriptional activity of RXR in response to this compound.
1. Plasmid Constructs:
- Reporter Plasmid: Contains a luciferase gene (e.g., Firefly luciferase) downstream of a promoter containing one or more RAREs.
- Expression Plasmid: Expresses the RXR protein.
- Control Plasmid: Expresses a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter, used for normalization.
2. Cell Culture and Transfection:
- Seed cells (e.g., HEK293T) in a multi-well plate.
- Transfect the cells with the reporter, expression, and control plasmids using a suitable transfection reagent.
3. Treatment:
- After transfection, treat the cells with various concentrations of this compound or a vehicle control.
4. Cell Lysis and Luciferase Assay:
- Lyse the cells using a passive lysis buffer.
- Measure the activity of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.
5. Data Analysis:
- Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
- Calculate the fold induction of reporter gene expression by this compound relative to the vehicle control.
- Plot dose-response curves to determine the EC50 of this compound.
start [label="Cell Seeding", fillcolor="#4285F4", fontcolor="#FFFFFF"];
transfection [label="Transfection with Reporter, RXR, and Control Plasmids"];
treatment [label="Treatment with this compound"];
lysis [label="Cell Lysis"];
measurement [label="Dual-Luciferase Activity Measurement"];
analysis [label="Data Normalization and Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> transfection;
transfection -> treatment;
treatment -> lysis;
lysis -> measurement;
measurement -> analysis;
}
### 4. Conclusion
this compound's ability to selectively activate RXRs and thereby modulate the transcription of a wide array of genes underpins its therapeutic applications, particularly in oncology and its investigational use in neurodegenerative diseases. [[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGI6VxDfY4gsV2ieUY1Dzrq8P52JYWlopTSYizYpLgKww1k2PeT515FwGhmCsLbbnlxuPw-lTMuWhc6VknRiiTlxRYac-8zQFk5_uoWzqvyWnBJKXmTWFAjcoaw1JvnXvQpNkhuDfq9g2RK9jA%3D)][[16](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnRUxCri93OULoRCwJ7Ngvy8sOKvgKt3IzR7RluNov0UtI-oE_PE08Q1ctXvpx8jENjCqKTxNsv1xj6UOt6ldiN3XSnyB09UII5noWY1bMQJf2NKF0x-fHA9nYH6pOCLoWER8s1IG2x98QUz3B0_FfPi1HUONO96pHd6wSpMljQU5cZ6r7EjHR37w%3D)]A thorough understanding of its molecular mechanism, the specific genes it targets, and the signaling pathways it engages is crucial for the continued development of rexinoid-based therapies. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the complex transcriptional networks regulated by this compound and to identify novel therapeutic opportunities. The quantitative data presented herein serves as a valuable reference for ongoing and future research in this field.
References
- 1. Rexinoid this compound modulates triglyceride but not cholesterol metabolism via gene-specific permissivity of the RXR/LXR heterodimer in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential [frontiersin.org]
- 4. Frontiers | this compound Impairs Cognition and Produces Hypothyroidism in a Mouse Model of Down Syndrome and Alzheimer’s Disease [frontiersin.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Decoding the Effects of this compound treatment on brain of AD-like model mice: Single-Cell Transcriptomics and Chromatin Accessibility Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of apoE4-Driven Brain Pathology and Behavioral Deficits by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects on gene expression in rat liver after administration of RXR agonists: UAB30, 4-methyl-UAB30, and Targretin (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. eubopen.org [eubopen.org]
- 14. Development of this compound Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Bexarotene's Therapeutic Potential in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bexarotene, a synthetic retinoid X receptor (RXR) agonist approved for the treatment of cutaneous T-cell lymphoma, has emerged as a promising therapeutic candidate for a range of neurological disorders. Its neuroprotective effects are primarily mediated through the activation of RXRs, which form heterodimers with other nuclear receptors, including Liver X Receptors (LXRs), Peroxisome Proliferator-Activated Receptors (PPARs), and Nurr1. This activation modulates gene expression networks involved in critical cellular processes such as amyloid-β (Aβ) clearance, neuroinflammation, lipid metabolism, and neuronal survival and differentiation. This technical guide provides an in-depth overview of this compound's molecular targets, summarizes key preclinical and clinical findings, details relevant experimental protocols, and visualizes the core signaling pathways.
Core Mechanism of Action: RXR Heterodimerization
This compound exerts its pleiotropic effects by binding to and activating RXRs (subtypes α, β, and γ). RXRs function as obligate heterodimeric partners for a variety of other nuclear receptors. The specific downstream effects of this compound are therefore dependent on the available partner receptors in a given cell type. In the central nervous system, the most relevant RXR heterodimers in the context of neurological disorders are:
-
RXR/LXR: Regulates cholesterol homeostasis and inflammation.
-
RXR/PPAR: Modulates lipid metabolism, inflammation, and mitochondrial function.
-
RXR/Nurr1: Plays a crucial role in the development, maintenance, and survival of dopaminergic neurons.
This compound Targets in Specific Neurological Disorders
Alzheimer's Disease (AD)
In the context of AD, this compound has been shown to promote the clearance of Aβ peptides and reduce neuroinflammation.[1][2] The primary mechanism involves the activation of the RXR/LXR pathway, which upregulates the expression of Apolipoprotein E (ApoE) and ATP-binding cassette transporter A1 (ABCA1).[1][3] This leads to increased lipidation of ApoE, facilitating the capture and subsequent clearance of soluble Aβ.[4] Some studies have also suggested that this compound can directly interfere with the primary nucleation of Aβ aggregates.[5]
Parkinson's Disease (PD)
In PD models, this compound demonstrates neuroprotective effects on dopaminergic neurons.[6][7] This is largely attributed to its activation of the RXR/Nurr1 heterodimer.[6][8] Nurr1 is essential for the survival and function of dopaminergic neurons, and its activation by this compound leads to the upregulation of key genes involved in dopamine synthesis and transport, such as tyrosine hydroxylase (TH) and the dopamine transporter (DAT).[6][7]
Huntington's Disease (HD)
Research in HD models suggests that this compound's therapeutic potential lies in its ability to activate the RXR/PPARδ heterodimer.[9] This activation helps restore mitochondrial function and cellular quality control, which are impaired in HD.[10] Studies have shown that this compound treatment can improve motor function and reduce neurodegeneration in mouse models of HD.[10]
Multiple Sclerosis (MS)
This compound has been investigated for its potential to promote myelin repair in MS.[11][12] It is thought to act on RXRs expressed by oligodendrocytes, the myelin-producing cells in the CNS, thereby stimulating remyelination.[11] Clinical trials have shown some evidence of myelin repair, as measured by visual evoked potential (VEP) latency, although side effects have been a concern.[13]
Traumatic Brain Injury (TBI) and Stroke
In models of acute brain injury like TBI and stroke, this compound has been shown to reduce neuroinflammation and improve neurological outcomes.[14] Its anti-inflammatory effects are mediated in part through the RXR/PPARγ pathway, which can shift microglia from a pro-inflammatory to an anti-inflammatory phenotype and reduce the secretion of pro-inflammatory cytokines.[14]
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical and clinical studies on this compound in various neurological disorders.
Table 1: Effects of this compound on Gene and Protein Expression
| Neurological Disorder | Model | Target Gene/Protein | Change with this compound | Reference |
| Alzheimer's Disease | APP/PS1 Mice | ABCA1 mRNA | ~2-3 fold increase | [15] |
| Alzheimer's Disease | APP/PS1 Mice | ApoE protein | ~2-fold increase | [16] |
| Parkinson's Disease | 6-OHDA Rat Model | TH-positive neurons | Significant protection | [7] |
| Parkinson's Disease | 6-OHDA Rat Model | DAT immunoreactivity | Significant improvement | [7] |
| Huntington's Disease | N171-82Q Mice | PPARδ target genes | Marked increase | [10] |
| Multiple Sclerosis | Patients | Visual Evoked Potential Latency | -7.79 ms difference | [13] |
Table 2: Effects of this compound on Neuropathology and Behavior
| Neurological Disorder | Model | Pathological/Behavioral Endpoint | Outcome with this compound | Reference |
| Alzheimer's Disease | APP/PS1 Mice | Soluble Aβ42 levels | ~25% reduction in 3 days | [3] |
| Alzheimer's Disease | APP/PS1 Mice | Novel Object Recognition | Reversal of deficits | [4] |
| Parkinson's Disease | 6-OHDA Rat Model | Amphetamine-induced rotations | Significant reduction | [7] |
| Huntington's Disease | N171-82Q Mice | Rotarod performance | Improved motor function | [10] |
| Traumatic Brain Injury | CCI Mice | Neurological score | Significant improvement | [14] |
| Stroke | MCAO Mice | Infarct volume | Significant reduction | [15][17][18][19][20] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
Animal Models and this compound Administration
-
Alzheimer's Disease: APP/PS1 transgenic mice are commonly used. This compound is typically administered by oral gavage at a dose of 100 mg/kg/day for 7-30 days.[15]
-
Parkinson's Disease: The 6-hydroxydopamine (6-OHDA) rat model is frequently employed. This compound can be administered orally at doses ranging from 1-3 mg/kg/day.[7]
-
Huntington's Disease: The N171-82Q mouse model is a common choice. This compound has been administered via intraperitoneal injection.[10]
-
Traumatic Brain Injury: The controlled cortical impact (CCI) model in mice is often used. This compound is typically administered intraperitoneally.[14]
-
Stroke: The transient middle cerebral artery occlusion (MCAO) model in mice is a standard model. This compound can be injected intraperitoneally.
Molecular Biology Techniques
-
Quantitative PCR (qPCR):
-
Objective: To quantify the mRNA expression levels of target genes (e.g., ABCA1, ApoE, PPARγ, Nurr1 target genes).
-
Methodology:
-
RNA is extracted from brain tissue using standard methods (e.g., TRIzol).
-
cDNA is synthesized using a reverse transcription kit.
-
qPCR is performed using a SYBR Green-based assay with gene-specific primers.
-
Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Example Primers (Mouse Abca1):
-
Forward: 5'-GGAGCCTTTGTGGAACTCTTCC-3'
-
Reverse: 5'-CGCTCTCTTCAGCCACTTTGAG-3'[21]
-
-
-
Western Blotting:
-
Objective: To detect and quantify the protein levels of targets like ABCA1, ApoE, and TH.
-
Methodology:
-
Protein is extracted from brain tissue using lysis buffer.
-
Protein concentration is determined using a BCA assay.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody (e.g., anti-ABCA1, anti-ApoE, anti-TH).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection with an enhanced chemiluminescence (ECL) substrate.
-
-
Example Antibodies:
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Objective: To quantify the concentration of soluble proteins such as Aβ40, Aβ42, and inflammatory cytokines (e.g., TNF-α, IL-6).
-
Methodology:
-
Brain homogenates or cerebrospinal fluid (CSF) are collected.
-
A sandwich ELISA kit specific for the target protein is used according to the manufacturer's instructions.
-
The absorbance is read on a microplate reader, and the concentration is determined from a standard curve.
-
-
Example Kits:
-
-
Chromatin Immunoprecipitation (ChIP):
-
Objective: To identify the genomic binding sites of RXR.
-
Methodology:
-
Brain tissue is cross-linked with formaldehyde.
-
Chromatin is sheared into small fragments.
-
An antibody specific to RXR (e.g., Santa Cruz, sc-774) is used to immunoprecipitate the protein-DNA complexes.
-
The DNA is purified and can be analyzed by qPCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq).
-
-
Behavioral Assays
-
Novel Object Recognition (NOR) Test:
-
Objective: To assess short-term recognition memory.
-
Methodology:
-
Habituation: The animal is allowed to explore an empty arena.
-
Familiarization: The animal is placed in the arena with two identical objects.
-
Testing: After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
-
-
-
Morris Water Maze (MWM):
-
Objective: To evaluate spatial learning and memory.
-
Methodology:
-
Acquisition: The animal is trained to find a hidden platform in a circular pool of water using spatial cues in the room.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.
-
-
Conclusion and Future Directions
This compound holds considerable promise as a multi-target therapeutic for a variety of neurological disorders. Its ability to modulate key pathways in neurodegeneration and neuroinflammation through RXR agonism provides a strong rationale for its continued investigation. However, challenges remain, including optimizing drug delivery to the CNS and managing side effects such as hyperlipidemia and hypothyroidism.[3] Future research should focus on developing second-generation RXR modulators with improved brain penetrance and a more favorable side-effect profile. Furthermore, a deeper understanding of the cell-type-specific actions of this compound and the role of different RXR heterodimers will be crucial for tailoring therapeutic strategies to specific neurological conditions. The detailed methodologies and data presented in this guide are intended to facilitate further research and development in this exciting field.
References
- 1. PPARγ and C/EBPα enable adipocyte differentiation upon inhibition of histone methyltransferase PRC2 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Continuing Failure of this compound in Alzheimer's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. ABCA1 is Necessary for this compound-Mediated Clearance of Soluble Amyloid Beta from the Hippocampus of APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immunostar.com [immunostar.com]
- 6. Nurr1 and Retinoid X Receptor Ligands Stimulate Ret Signaling in Dopamine Neurons and Can Alleviate α-Synuclein Disrupted Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low Dose this compound Treatment Rescues Dopamine Neurons and Restores Behavioral Function in Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nurr1 and Retinoid X Receptor Ligands Stimulate Ret Signaling in Dopamine Neurons and Can Alleviate α-Synuclein Disrupted Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disrupted striatal neuron inputs and outputs in Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MS Remyelinating Drug this compound (an RXR Agonist) Promotes Induction of Human Tregs and Suppresses Th17 Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mssociety.org.uk [mssociety.org.uk]
- 12. This compound | MS Trust [mstrust.org.uk]
- 13. neurologylive.com [neurologylive.com]
- 14. This compound promotes microglia/macrophages - Specific brain - Derived Neurotrophic factor expression and axon sprouting after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Polyclonal Antibody to Tyrosine Hydroxylase (TH) | PAB438Hu01 | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 17. Correcting for Brain Swelling’s Effects on Infarct Volume Calculation After Middle Cerebral Artery Occlusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Delayed triphenyltetrazolium chloride staining remains useful for evaluating cerebral infarct volume in a rat stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cdn.origene.com [cdn.origene.com]
- 22. Anti-ABCA1 antibody [AB.H10] (ab18180) | Abcam [abcam.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Human Apolipoprotein E ELISA Kit (EHAPOE) - Invitrogen [thermofisher.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
Investigating the Anti-Tumor Properties of Bexarotene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bexarotene, a third-generation retinoid, has carved a niche in oncology as a selective retinoid X receptor (RXR) agonist. Approved for the treatment of cutaneous T-cell lymphoma (CTCL), its anti-tumor activities extend to various malignancies, positioning it as a subject of extensive research. This technical guide provides a comprehensive overview of the anti-tumor properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining essential experimental protocols for its investigation. Furthermore, this document includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its molecular and cellular effects.
Introduction
This compound (brand name Targretin®) is a synthetic retinoid that selectively binds to and activates retinoid X receptors (RXRs).[1][2][3][4] Unlike other retinoids that primarily target retinoic acid receptors (RARs), this compound's specificity for RXRs confers a distinct biological activity.[4] RXRs are nuclear receptors that function as ligand-activated transcription factors, controlling the expression of genes involved in critical cellular processes such as cell growth, differentiation, and apoptosis.[3][4] this compound has demonstrated efficacy in inducing apoptosis and inhibiting proliferation in various cancer cell lines and is an approved therapy for patients with cutaneous T-cell lymphoma (CTCL) who are refractory to at least one prior systemic therapy.[2][5][6] This guide delves into the technical aspects of this compound's anti-tumor properties to support ongoing research and drug development efforts.
Mechanism of Action
This compound exerts its anti-neoplastic effects by binding to RXRs (RXRα, RXRβ, and RXRγ), which can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, including RARs, thyroid hormone receptors (TRs), vitamin D receptors (VDRs), and liver X receptors (LXRs).[2][3] These receptor complexes then bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.
The primary anti-tumor mechanisms of this compound include:
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells.[1][2] This is achieved through the upregulation of pro-apoptotic factors like BAX and the downregulation of anti-apoptotic factors such as Bcl-2 and survivin.[3][7] Activation of caspase-3 and subsequent cleavage of poly(ADP-Ribose) polymerase (PARP) are also key events in this compound-induced apoptosis.[7]
-
Inhibition of Cell Proliferation: By modulating the expression of cell cycle regulators, this compound can halt the proliferation of malignant cells.[3] It has been shown to upregulate cell cycle inhibitors such as p21 and p27.[3]
-
Induction of Cell Differentiation: this compound can induce differentiation in certain cancer cells, leading to a less malignant phenotype.[1]
-
Anti-Angiogenic Effects: The compound has been noted to have anti-angiogenic properties, which can inhibit the formation of new blood vessels that supply tumors.[1]
-
Inhibition of Metastasis: this compound can also inhibit cancer metastasis.[1]
Signaling Pathway
The binding of this compound to RXR initiates a cascade of molecular events that ultimately lead to the observed anti-tumor effects. The following diagram illustrates the core signaling pathway.
Quantitative Data
Table 1: Preclinical Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hut-78 | Cutaneous T-Cell Lymphoma | >150 (pure this compound) | [8] |
| Hut-78 | Cutaneous T-Cell Lymphoma | ~128 (liposomal gel) | [8] |
| SW480 | Colon Carcinoma | 80 ± 10 | [9] |
| A549 | Non-Small Cell Lung Carcinoma | 85 ± 9 | [9] |
| MCF7 | Breast Cancer | 67 ± 13 | [9] |
| MCF7D (Doxorubicin-resistant) | Breast Cancer | 71 ± 21 | [9] |
| HaCat | Keratinocyte | >90 | [9] |
| ES2 | Ovarian Cancer | Induces cell death at 5-20 µM | [10] |
| NIH:OVACAR3 | Ovarian Cancer | Induces cell death at 5-20 µM | [10] |
Table 2: Clinical Trial Response Rates of this compound
| Cancer Type | Stage | Treatment Regimen | Number of Patients | Overall Response Rate | Reference |
| Cutaneous T-Cell Lymphoma | Advanced, Refractory (Stage IIB-IVB) | This compound (300 mg/m²/d) | 56 | 45% | [5] |
| Cutaneous T-Cell Lymphoma | Advanced, Refractory (Stage IIB-IVB) | This compound (>300 mg/m²/d) | 38 | 55% | [5] |
| Cutaneous T-Cell Lymphoma | Advanced | This compound (single agent) | 66 | 44% | [11] |
| Cutaneous T-Cell Lymphoma | Early-stage | Topical this compound gel 1% | 50 | 44-54% | [11] |
| Cutaneous T-Cell Lymphoma | All stages | This compound | 32 | 60% | [12] |
| Sézary Syndrome | - | This compound | 12 | 75% | [12] |
| Non-Small-Cell Lung Cancer | Advanced | This compound (400 mg/m²) + Cisplatin + Vinorelbine | 28 | 25% | [13] |
| Metastatic Breast Cancer | Hormone-refractory | This compound (200 mg/m²/d) | - | 6% (2 partial responses) | [14] |
| Metastatic Breast Cancer | Chemotherapy-refractory | This compound (200 mg/m²/d) | - | 6% (2 partial responses) | [14] |
| Metastatic Breast Cancer | Tamoxifen-resistant | This compound (200 mg/m²/d) + Tamoxifen | - | 3% (1 partial response) | [14] |
| Differentiated Thyroid Cancer | Advanced | This compound (300 mg/m²/day) | 10 | 0% (2 with stable disease) | [15] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with this compound at desired concentrations and time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Protein Expression Analysis
This technique is used to detect specific proteins in a sample.
Methodology:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., RXRα, Bcl-2, BAX, cleaved caspase-3, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Resistance Mechanisms
Despite its efficacy, resistance to this compound can develop. One identified mechanism of resistance in T-cell malignancies is the reduced expression of the RXRα receptor subunit.[16] This highlights the importance of RXRα expression as a potential biomarker for predicting response to this compound therapy.[16][17][18]
Conclusion
This compound remains a significant therapeutic agent in the treatment of CTCL and a valuable tool for cancer research. Its selective activation of RXRs provides a unique mechanism for inducing apoptosis and inhibiting proliferation in malignant cells. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the anti-tumor properties of this compound and explore its potential in other oncology indications. Future research should focus on identifying predictive biomarkers to better select patients who are likely to respond to this compound therapy and on developing combination strategies to overcome resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. ascopubs.org [ascopubs.org]
- 6. This compound in the treatment of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by this compound in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of the Number of Axial this compound Ligands on the Cytotoxicity of Pt(IV) Analogs of Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced cell death in ovarian cancer cells through Caspase-4-gasdermin E mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound + Radiotherapy for Cutaneous T-Cell Lymphoma · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. This compound in cutaneous T-cell lymphoma: third retrospective study of long-term cohort and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multi-institutional phase I/II trial of oral this compound in combination with cisplatin and vinorelbine in previously untreated patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multicenter phase II study of oral this compound for patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Phase II Trial of this compound for Advanced Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical and in vitro resistance to this compound in adult T-cell leukemia: loss of RXR-α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emerging roles of this compound in the prevention, treatment and anti-drug resistance of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Bexarotene's Impact on Cellular Differentiation Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bexarotene, a synthetic retinoid selective for the Retinoid X Receptor (RXR), plays a pivotal role in regulating cellular differentiation, proliferation, and apoptosis.[1][2] Its therapeutic applications, most notably in the treatment of cutaneous T-cell lymphoma (CTCL), stem from its ability to modulate gene expression programs that drive cells towards a more differentiated state. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on cellular differentiation pathways, with a focus on its impact on cancer cells, neuronal cells, and adipocytes. Detailed experimental protocols, quantitative data, and signaling pathway visualizations are presented to offer a comprehensive resource for researchers in the field.
Core Mechanism of Action: The Retinoid X Receptor (RXR) Signaling Pathway
This compound exerts its biological effects by binding to and activating RXRs (RXR-α, -β, and -γ).[1][3] These receptors are ligand-activated transcription factors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Vitamin D Receptors (VDRs).[2][4] Upon ligand binding, the RXR heterodimer undergoes a conformational change, binds to specific DNA sequences known as response elements in the promoter regions of target genes, and recruits co-activator proteins to initiate gene transcription.[2][5] This process ultimately leads to the modulation of cellular processes including differentiation, proliferation, and apoptosis.[1][6]
Impact on T-Cell Lymphoma: Induction of Apoptosis and Differentiation
This compound is FDA-approved for the treatment of cutaneous T-cell lymphoma (CTCL). Its mechanism in CTCL involves the induction of apoptosis and the promotion of cellular differentiation, thereby inhibiting the proliferation of malignant T-cells.[2]
Quantitative Data: Dose-Dependent Effects on CTCL Cells
Studies on CTCL cell lines have demonstrated this compound's ability to induce apoptosis in a dose- and time-dependent manner.
| Cell Line | This compound Conc. (µM) | Time (hours) | Outcome | Result | Reference |
| MJ, Hut78, HH | 1 | 96 | Apoptosis (Sub-G1) | Significant Increase | [2] |
| MJ, Hut78, HH | 10 | 96 | Apoptosis (Sub-G1) | Dose-dependent Increase | [2] |
| Hut78 | 0.1 | 48 | ATF3 Gene Expression | ~1.9-fold increase | [5] |
| Hut78 | 0.1 | 48 | EGR3 Gene Expression | ~2.0-fold increase | [5] |
Key Molecular Events
-
Caspase-3 Activation: this compound treatment leads to the cleavage and activation of caspase-3, a key executioner caspase in the apoptotic pathway.[2]
-
Survivin Downregulation: A decrease in the expression of the anti-apoptotic protein survivin is observed following this compound exposure.[2]
-
Tumor Suppressor Gene Upregulation: this compound induces the expression of tumor suppressor genes such as Activating Transcription Factor 3 (ATF3) and Early Growth Response 3 (EGR3).[5]
Experimental Protocols
-
Cell Culture and Treatment: Plate CTCL cells (e.g., Hut78) at a density of 1 x 10^6 cells/mL and treat with this compound (0.1, 1, 10 µM) or vehicle (DMSO) for 24, 48, 72, and 96 hours.
-
Cell Staining: Harvest cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against cleaved caspase-3 (Asp175), total caspase-3, and survivin overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize protein bands using an ECL detection reagent.
Role in Neuronal Differentiation
This compound has shown potential in promoting neuronal differentiation, which has implications for neurodegenerative diseases. It influences the commitment of stem cells to a neuronal lineage and enhances neurite outgrowth.
Quantitative Data: Gene Expression in Neuronal Differentiation
In vitro studies using mouse embryonic stem (ES) cells have quantified the upregulation of key neuronal genes following this compound treatment.
| Gene Marker | Treatment | Time (days) | Fold Change vs. Vehicle | Reference |
| Nes (Neuronal Precursor) | 0.1 µM this compound | 4 | Significant Increase | [7] |
| Pax6 (Neuronal Precursor) | 0.1 µM this compound | 4 | Significant Increase | [7] |
| Tubb3 (Neuronal Differentiation) | 0.1 µM this compound | 10 | Significant Increase | [7] |
| Syp (Synaptophysin) | 0.1 µM this compound | 10 | Significant Increase | [7] |
Key Molecular Events
-
Upregulation of Neuronal Markers: this compound treatment increases the expression of neuronal precursor markers like Nestin (Nes) and Pax6, as well as markers of mature neurons such as β-tubulin III (Tubb3) and Synaptophysin (Syp).[7]
-
PI3K-Akt Pathway Activation: In SH-SY5Y neuroblastoma cells, the PI3K-Akt signaling pathway is a dominant axis through which this compound promotes differentiation into mature neurons.
Experimental Protocols
-
Cell Seeding: Plate SH-SY5Y cells on collagen-coated plates in a growth medium.
-
Differentiation Induction: Replace the growth medium with a differentiation medium containing a low serum concentration and this compound (e.g., 10 µM).
-
Maintenance: Culture the cells for 7-10 days, changing the differentiation medium every 2-3 days.
-
Analysis: Assess differentiation by observing morphological changes (neurite outgrowth) and by analyzing the expression of neuronal markers using immunocytochemistry or qPCR.
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA template, and primers specific for target genes (e.g., NES, PAX6, TUBB3, SYP) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the amplification data using the comparative ΔΔCt method to determine the relative fold change in gene expression.
Influence on Adipocyte Differentiation
This compound's activation of RXR, a heterodimer partner of PPARγ (the master regulator of adipogenesis), implicates it in the control of adipocyte differentiation and lipid metabolism.
Key Molecular Events
-
PPARγ/RXRα Heterodimer Activation: this compound, as an RXRα agonist, can activate the PPARγ/RXRα heterodimer, which is crucial for the expression of genes involved in adipogenesis and triglyceride metabolism.
-
Regulation of Adipogenic Markers: this compound can enhance the expression of adipocyte markers like ADIPOQ (Adiponectin).
-
Interaction with C/EBPα: The transcription factor C/EBPα works in concert with PPARγ to drive adipocyte differentiation, and their co-localization on the genome is extensive.
Experimental Protocols
-
Preadipocyte Culture: Grow 3T3-L1 preadipocytes to confluence.
-
Differentiation Induction: Two days post-confluence, induce differentiation with a cocktail containing insulin, dexamethasone, and IBMX, with or without this compound.
-
Maintenance: After 2-3 days, switch to a maintenance medium containing insulin and this compound (if applicable), and culture for an additional 7-10 days.
-
Assessment of Differentiation: Evaluate adipogenesis by staining for lipid accumulation with Oil Red O and by analyzing the expression of adipocyte-specific genes (e.g., Pparg, Cebpa, Adipoq).
-
Fixation: Wash differentiated adipocytes with PBS and fix with 10% formalin for at least 1 hour.
-
Staining: Prepare a working solution of Oil Red O (0.5g in 100% isopropanol, diluted 6:4 with water). Wash the fixed cells with 60% isopropanol and then stain with the Oil Red O working solution for 15-20 minutes.
-
Washing and Visualization: Wash the cells with water and visualize the red-stained lipid droplets under a microscope.
-
Quantification: To quantify lipid accumulation, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at approximately 492 nm.
Conclusion
This compound's selective activation of RXR provides a powerful mechanism to influence cellular differentiation across various cell lineages. Its established role in inducing apoptosis and differentiation in CTCL cells underscores its therapeutic value. Furthermore, emerging evidence of its pro-neuronal and adipogenic effects opens new avenues for its potential application in neurodegenerative diseases and metabolic disorders. The experimental frameworks provided in this guide offer a basis for further investigation into the nuanced roles of this compound and RXR signaling in health and disease. A deeper understanding of these pathways will be critical for the development of next-generation rexinoids with enhanced efficacy and specificity.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta,beta-carotene decreases peroxisome proliferator receptor gamma activity and reduces lipid storage capacity of adipocytes in a beta,beta-carotene oxygenase 1-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcription Factor ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 5. PPARγ and C/EBPα enable adipocyte differentiation upon inhibition of histone methyltransferase PRC2 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Bexarotene and Alzheimer's Disease: An In-depth Technical Guide to Early Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In 2012, a landmark study ignited significant interest in the potential of bexarotene, a retinoid X receptor (RXR) agonist approved for cutaneous T-cell lymphoma, as a therapeutic agent for Alzheimer's disease (AD).[1][2][3] The initial findings suggested a remarkable ability of this compound to rapidly clear soluble amyloid-beta (Aβ) from the brain, reduce plaque burden, and reverse cognitive deficits in mouse models of AD.[2][3] This created a wave of excitement and optimism for a novel therapeutic approach targeting the clearance of Aβ.[1][2] However, the initial enthusiasm was followed by a period of controversy as several independent research groups attempted to replicate these groundbreaking findings with mixed results.[4] This technical guide provides a comprehensive overview of the early preclinical research on this compound for Alzheimer's disease, focusing on the core experimental data, detailed methodologies, and the proposed signaling pathways.
Proposed Mechanism of Action
This compound is a selective activator of retinoid X receptors (RXRs).[4] RXRs form heterodimers with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs), to regulate the transcription of various genes.[5] In the context of Alzheimer's disease, the proposed mechanism of action of this compound centers on its ability to upregulate the expression of apolipoprotein E (ApoE) and the ATP-binding cassette transporters ABCA1 and ABCG1.[2][3][4] This, in turn, is thought to enhance the lipidation of ApoE, which is believed to play a crucial role in the clearance of soluble Aβ from the brain.[3][4]
Summary of Key Preclinical Studies
The initial preclinical research on this compound for AD was marked by both striking successes and significant challenges in reproducibility. The following tables summarize the quantitative data from the pivotal early studies.
Table 1: Effects of this compound on Amyloid-Beta Pathology
| Study | Mouse Model | Age of Mice | Treatment Duration | Soluble Aβ Levels | Insoluble Aβ (Plaque) Burden |
| Cramer et al. (2012) | APP/PS1 | 6 months | 3-14 days | ↓ ~25% in ISF after 24h | ↓ >50% after 72h; ~75% after 14 days |
| Fitz et al. (2013) | APP/PS1 | 6-11 months | 7 days | No significant change | No significant change |
| Veeraraghavalu et al. (2013) | APP/PS1 | 9 months | 7 days | ↓ Aβ40, no change in Aβ42 | No significant change |
| Tesseur et al. (2013) | APP/PS1 | 7-8 months | 19 days | No significant change | No significant change |
| Price et al. (2013) | APP/PS1 | 7-8 months | 7 days | No significant change | No significant change |
| LaDu et al. (2014) | APOE3/APOE4-KI | Early & Late Stage | 7 days | ↑ in early stage, ↓ 40% in late stage (APOE4) | Not reported |
Table 2: Effects of this compound on Cognitive Performance
| Study | Mouse Model | Age of Mice | Treatment Duration | Cognitive Outcome |
| Cramer et al. (2012) | APP/PS1 | 6 months | 3-14 days | Reversal of cognitive, olfactory, and nesting deficits |
| Fitz et al. (2013) | APP/PS1 | 6-11 months | 7 days | Reversal of cognitive deficits in two tasks |
| Veeraraghavalu et al. (2013) | APP/PS1 | 9 months | 7 days | Not reported |
| Tesseur et al. (2013) | APP/PS1 | 7-8 months | 19 days | Improvement in social recognition and another memory task |
| Price et al. (2013) | APP/PS1 | 7-8 months | 7 days | No improvement in cognitive tasks |
| Laclair et al. (2013) | APP/PS1 | Not specified | Acute dosing | Failed to attenuate cognitive deficits |
Detailed Experimental Protocols
A critical aspect of understanding the divergent results in this compound research lies in the detailed experimental methodologies employed.
Animal Models
-
APP/PS1 Transgenic Mice: This was the most commonly used mouse model in the early this compound studies. These mice co-express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), leading to age-dependent accumulation of Aβ plaques in the brain.
-
3xTg-AD Mice: Some later studies utilized this model, which harbors three mutations associated with familial AD (APP, PS1, and tau). These mice develop both Aβ plaques and neurofibrillary tangles.[6]
-
APOE Knock-in (KI) Mice: To investigate the role of human ApoE isoforms, some studies used mice where the endogenous mouse ApoE gene was replaced with human APOE3 or APOE4.[7]
This compound Administration
-
Formulation: this compound was typically formulated in corn oil for oral gavage.
-
Dosage: The most frequently used dosage was 100 mg/kg/day.[6][8]
-
Route of Administration: Oral gavage was the standard route of administration.
-
Treatment Duration: Varied significantly across studies, from as short as 3 days to several months.
Biochemical Analyses
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels:
-
Tissue Homogenization: Brain tissue (cortex and hippocampus) was homogenized in a buffer containing protease inhibitors.
-
Fractionation: Homogenates were centrifuged to separate soluble and insoluble fractions. The soluble fraction contained interstitial fluid (ISF) Aβ, while the insoluble fraction, after extraction with guanidine hydrochloride, contained plaque-associated Aβ.
-
ELISA: Commercially available ELISA kits were used to quantify the levels of Aβ40 and Aβ42 in the different fractions.
-
-
Immunohistochemistry (IHC) for Plaque Burden:
-
Tissue Preparation: Mice were perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains were then cryoprotected and sectioned.
-
Staining: Brain sections were incubated with primary antibodies specific for Aβ (e.g., 6E10).
-
Imaging and Quantification: Stained sections were imaged using microscopy, and the percentage of the cortical or hippocampal area covered by Aβ plaques was quantified using image analysis software.
-
-
Western Blot for Protein Levels (ApoE, ABCA1):
-
Protein Extraction: Proteins were extracted from brain tissue homogenates.
-
SDS-PAGE and Transfer: Protein samples were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were probed with primary antibodies against ApoE and ABCA1, followed by secondary antibodies conjugated to a detectable enzyme.
-
Detection and Quantification: Protein bands were visualized using chemiluminescence and quantified by densitometry.
-
Behavioral Assays
-
Morris Water Maze (MWM):
-
Apparatus: A circular pool filled with opaque water with a hidden escape platform.
-
Training: Mice were trained over several days to find the hidden platform using spatial cues in the room.
-
Probe Trial: The platform was removed, and the time spent in the target quadrant where the platform was previously located was measured to assess spatial memory.
-
-
Fear Conditioning:
-
Apparatus: A chamber where mice receive a foot shock paired with an auditory cue (tone).
-
Training: Mice were placed in the chamber and presented with the tone followed by a mild foot shock.
-
Contextual and Cued Testing: On subsequent days, freezing behavior (a measure of fear) was assessed when the mice were placed back in the same chamber (contextual memory) or in a different chamber with the presentation of the tone (cued memory).[4][9]
-
-
Nesting Behavior:
-
Procedure: Mice were provided with nesting material (e.g., a square of cotton nesting material).
-
Scoring: The quality of the nest built by the mouse was scored on a predefined scale after a set period (e.g., 24 hours).
-
Discussion of Discrepancies and Future Directions
The failure of multiple independent laboratories to fully replicate the initial findings of Cramer et al. (2012) sparked considerable debate within the Alzheimer's research community.[10] Several factors have been proposed to explain these discrepancies, including:
-
Differences in this compound Formulation: The original study used a specific micronized formulation of this compound, and it has been suggested that other formulations may have different pharmacokinetic and pharmacodynamic properties.
-
Variations in Mouse Models and Substrains: Subtle genetic differences between mouse strains and substrains used in different laboratories could influence the response to this compound.
-
Age of Mice and Disease Stage: The efficacy of this compound may be highly dependent on the age of the animals and the stage of Alzheimer's pathology.[7] Some evidence suggests that this compound may be more effective in later stages of the disease in certain models.[7]
-
Experimental Conditions: Minor variations in experimental protocols, such as housing conditions and handling of the animals, could also contribute to different outcomes.
Despite the controversy surrounding its effects on Aβ plaque clearance, the finding that this compound could improve cognitive function in some studies suggested that its therapeutic potential might not be solely dependent on plaque removal.[4] This has led to the exploration of other potential mechanisms of action, such as modulation of neuroinflammation and synaptic function.
The early preclinical research on this compound served as a valuable, albeit cautionary, tale in the development of therapeutics for Alzheimer's disease. It highlighted the critical importance of rigorous and independent replication of preclinical findings before advancing to clinical trials. While this compound itself has not progressed as a mainstream AD therapeutic, the research it spurred has deepened our understanding of the role of ApoE and lipid metabolism in Aβ clearance and has paved the way for the development of other RXR agonists and related therapeutic strategies.
References
- 1. forbes.com [forbes.com]
- 2. The emerging role of this compound in the treatment of Alzheimer’s disease: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Frontiers | this compound Impairs Cognition and Produces Hypothyroidism in a Mouse Model of Down Syndrome and Alzheimer’s Disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound therapy ameliorates behavioral deficits and induces functional and molecular changes in very-old Triple Transgenic Mice model of Alzheimer´s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug’s effect on Alzheimer’s may depend on severity of disease | UIC today [today.uic.edu]
- 8. Decoding the Effects of this compound treatment on brain of AD-like model mice: Single-Cell Transcriptomics and Chromatin Accessibility Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Impairs Cognition and Produces Hypothyroidism in a Mouse Model of Down Syndrome and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple research teams unable to confirm high-profile Alzheimers study - UChicago Medicine [uchicagomedicine.org]
Methodological & Application
Bexarotene In Vitro Assay Protocols for Cancer Cells: A Detailed Guide for Researchers
Application Notes
Bexarotene, a third-generation retinoid, is a selective agonist for the Retinoid X Receptors (RXRs).[1][2] Unlike other retinoids that primarily target Retinoic Acid Receptors (RARs), this compound's specificity for RXRs gives it a distinct biological activity profile.[3] RXRs are nuclear receptors that function as ligand-activated transcription factors, regulating the expression of genes involved in critical cellular processes such as cell differentiation, proliferation, and apoptosis.[4][5] This selective activation of RXRs leads to the modulation of cell growth, induction of apoptosis, and promotion of differentiation in various cancer cell types.[1][3] this compound is approved for the treatment of cutaneous T-cell lymphoma (CTCL) and has been investigated for other cancers including non-small cell lung cancer and breast cancer.[1][6]
These protocols provide a framework for the in vitro evaluation of this compound's efficacy and mechanism of action in cancer cell lines. The described assays are fundamental for determining the anti-cancer properties of this compound, including its effects on cell viability, apoptosis, and differentiation.
Key Signaling Pathway of this compound
This compound exerts its effects by binding to and activating RXRs. RXRs form heterodimers with other nuclear receptors, such as RARs, PPARs, and LXRs, to regulate gene transcription. The activation of these pathways by this compound leads to downstream effects that inhibit cancer cell growth and survival.
Caption: this compound signaling pathway in cancer cells.
Experimental Workflow for In Vitro this compound Assays
The following diagram outlines a general workflow for conducting in vitro experiments with this compound on cancer cells.
Caption: General experimental workflow for this compound in vitro assays.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on different cancer cell lines.
Table 1: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | Cancer Type | This compound Conc. (µM) | Incubation Time (h) | Effect | Reference |
| MJ, Hut78, HH | Cutaneous T-Cell Lymphoma | 1, 10 | 96 | Increased sub-G1 population (apoptosis) in a dose-dependent manner.[7][8] | [7][8] |
| Hut78 | Cutaneous T-Cell Lymphoma | 10 | 72 | Reduced cell proliferation.[9] | [9] |
| ES2, NIH:OVACAR3 | Ovarian Cancer | 5, 10, 20 | 24 | Reduced cell proliferation at all concentrations.[10] | [10] |
| ES2 | Ovarian Cancer | >10 | 24 | Increased extracellular LDH activity (cell rupture).[10] | [10] |
| A549, H1299 | Non-Small Cell Lung Cancer | 1, 10 | 48 | Increased apoptosis rate compared to control.[11] | [11] |
| HTLV-1 infected cells | Adult T-cell Leukemia/Lymphoma | 10 | 96 | Increased apoptosis from 17.9% to 37.8%.[12] | [12] |
Table 2: Effect of this compound on Gene and Protein Expression
| Cell Line | Cancer Type | This compound Conc. (µM) | Incubation Time (h) | Target | Effect | Reference |
| MJ, Hut78, HH | Cutaneous T-Cell Lymphoma | Not specified | Not specified | RXRα, RARα | Suppressed expression.[8] | [8] |
| MJ, Hut78, HH | Cutaneous T-Cell Lymphoma | Not specified | Not specified | Survivin | Decreased protein levels.[8] | [8] |
| MJ, Hut78, HH | Cutaneous T-Cell Lymphoma | Not specified | Not specified | Activated caspase-3, cleaved PARP | Increased protein levels.[8] | [8] |
| ES2, NIH:OVACAR3 | Ovarian Cancer | 10 | Not specified | CDKN1A mRNA | Increased expression.[10] | [10] |
| Glioblastoma Multiforme | Brain Cancer | Not specified | Not specified | Nestin | Reduced expression.[13] | [13] |
| Glioblastoma Multiforme | Brain Cancer | Not specified | Not specified | GFAP | Increased expression.[13] | [13] |
| Hut78 | Cutaneous T-Cell Lymphoma | 0.1 | 48 | ATF3, EGR3 | Increased gene transcription.[9] | [9] |
Detailed Experimental Protocols
Cell Proliferation Assay (MTT/MTS Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., Hut78, A549)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 100 µL of complete medium.[9]
-
Incubate overnight to allow for cell attachment (for adherent cells).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution. Typical final concentrations to test range from 0.1 µM to 10 µM.[7]
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
MTT/MTS Assay:
-
Add 10-20 µL of MTT or MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for an additional 1-2 hours to dissolve the formazan crystals.
-
If using MTS, the formazan product is soluble and can be read directly.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.[9]
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Express the results as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V and propidium iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100-300 µL of binding buffer.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of binding buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Cell Differentiation Assay (Immunofluorescence or Western Blot)
This protocol is designed to assess changes in the expression of differentiation markers in cancer cells following this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., glioblastoma cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture plates or chamber slides
-
Primary antibodies against differentiation markers (e.g., GFAP, nestin)[13]
-
Secondary antibodies (fluorescently labeled for immunofluorescence or HRP-conjugated for Western blot)
-
For Immunofluorescence:
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
DAPI for nuclear staining
-
Fluorescence microscope
-
-
For Western Blot:
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes
-
Chemiluminescent substrate
-
Procedure (Immunofluorescence):
-
Cell Seeding and Treatment:
-
Seed cells on chamber slides.
-
Treat with this compound or vehicle control as described previously.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Block with 5% BSA for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash with PBS and counterstain with DAPI.
-
-
Imaging:
-
Mount the slides and visualize under a fluorescence microscope.
-
-
Analysis:
-
Qualitatively or quantitatively assess the changes in protein expression and localization.
-
Procedure (Western Blot):
-
Cell Lysis and Protein Quantification:
-
Treat cells in culture plates with this compound.
-
Lyse the cells and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane.
-
Incubate with the primary antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
These protocols provide a solid foundation for investigating the in vitro effects of this compound on cancer cells. Researchers should optimize the specific conditions, such as cell density, drug concentrations, and incubation times, for their particular cell lines and experimental goals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. google.com [google.com]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Induction of apoptosis by this compound in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound-induced cell death in ovarian cancer cells through Caspase-4-gasdermin E mediated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits the viability of non-small cell lung cancer cells via slc10a2/PPARγ/PTEN/mTOR signaling pathway | springermedizin.de [springermedizin.de]
- 12. Clinical and in vitro resistance to this compound in adult T-cell leukemia: loss of RXR-α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of this compound on differentiation of glioblastoma multiforme compared with ATRA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Bexarotene in Mouse Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of bexarotene, a retinoid X receptor (RXR) agonist, in preclinical mouse models of neurodegenerative diseases. This document outlines detailed protocols for drug administration, behavioral analyses, and molecular assays to assess the therapeutic potential of this compound in diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).
Overview of this compound in Neurodegeneration
This compound has emerged as a promising therapeutic candidate for neurodegenerative disorders.[1] Its mechanism of action is primarily attributed to its role as an RXR agonist.[1][2] RXRs form heterodimers with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs), to regulate the transcription of target genes.[3] In the context of neurodegeneration, this compound has been shown to modulate pathways involved in amyloid-β (Aβ) clearance, neuroinflammation, and neuronal survival.[1][2] A key pathway activated by this compound involves the upregulation of Apolipoprotein E (ApoE) and the ATP-binding cassette transporters ABCA1 and ABCG1, which facilitate the lipidation of ApoE and subsequent clearance of Aβ.[4][5]
Data Presentation: Quantitative Summary of this compound Studies
The following tables summarize key quantitative data from various studies utilizing this compound in different mouse models of neurodegeneration.
Table 1: this compound Administration in Alzheimer's Disease Mouse Models
| Mouse Model | Age | Dose | Route of Administration | Vehicle | Duration | Key Outcomes |
| APP/PS1 | 5 months | 100 mg/kg/day | Oral gavage | Corn oil with 1% DMSO | 10 days | Increased chromatin accessibility, modulated TF regulatory networks.[6][7] |
| 3xTg-AD | 24 months | 100 mg/kg/day | Not specified | Not specified | 30 days | Improved spatial memory, reduced astrogliosis and reactive microglia, increased ApoE expression in CA1, recovery of basal synaptic transmission.[8] |
| TASTPM | Not specified | Not specified | Oral administration | Not specified | 7 days | No significant memory improvement or plaque reduction.[9] |
| APP/PS1ΔE9 | 5 months | 100 mg/kg/day | Oral gavage | Corn oil | 10 days | Initiated a multilayered transcriptional cascade.[6] |
| Ts65Dn (Down Syndrome model) | 10 months | 100 mg/kg/day | Subcutaneous | Saline | 9 weeks | Reduced Aβ1-40 in the hippocampus, induced hypothyroidism.[10] |
Table 2: this compound Administration in Parkinson's Disease and ALS Mouse Models
| Mouse Model | Age | Dose | Route of Administration | Vehicle | Duration | Key Outcomes |
| 6-OHDA lesioned rats (PD model) | Not specified | 1 mg/kg/day | Oral | Not specified | Not specified | Rescued dopamine neurons and reversed behavioral deficits.[11][12] |
| SOD1-G93A (ALS model) | 60 days | 100 mg/kg/day | Gastric gavage | Water | Until end stage | Delayed motor function deterioration, extended survival, delayed motor neuron degeneration.[7][13][14] |
Experimental Protocols
This compound Formulation and Administration
3.1.1. Oral Gavage Formulation
-
Materials:
-
Procedure:
-
On the day of treatment, prepare a vehicle solution of corn oil containing 1% DMSO.[7]
-
Suspend this compound powder in the vehicle to achieve the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, assuming an administration volume of 10 µl/g).
-
Vortex thoroughly to ensure a uniform suspension.
-
Administer the this compound suspension or vehicle to mice via oral gavage at a volume of 10 µl per gram of body weight.[7]
-
3.1.2. Subcutaneous Injection Formulation
-
Materials:
-
This compound powder (e.g., Targretin®, Eisai Inc.)[10]
-
Sterile saline solution
-
-
Procedure:
-
Prepare a suspension of this compound in sterile saline to the desired concentration.
-
Administer the suspension subcutaneously daily.[10]
-
Behavioral Assays
3.2.1. Morris Water Maze (Spatial Learning and Memory)
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (22 ± 3 °C) and a hidden escape platform (10 cm in diameter) submerged 1 cm below the water surface.[11][15] The room should have various distal visual cues.
-
Procedure:
-
Visible Platform Training (1-2 days): The platform is marked with a visible flag. Mice are trained to associate the platform with escape. This phase assesses for any visual or motor deficits.[11]
-
Hidden Platform Training (4-6 days): The flag is removed, and the platform is hidden. Mice are released from different starting positions and must use the distal cues to find the platform. Each mouse performs four 60-second trials per day.[15] If a mouse fails to find the platform within 60 seconds, it is guided to it.[15]
-
Probe Trial (1 day): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory.[15] Data to collect: Escape latency, path length, time spent in the target quadrant, and swim speed.[11][15]
-
3.2.2. Rotarod Test (Motor Coordination and Balance)
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least one hour before the test.[4]
-
Training (Optional but recommended): Place mice on the rod rotating at a low, constant speed (e.g., 4-5 RPM) for 60 seconds for a few trials to habituate them to the apparatus.[4][13]
-
Testing: Place the mouse on the rod and begin acceleration (e.g., from 4 to 40 RPM over 300 seconds).[4][5][13]
-
Record the latency to fall from the rod.
-
Perform 3 trials with an inter-trial interval of at least 10-15 minutes.[4][5] Data to collect: Latency to fall.
-
3.2.3. Open Field Test (Locomotor Activity and Anxiety-like Behavior)
-
Apparatus: A square or circular arena (e.g., 42 x 42 cm) with walls to prevent escape.[16] The arena is often divided into a central and a peripheral zone.
-
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room.
-
Testing: Place the mouse in the center of the open field and allow it to explore freely for a set duration (e.g., 5-60 minutes).[17]
-
A camera mounted above the arena records the mouse's activity. Data to collect: Total distance traveled, time spent in the center versus the periphery, rearing frequency, and velocity.[17][18]
-
Molecular and Histological Analyses
3.3.1. Immunohistochemistry for Aβ Plaques
-
Tissue Preparation:
-
Staining Procedure:
-
Incubate sections in 95% formic acid for 5 minutes for antigen retrieval.[8]
-
Rinse sections in TBS.
-
Quench endogenous peroxidase activity.
-
Block with a suitable blocking buffer (e.g., containing serum).
-
Incubate overnight with a primary antibody against Aβ (e.g., 6E10 or 4G8).[19]
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex (ABC kit).
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).[9]
-
Mount, dehydrate, and coverslip the sections. Analysis: Quantify plaque load using image analysis software.
-
3.3.2. ELISA for Soluble Aβ Levels
-
Brain Homogenate Preparation:
-
Homogenize brain tissue in a suitable buffer (e.g., containing protease inhibitors).
-
For insoluble Aβ, use a stronger acid like formic acid to dissolve aggregates, followed by neutralization.[12]
-
Centrifuge the homogenate and collect the supernatant (soluble fraction).
-
-
ELISA Procedure:
-
Use a commercial ELISA kit for mouse Aβ40 or Aβ42 (e.g., Invitrogen, Elabscience).[14][20]
-
Coat the plate with a capture antibody.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add an avidin-HRP conjugate.
-
Add a substrate solution and stop the reaction.
-
Read the absorbance at 450 nm. Analysis: Calculate Aβ concentration based on the standard curve.[20]
-
3.3.3. Western Blot for ApoE Expression
-
Protein Extraction:
-
Homogenize brain tissue in RIPA buffer with protease inhibitors.[21]
-
Centrifuge and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blot Procedure:
-
Separate 15-30 µg of protein per lane on an SDS-PAGE gel.[22][23]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.[24]
-
Incubate overnight at 4°C with a primary antibody against ApoE.[23][24]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.[24] Analysis: Quantify band intensity relative to a loading control (e.g., tubulin or GAPDH).[22][23]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for a this compound study in a mouse model of neurodegeneration.
This compound Signaling Pathway
Caption: this compound-activated RXR signaling pathway leading to Aβ clearance.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Aβ by immunohistochemistry [bio-protocol.org]
- 4. Rotarod-Test for Mice [protocols.io]
- 5. mmpc.org [mmpc.org]
- 6. cyagen.com [cyagen.com]
- 7. Decoding the Effects of this compound treatment on brain of AD-like model mice: Single-Cell Transcriptomics and Chromatin Accessibility Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 12. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 14. Mouse Amyloid beta 42 ELISA Kit (KMB3441) - Invitrogen [thermofisher.com]
- 15. Morris water maze test [bio-protocol.org]
- 16. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scantox.com [scantox.com]
- 18. Open Field Test - Creative Biolabs [creative-biolabs.com]
- 19. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mouse Aβ1-42(Amyloid Beta 1-42) ELISA Kit - Elabscience® [elabscience.com]
- 21. protocols.io [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. Deletion of miR‐33, a regulator of the ABCA1–APOE pathway, ameliorates neuropathological phenotypes in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of high-performing antibodies for Apolipoprotein E for use in Western Blot and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bexarotene in Preclinical Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexarotene (Targretin®) is a synthetic retinoid that selectively activates Retinoid X Receptors (RXRs).[1][2] These receptors function as ligand-activated transcription factors that regulate gene expression involved in cellular differentiation, proliferation, apoptosis, and insulin sensitization.[3][4] this compound has demonstrated efficacy in inhibiting the growth of various tumor cell lines in vitro and inducing tumor regression in animal models.[1][3][5] It is clinically approved for the treatment of cutaneous T-cell lymphoma (CTCL).[5][6] These application notes provide a comprehensive overview of this compound dosage, administration, and experimental protocols for its use in preclinical animal studies in oncology.
Mechanism of Action
This compound exerts its anti-cancer effects by binding to and activating RXRs.[2] RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs).[2][4] This activation leads to the modulation of gene expression, which can:
-
Inhibit cell proliferation: By upregulating cell cycle inhibitors like p21 and p27.[2]
-
Induce apoptosis (programmed cell death): Through the upregulation of pro-apoptotic factors like BAX and downregulation of anti-apoptotic factors such as Bcl-2.[2]
-
Promote cellular differentiation: Driving malignant cells towards a more mature, less proliferative state.[1]
Recent studies have also shown that this compound can induce pyroptotic cell death in ovarian cancer cells through a caspase-4-gasdermin E-dependent pathway.[7]
Signaling Pathway
The binding of this compound to RXR initiates a cascade of events that ultimately leads to the regulation of target gene transcription, influencing cell fate.
Caption: this compound signaling pathway.
Quantitative Data Summary
The following table summarizes this compound dosages used in various animal models for oncology research. It is crucial to note that the optimal dose can vary significantly depending on the animal model, tumor type, and administration route.
| Animal Model | Cancer Type | Administration Route | Dosage | Study Duration | Reference |
| Mouse (MMTV-Neu) | Mammary Carcinoma | Oral Gavage | 40 or 80 mg/kg/day | 4 weeks | [8] |
| Mouse (p53-null) | Mammary Tumor Prevention | Gastric Gavage | 10 and 100 mg/kg | Not specified | [9] |
| Mouse (Xenograft) | Glioblastoma | Not specified | Not specified in abstract | Not specified | [10] |
| Rat | Mammary Carcinoma | Oral | 10, 30, and 60 mg/kg/day | Not specified | [3] |
| Rat | Parkinson's Disease Model (for comparison) | Oral | 1 mg/kg/day | Not specified | [11] |
| Dog | Toxicity Studies | Oral | 10 to 200 mg/kg/day | 28 days | [12] |
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle (e.g., corn oil, sesame oil, or a solution containing polyethylene glycol (PEG))
-
Scale
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study.
-
Weigh the this compound powder accurately.
-
Gradually add the this compound powder to the vehicle while vortexing to ensure proper suspension.
-
For formulations that are difficult to suspend, sonication may be used to achieve a uniform suspension.
-
Store the prepared formulation according to the manufacturer's recommendations, typically protected from light.
Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needle (typically 18-20 gauge for adult mice)[13]
-
Syringe
-
Animal scale
Protocol:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg of body weight.[14][15]
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the insertion depth of the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.[13][15]
-
Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.[16][17]
-
Slowly administer the this compound suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress immediately after the procedure and periodically thereafter.
Topical Administration of this compound Gel
Materials:
-
This compound 1% gel
-
Gloves
-
Applicator (e.g., cotton swab)
Protocol:
-
Wear gloves to prevent systemic absorption.
-
Apply a thin layer of the this compound gel to the designated skin area or tumor.
-
For studies involving skin lesions, the gel is typically applied directly to the affected areas.[9]
-
The frequency of application can range from once every other day to multiple times a day, depending on the study design and tolerance.[9]
-
Monitor the application site for any signs of skin irritation or toxicity.
Tumor Volume Measurement
Materials:
-
Digital calipers or a 3D tumor imaging system
Protocol:
-
Calipers:
-
3D Imaging System:
Toxicity Monitoring
Protocol:
-
Body Weight: Monitor and record the body weight of each animal at least twice a week. Significant weight loss can be an indicator of toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress, including changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), or food and water consumption.
-
Blood Monitoring:
-
Lipid Panel: this compound is known to cause hyperlipidemia.[22] Monitor fasting triglyceride and cholesterol levels at baseline and periodically throughout the study.
-
Thyroid Function: Central hypothyroidism is a common side effect.[23] Monitor TSH and free T4 levels.
-
Complete Blood Count (CBC): Monitor for leukopenia.[4]
-
Liver Function Tests (LFTs): Monitor for any signs of hepatotoxicity.[23][24]
-
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical oncology study involving this compound.
Caption: Preclinical experimental workflow.
References
- 1. RXR signaling targeted cancer therapy [the-innovation.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound in the treatment of cutaneous T-cell lymphoma [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoid X Receptor agonists as selective modulators of the immune system for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced cell death in ovarian cancer cells through Caspase-4-gasdermin E mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces cellular senescence in MMTV-Neu mouse model of mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Effect of this compound on differentiation of glioblastoma multiforme compared with ATRA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low Dose this compound Treatment Rescues Dopamine Neurons and Restores Behavioral Function in Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. benchchem.com [benchchem.com]
- 15. research.fsu.edu [research.fsu.edu]
- 16. research.sdsu.edu [research.sdsu.edu]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 20. - Biopticon [biopticon.com]
- 21. biorxiv.org [biorxiv.org]
- 22. nextstepsinderm.com [nextstepsinderm.com]
- 23. oncologynewscentral.com [oncologynewscentral.com]
- 24. drugs.com [drugs.com]
Application Notes: Bexarotene in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexarotene, a synthetic retinoid, is a high-affinity agonist for the Retinoid X Receptor (RXR).[1] It is a valuable tool in biomedical research, particularly in the context of primary cell culture experiments. Unlike retinoic acid receptors (RARs), which are activated by all-trans retinoic acid (ATRA), RXRs have a distinct biological activity.[2] this compound's selectivity for RXRs allows for the specific investigation of RXR-mediated signaling pathways.[1][3] In primary cell culture, this compound is utilized to study a variety of cellular processes, including differentiation, proliferation, apoptosis, and inflammation, across a range of cell types.[2][3]
Mechanism of Action
This compound exerts its biological effects by binding to and activating RXRs (RXRα, RXRβ, and RXRγ).[4] Upon activation, RXRs can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Retinoic Acid Receptors (RARs).[3][4] These receptor dimers then bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This regulation of gene expression leads to changes in cellular function, including cell cycle control, induction of apoptosis, and cellular differentiation.[2]
Applications in Primary Cell Culture
This compound has been successfully employed in various primary cell culture models:
-
Primary Neurons: In primary cortical and hippocampal neurons, this compound is used to investigate neuroprotection, neurite outgrowth, and synaptogenesis. It has been shown to protect neurons from amyloid-β induced toxicity and promote dendritic complexity.
-
Primary Astrocytes: In astrocyte cultures, this compound is used to study its anti-inflammatory effects and its role in phagocytosis.[5] It can modulate astrocyte reactivity and enhance the clearance of cellular debris.[5]
-
Primary Microglia: this compound is utilized in primary microglia cultures to examine its influence on microglial activation and polarization. It has been shown to promote a shift from a pro-inflammatory to an anti-inflammatory phenotype and enhance phagocytosis.[6]
-
Primary Cancer Cells: In primary cultures derived from tumors, such as cutaneous T-cell lymphoma (CTCL), this compound is used to study its anti-proliferative and pro-apoptotic effects.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound in primary cell culture experiments, compiled from various studies.
| Parameter | Primary Neurons | Primary Astrocytes | Primary Microglia | Primary CTCL Cells |
| Effective Concentration | 0.1 - 1 µM | 1 - 10 µM | 1 - 10 µM | 1 - 10 µM[7] |
| Incubation Time | 24 - 96 hours | 24 - 72 hours | 24 - 72 hours | 96 hours[7] |
| Observed Effects | Neuroprotection, increased dendritic complexity | Reduced inflammation, enhanced phagocytosis[5] | Anti-inflammatory phenotype, enhanced phagocytosis[6] | Inhibition of proliferation, induction of apoptosis[7] |
| Parameter | Ovarian Cancer Cell Lines (for reference) |
| Effective Concentration | 5 - 20 µM[8] |
| Incubation Time | 24 hours[8] |
| Observed Effects | Reduced cell proliferation, induction of pyroptosis[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[9]
-
Ethanol (EtOH), sterile[9]
-
Sterile microcentrifuge tubes
Procedure:
-
Solvent Selection: this compound is soluble in DMSO and ethanol.[9] For most cell culture applications, DMSO is the preferred solvent.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM. To do this, calculate the required mass of this compound powder based on its molecular weight (348.48 g/mol ).
-
Dissolution: In a sterile environment (e.g., a biological safety cabinet), add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube. To aid dissolution, you can warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[9]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage (up to 6 months at -80°C).[10]
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
Primary cortical or hippocampal neurons in culture
-
Complete neuronal culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Plating: Culture primary neurons on appropriate substrates (e.g., poly-D-lysine coated plates or coverslips) at a suitable density.[11]
-
This compound Dilution: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare a working solution by diluting the stock solution in complete neuronal culture medium to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) should be prepared in parallel.
-
Treatment: Carefully remove half of the existing culture medium from the neuronal cultures and replace it with an equal volume of the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analysis: After the incubation period, cells can be processed for various downstream analyses, such as immunocytochemistry for neuronal markers, western blotting for protein expression, or assays for cell viability and neurite outgrowth.
Protocol 3: Assessment of Apoptosis in Primary CTCL Cells
Materials:
-
Primary CTCL cells in suspension culture
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed primary CTCL cells in a multi-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Treatment: Add this compound to the cell suspension to achieve the desired final concentrations (e.g., 1 µM and 10 µM).[7] Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 96 hours at 37°C and 5% CO2.[7]
-
Cell Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 5. This compound enhances astrocyte phagocytosis via ABCA1-mediated pathways in a mouse model of subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound promotes microglia/macrophages - Specific brain - Derived Neurotrophic factor expression and axon sprouting after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical and in vitro resistance to this compound in adult T-cell leukemia: loss of RXR-α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced cell death in ovarian cancer cells through Caspase-4-gasdermin E mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - SG [thermofisher.com]
Protocol for the Dissolution of Bexarotene in DMSO for Laboratory Use
Application Note & Protocol: AN-BX-DMSO-001
For Research Use Only (RUO)
Introduction
Bexarotene is a synthetic retinoid that selectively activates retinoid X receptors (RXRs) and is utilized in cancer research, particularly for cutaneous T-cell lymphoma (CTCL).[1][2][3] It functions as a ligand-activated transcription factor, influencing gene expression related to cellular growth, differentiation, and apoptosis.[3] Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions and requires an organic solvent for the preparation of stock solutions for in vitro studies.[1][4][5] Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose.[1][4][5][6] This document provides a detailed protocol for the preparation, storage, and handling of this compound solutions in DMSO for laboratory applications.
Quantitative Data Summary
The solubility of this compound in DMSO can vary slightly between suppliers and batches. The following table summarizes key quantitative data for the preparation of this compound stock solutions.
| Parameter | Value | Source(s) |
| Molecular Weight | 348.5 g/mol | [6] |
| Solubility in DMSO | >10.4 mg/mL | [7] |
| 60 mg/mL | [6] | |
| 65 mg/mL | [1] | |
| 69 mg/mL (198.27 mM) | [5] | |
| 70 mg/mL (201.14 mM) | [4] | |
| Recommended Stock Solution Storage Temperature | -20°C | [6][7] |
| Stock Solution Stability | Several months at -20°C | [7] |
| 1 year at -80°C in solvent | [5] | |
| Final DMSO Concentration in Cell Culture | 0.1% to 1% |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the amounts accordingly for different desired concentrations.
Materials
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
DMSO can facilitate the absorption of other chemicals through the skin.[8] Handle with care and wear appropriate PPE.
-
Avoid inhalation of this compound powder.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before use.
Procedure
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent moisture condensation.
-
Weigh this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For a 1 mL of 10 mM stock solution, weigh out 3.485 mg of this compound (Molecular Weight = 348.5 g/mol ).
-
Add DMSO: Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO.
-
Dissolution: Close the tube tightly and vortex the solution until the this compound is completely dissolved. Gentle warming of the tube to 37°C for 10 minutes or sonication in an ultrasonic bath can aid in dissolution if necessary.[7]
-
Sterilization (Optional): If the stock solution is to be used in sterile cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months or at -80°C for up to a year.[5][7]
Preparation of Working Solutions for Cell Culture
When preparing working solutions for cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid cellular toxicity.
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: If necessary, perform serial dilutions of the stock solution in DMSO to achieve intermediate concentrations.[9]
-
Dilution into Culture Medium: Directly add the required volume of the this compound/DMSO solution to the pre-warmed cell culture medium and mix immediately and thoroughly to prevent precipitation.[9] The final DMSO concentration should typically be kept below 0.5%.[9]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound selectively activates Retinoid X Receptors (RXRs), which can form heterodimers with other nuclear receptors like Retinoic Acid Receptors (RARs), Liver X Receptors (LXRs), and Thyroid Hormone Receptors (TRs). This activation leads to the regulation of gene expression involved in cell differentiation, proliferation, and apoptosis.
Caption: this compound activates RXR, leading to gene transcription regulation.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the key steps for preparing a this compound stock solution in DMSO.
Caption: Workflow for preparing and storing this compound in DMSO.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nextstepsinderm.com [nextstepsinderm.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. This compound | CAS 153559-49-0 | Retinoid RXR agonist | StressMarq Biosciences Inc. [stressmarq.com]
- 7. apexbt.com [apexbt.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Bexarotene in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bexarotene in combination with other chemotherapeutic agents for the treatment of various cancers. The information is compiled from preclinical studies and clinical trials, offering insights into the rationale, efficacy, and safety of these combination regimens. Detailed experimental protocols for key in vitro and in vivo assays are also provided to facilitate further research in this area.
I. Application Notes
Introduction to this compound
This compound is a synthetic retinoid that selectively activates the Retinoid X Receptors (RXRs).[1] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Thyroid Hormone Receptors (TRs), to regulate gene expression.[1] This regulation controls critical cellular processes including differentiation, proliferation, and apoptosis.[1] this compound has demonstrated efficacy in inhibiting the growth of various tumor cell lines in vitro and inducing tumor regression in vivo.[1] It is clinically approved for the treatment of cutaneous T-cell lymphoma (CTCL).[1]
The rationale for combining this compound with traditional chemotherapeutic agents stems from its distinct mechanism of action, which can complement and enhance the cytotoxic effects of chemotherapy. Potential benefits of combination therapy include:
-
Synergistic anti-tumor activity: Targeting multiple pathways simultaneously can lead to greater cancer cell death.
-
Overcoming drug resistance: this compound has been shown to prevent and overcome resistance to certain chemotherapy drugs.
-
Modulation of the tumor microenvironment: this compound may have anti-angiogenic and immunomodulatory effects.
This compound Combination Therapy in Cutaneous T-Cell Lymphoma (CTCL)
This compound is a well-established treatment for CTCL. Its combination with other agents aims to improve response rates and duration.
-
This compound and Interferon-alfa-2b: This combination has been explored in patients with CTCL. While one study did not show an increased response rate compared to this compound alone, the combination was generally manageable.[2]
-
This compound and Gemcitabine: A phase II study (GEMBEX) investigated this combination in CTCL patients. The overall response rate did not meet the specified target to proceed to further stages of the trial, suggesting this combination may not be superior to gemcitabine alone in a heavily pre-treated population.[3][4]
-
This compound and Doxorubicin HCl Liposome Injection (DLI): A phase II trial of sequential DLI followed by this compound in advanced CTCL demonstrated a notable overall response rate with DLI, but the sequential addition of this compound did not appear to increase the response rate or duration.[5]
-
This compound and Phototherapy: Combination therapy with this compound and photo(chemo)therapy (PUVA or narrowband UVB) has been shown to be safe and effective in Japanese patients with CTCL, with a high overall response rate.[6]
This compound Combination Therapy in Non-Small Cell Lung Cancer (NSCLC)
Preclinical studies have suggested that this compound can prevent or overcome resistance to agents like paclitaxel and gemcitabine in NSCLC cell lines.[7] This has led to several clinical investigations.
-
This compound with Carboplatin and Paclitaxel: A phase I/II study showed that this compound can be safely combined with weekly paclitaxel and monthly carboplatin, with encouraging survival rates.[7]
-
This compound with Carboplatin and Gemcitabine: A phase II trial demonstrated that this compound can be safely added to this platinum-based chemotherapy regimen, with promising median time to progression and overall survival.[8]
II. Quantitative Data Summary
The following tables summarize the efficacy and safety data from key clinical trials of this compound in combination with other chemotherapies.
Table 1: Efficacy of this compound Combination Therapies
| Cancer Type | Combination Regimen | Trial Phase | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| CTCL | This compound + Interferon alfa-2b | II | 18 (assessable) | 39% | Not Reported | Not Reported |
| CTCL | Gemcitabine + this compound (GEMBEX) | II | 35 | 31% (at 12 weeks) | 5.3 months | 21.2 months |
| CTCL | Doxorubicin HCl Liposome Injection -> this compound | II | 34 (assessable) | 41% (after DLI) | 5 months | Not Reported |
| CTCL | This compound + Photo(chemo)therapy | - | 25 | 80% (mSWAT), 84% (PGA) | Time to Progression: 163.6 days | Not Reported |
| NSCLC | This compound + Carboplatin + Paclitaxel | I/II | 33 | 35% | Not Reported | 8.3 months |
| NSCLC | This compound + Gemcitabine + Carboplatin | II | 47 (assessable) | 25% | 6.7 months | 12.7 months |
mSWAT: modified Severity-Weighted Assessment Tool; PGA: Physician Global Assessment of Clinical Condition.
Table 2: Common Adverse Events (Grade 3/4) in this compound Combination Therapies
| Cancer Type | Combination Regimen | Adverse Event | Incidence |
| CTCL | This compound + Interferon alfa-2b | Hypertriglyceridemia | 1 patient (withdrawn) |
| CTCL | Gemcitabine + this compound (GEMBEX) | Not specified in detail | - |
| CTCL | Doxorubicin HCl Liposome Injection -> this compound | Multiple (27 Grade 3, 5 Grade 4) | - |
| CTCL | This compound + Photo(chemo)therapy | Sepsis, Anemia, Congestive Cardiac Insufficiency | 1 patient each |
| NSCLC | This compound + Carboplatin + Paclitaxel | Neutropenia | 7 patients |
| NSCLC | This compound + Gemcitabine + Carboplatin | Hypertriglyceridemia | Well-tolerated with prophylaxis |
III. Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound in combination with a chemotherapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (stock solution in appropriate solvent)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination, in complete culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cancer cells treated with this compound in combination with a chemotherapeutic agent using flow cytometry.[1][9][10][11]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, or the combination for the desired time. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model in nude mice to evaluate the in vivo efficacy of this compound combination therapy.[12][13][14][15][16]
Materials:
-
Cancer cell line of interest
-
Athymic nude mice (4-6 weeks old)
-
Complete cell culture medium
-
PBS
-
Matrigel (optional)
-
This compound and chemotherapeutic agent formulations for in vivo administration
-
Calipers
Procedure:
-
Culture the cancer cells to 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each nude mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination).
-
Administer the treatments according to the desired schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (width² x length) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Results of a phase II trial of oral this compound (Targretin) combined with interferon alfa-2b (Intron-A) for patients with cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II study of gemcitabine and this compound (GEMBEX) in the treatment of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II study of gemcitabine and this compound (GEMBEX) in the treatment of cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Final results of phase II trial of doxorubicin HCl liposome injection followed by this compound in advanced cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound combined with photo(chemo)therapy for cutaneous T‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I/II study of this compound with carboplatin and weekly paclitaxel for the treatment of patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II trial of the novel retinoid, this compound, and gemcitabine plus carboplatin in advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. Tumor cell xenograft assay in nude mice [bio-protocol.org]
- 14. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Application Notes: Utilizing Bexarotene for Studying Retinoid X Receptor (RXR) Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexarotene, a synthetic retinoid, is a potent and selective agonist for the Retinoid X Receptor (RXR), a member of the nuclear receptor superfamily.[1][2] Unlike other retinoids that may activate Retinoic Acid Receptors (RARs), this compound exhibits high selectivity for RXR isoforms (RXRα, RXRβ, and RXRγ), making it an invaluable tool for elucidating the specific roles of RXR in various physiological and pathological processes.[2] RXRs function as critical regulators of gene expression by forming homodimers or heterodimers with other nuclear receptors, including RARs, Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and the Vitamin D Receptor (VDR).[3] This unique ability to partner with multiple receptors places RXR at the crossroads of numerous signaling pathways controlling cell differentiation, proliferation, apoptosis, and metabolism. These application notes provide a comprehensive overview of this compound's mechanism of action, key signaling pathways it modulates, and detailed protocols for its use in studying RXR function.
Mechanism of Action
This compound binds to the ligand-binding pocket of RXR, inducing a conformational change in the receptor. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins. The RXR-coactivator complex then binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) within the promoter regions of target genes, thereby modulating their transcription.[4] this compound's high affinity and selectivity for RXR subtypes allow for the targeted investigation of these pathways.[2]
Key Signaling Pathways Modulated by this compound
This compound-activated RXR can influence a multitude of signaling cascades through its dimerization with various nuclear receptors.
RXR Homodimerization Pathway
This compound can induce the formation of RXR-RXR homodimers, which then bind to RXREs to regulate the expression of genes involved in processes like cell proliferation and apoptosis. This pathway is particularly relevant in the context of cancer, where this compound has shown efficacy in cutaneous T-cell lymphoma (CTCL).[5]
RXR-RAR Heterodimerization Pathway
RXR forms a heterodimer with RAR, which is a key pathway in retinoid signaling. While this compound is selective for RXR, its activation of the RXR partner can influence the transcriptional activity of the RXR-RAR heterodimer, which regulates genes involved in cell differentiation and development.
RXR-LXR Heterodimerization Pathway
The heterodimer of RXR with the Liver X Receptor (LXR) is a critical regulator of lipid metabolism and cholesterol homeostasis. This compound's activation of RXR in this context can lead to the upregulation of genes such as ATP-binding cassette transporter A1 (ABCA1), which is involved in cholesterol efflux. This pathway is of significant interest in the study of atherosclerosis and Alzheimer's disease.
Quantitative Data on this compound-RXR Interaction
The following table summarizes key quantitative parameters of this compound's interaction with RXR isoforms.
| Parameter | RXRα | RXRβ | RXRγ | Reference |
| EC50 (nM) | 33 | 24 | 25 | [2] |
| Kd (nM) | 14 ± 2 | 21 ± 4 | 29 ± 7 |
Experimental Protocols
In Vitro Cell-Based Assays
This protocol describes how to induce neuronal differentiation in the human neuroblastoma cell line SH-SY5Y using this compound.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phase-contrast microscope
-
Reagents and equipment for Western blotting and qPCR
Protocol:
-
Seed SH-SY5Y cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows for growth over the treatment period.
-
Culture the cells for 24 hours in standard growth medium.
-
After 24 hours, replace the medium with a low-serum medium (e.g., 1% FBS) containing the desired concentration of this compound (e.g., 1 µM or 10 µM) or an equivalent volume of DMSO as a vehicle control.[6]
-
Incubate the cells for 7 days, replacing the treatment medium every 2-3 days.[7]
-
Analysis:
-
Morphological Assessment: Daily, observe the cells under a phase-contrast microscope and document changes in cell morphology, such as the extension of neurites.
-
Western Blot: After 7 days, lyse the cells and perform Western blot analysis to assess the expression of neuronal markers like β-tubulin III and Neurofilament M.[6]
-
qPCR: Extract RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of neuronal differentiation markers, including GAP43, synaptophysin (SYP), glutamine synthetase (GLUL), glutamate decarboxylase 1 (GAD1), and tyrosine hydroxylase (TH).[6]
-
This protocol details a method to assess this compound-induced apoptosis in CTCL cell lines such as Hut78 and HH.
Materials:
-
CTCL cell lines (e.g., Hut78, HH)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed CTCL cells in suspension culture flasks or plates.
-
Treat the cells with this compound at various concentrations (e.g., 1 µM and 10 µM) or DMSO for 96 hours.[8]
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
In Vivo Animal Studies
This protocol outlines the administration of this compound to a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1 or 3xTg-AD) to evaluate its effects on amyloid-beta pathology and cognitive function.
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1, 3xTg-AD)
-
This compound
-
Vehicle (e.g., polyethylene glycol 400 and polysorbate-20 in distilled water)[9]
-
Oral gavage needles
-
Equipment for behavioral testing (e.g., Morris water maze)
-
Reagents and equipment for immunohistochemistry and ELISA
Protocol:
-
Acclimate the mice to the housing and handling procedures.
-
Prepare this compound formulation for oral administration. A common dosage is 100 mg/kg/day.[9]
-
Administer this compound or vehicle to the mice daily via oral gavage for a specified period (e.g., 7 to 30 days).[9][10]
-
Analysis:
-
Behavioral Testing: Perform cognitive tests such as the Morris water maze to assess spatial learning and memory.[9]
-
Biochemical Analysis: At the end of the treatment period, sacrifice the mice and collect brain tissue. Homogenize the brain tissue to measure soluble and insoluble amyloid-beta levels using ELISA.
-
Immunohistochemistry: Perfuse a subset of mice and prepare brain sections for immunohistochemical staining to visualize amyloid plaques and microglial activation.
-
This protocol describes the use of this compound in a mouse model of atherosclerosis (e.g., apoE2-KI mice) to study its impact on lesion development.
Materials:
-
ApoE2-KI mice
-
Western diet
-
This compound
-
Equipment for histological analysis of atherosclerotic lesions
Protocol:
-
Feed apoE2-KI mice a Western diet to induce atherosclerosis.
-
Incorporate this compound into the diet or administer it via oral gavage.
-
Treat the mice for a period of 11 weeks.[11]
-
Analysis:
-
Plasma Lipid Analysis: Collect blood samples to measure plasma triglyceride and cholesterol levels.
-
Atherosclerotic Lesion Analysis: At the end of the study, sacrifice the mice, perfuse the vascular system, and dissect the aorta. Stain the aorta with Oil Red O to visualize and quantify the atherosclerotic lesions.[11]
-
Biochemical and Molecular Biology Assays
This assay measures the ability of this compound to activate RXR-mediated transcription.
Materials:
-
HEK293 cells
-
Expression plasmid for human RXRα (e.g., pSG5-human RXRα)[12]
-
Luciferase reporter plasmid containing an RXR response element (RXRE)[12]
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
Protocol:
-
Seed HEK293 cells in a 24-well plate.
-
Co-transfect the cells with the RXRα expression plasmid, the RXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.[12]
-
After 24 hours, treat the cells with various concentrations of this compound or vehicle for another 24 hours.[12]
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold activation of the RXRE reporter by this compound.
ChIP can be used to identify the genomic regions where this compound-activated RXR binds.
Materials:
-
Cells or tissues treated with this compound or vehicle
-
Formaldehyde
-
Glycine
-
Lysis and wash buffers
-
Sonicator
-
Anti-RXR antibody (e.g., Santa Cruz, #sc-774)[13]
-
Protein A/G magnetic beads
-
Reagents for DNA purification, qPCR, or library preparation for sequencing
Protocol:
-
Treat cells or tissues with this compound or vehicle.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium or tissue homogenate.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-600 bp.[13]
-
Incubate the sheared chromatin with an anti-RXR antibody overnight to immunoprecipitate RXR-DNA complexes.
-
Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the complexes from the beads and reverse the cross-links by heating.
-
Purify the immunoprecipitated DNA.
-
Analyze the purified DNA by qPCR using primers for specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis of RXR binding sites.[13]
References
- 1. This compound | Cutaneous Lymphoma Foundation [clfoundation.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of this compound as a PPARγ Antagonist with HDX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound therapy ameliorates behavioral deficits and induces functional and molecular changes in very-old Triple Transgenic Mice model of Alzheimer´s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Continuing Failure of this compound in Alzheimer's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Development of this compound Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decoding the Effects of this compound treatment on brain of AD-like model mice: Single-Cell Transcriptomics and Chromatin Accessibility Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bexarotene Administration in Preclinical Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bexarotene, a selective retinoid X receptor (RXR) agonist, in preclinical lung cancer research. The protocols detailed below are based on established methodologies from peer-reviewed studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in various lung cancer models.
Introduction
This compound has demonstrated significant antitumor activity in a range of preclinical lung cancer models. It functions by activating RXRs, which are nuclear receptors that regulate gene expression involved in cellular differentiation, proliferation, and apoptosis.[1] Preclinical studies have shown its efficacy as a single agent and in combination with chemotherapy, its ability to overcome drug resistance, and its potential in chemoprevention. These notes summarize key quantitative data and provide detailed protocols for in vivo and in vitro applications.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data from key preclinical studies on this compound in lung cancer models.
Table 1: In Vivo Efficacy of this compound in Mouse Models of Lung Cancer
| Animal Model | Carcinogen | This compound Administration | Dosage / Concentration | Duration | Key Findings | Reference(s) |
| A/J Mice (with p53 or K-ras mutations) | Vinyl Carbamate | Oral Gavage | 200 mg/kg | 12 weeks | Inhibited tumor multiplicity and volume; Reduced progression from adenoma to adenocarcinoma by ~50%.[2][3] | [2][3] |
| A/J Mice | Vinyl Carbamate | Oral Gavage | 30-300 mg/kg | Not Specified | 22-33% reduction in tumor multiplicity.[4] | [4] |
| A/J Mice | Benzo[a]pyrene (B[a]P) | Aerosol Inhalation | 20 mg/mL (in 20% DMSO:EtOH) | 8 min/day, 5 days/week for 20 weeks | 43% decrease in tumor multiplicity; 74% decrease in tumor load; Avoided hypertriglyceridemia.[4] | [4] |
| Athymic Nude Mice (Xenograft) | Calu3 NSCLC Cells | Oral Gavage + Intraperitoneal Injection | This compound: 100 mg/kg/day (oral); Paclitaxel: 20 mg/kg/week (i.p.) | 4 weeks | Combination decreased tumor volume by 55% vs. control and 38% vs. paclitaxel alone.[5] | [5] |
Table 2: In Vitro Efficacy of this compound on Human Lung Cancer Cell Lines
| Cell Line | Assay | This compound Concentration | Duration | Key Findings | Reference(s) |
| H358 | MTT Proliferation Assay | 0.25 - 1.0 µmol/L | 10 days | Dose-dependent inhibition of proliferation. | [5] |
| A427 | MTT Proliferation Assay | 1.0 µmol/L | 10 days | Inhibition of proliferation. | [5] |
| BEAS-2B | MTT Proliferation Assay | 1.0 µmol/L | 10 days | Inhibition of proliferation. | [5] |
| H226 | MTT Proliferation Assay | Up to 1.0 µmol/L | 10 days | Resistant to this compound-induced growth inhibition. | [5] |
| BEAS-2B, A427, H358 | Western Blot | Not Specified | Not Specified | Repression of cyclin D1, cyclin D3, total EGFR, and phospho-EGFR. | [5] |
Experimental Protocols
In Vivo Administration in Chemically-Induced Mouse Models
Protocol 3.1.1: Oral Gavage Administration in A/J Mice
This protocol is adapted from studies investigating the chemopreventive effects of this compound on lung tumor progression.[2][3]
-
Model Induction: Induce lung tumors in 6-week-old female A/J mice via a single intraperitoneal (i.p.) injection of a carcinogen, such as vinyl carbamate.
-
Tumor Development: Allow tumors to develop for a period of 16 weeks post-carcinogen injection.
-
This compound Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., corn oil) at a concentration that allows for the administration of 200 mg/kg body weight.[4][6]
-
Administration: Beginning at 16 weeks post-carcinogen injection, administer the this compound suspension via oral gavage daily for 12 consecutive weeks.
-
Monitoring and Endpoint: Monitor mice for signs of toxicity. At the end of the 12-week treatment period, euthanize the mice, harvest the lungs, and count surface tumors under a dissecting microscope. Fix lungs for histological analysis to differentiate between adenomas and adenocarcinomas.
Protocol 3.1.2: Aerosol Administration in A/J Mice
This protocol is designed for localized lung delivery, which has been shown to be effective while minimizing systemic side effects like hypertriglyceridemia.[4]
-
Model Induction: As described in Protocol 3.1.1, using a carcinogen such as benzo[a]pyrene (100 mg/kg i.p.).[4]
-
This compound Formulation: Prepare a 20 mg/mL solution of this compound in a vehicle of 20% DMSO and 80% ethanol.[4]
-
Aerosol Generation: Use a one-jet Collison nebulizer to generate an aerosol from the this compound solution.
-
Exposure: Place mice in an inhalation chamber and expose them to the this compound aerosol for 8 minutes. This treatment should be performed 5 days a week for the duration of the study (e.g., 20 weeks).
In Vivo Administration in a Xenograft Model
Protocol 3.2.1: this compound and Paclitaxel Combination in a Calu3 Xenograft Model
This protocol details a combination therapy approach to overcome paclitaxel resistance.[5]
-
Cell Culture: Culture Calu3 human non-small cell lung cancer cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 Calu3 cells suspended in Matrigel into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Drug Preparation:
-
Treatment Schedule:
-
Administer this compound orally once daily.
-
Administer paclitaxel via i.p. injection once weekly.
-
Continue treatment for 4 weeks.
-
-
Efficacy Assessment: Monitor tumor volume throughout the study. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
In Vitro Assays
Protocol 3.3.1: Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed lung cancer cells (e.g., H358, A427) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 10 µmol/L) in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3.3.2: Western Blot for Protein Expression Analysis
This protocol is for detecting changes in the expression of key proteins like Cyclin D1 and EGFR following this compound treatment.
-
Cell Treatment and Lysis: Plate and treat lung cancer cells with this compound as described for the proliferation assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin D1, anti-EGFR, anti-phospho-EGFR) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in lung cancer cells.
Caption: Workflow for in vivo oral administration of this compound.
Caption: Workflow for in vitro cell proliferation (MTT) assay.
References
- 1. Optimized this compound Aerosol Formulation Inhibits Major Subtypes of Lung Cancer in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of lung cancer progression by this compound in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation by this compound of mRNA expression of genes in mouse lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
Bexarotene-Induced Apoptosis in Lymphoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexarotene is a synthetic retinoid that selectively activates Retinoid X Receptors (RXRs).[1][2] These nuclear receptors form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), and function as ligand-activated transcription factors that regulate gene expression controlling cell growth, differentiation, and apoptosis.[3][4] this compound is approved for the treatment of cutaneous T-cell lymphoma (CTCL) and has demonstrated efficacy in inducing apoptosis in malignant T-cells.[2][5] This document provides detailed application notes and experimental protocols for studying this compound-induced apoptosis in lymphoma cell lines, with a primary focus on CTCL, for which the most comprehensive data are available.
Mechanism of Action
This compound exerts its pro-apoptotic effects in lymphoma cells, particularly CTCL, through a multi-faceted signaling pathway. Upon entering the cell, this compound binds to and activates RXRs, leading to a cascade of events that culminate in programmed cell death.
Key molecular events include:
-
Downregulation of RXRα and RARα: Treatment with this compound has been shown to decrease the protein levels of both RXRα and RARα.[1][5]
-
Modulation of Apoptosis-Regulating Proteins: this compound upregulates the pro-apoptotic protein Bax and downregulates the inhibitor of apoptosis protein (IAP) survivin.[1][5][6] However, it appears to have no significant effect on the expression of Fas, Fas ligand, or the anti-apoptotic protein Bcl-2 in CTCL cell lines.[1][7]
-
Caspase Cascade Activation: A central mechanism of this compound-induced apoptosis is the activation of the caspase cascade, specifically the executioner caspase-3.[1][5][7]
-
PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-Ribose) Polymerase (PARP), a hallmark of apoptosis.[1][7]
-
Involvement of the p53/p73 Pathway: this compound can activate p53, leading to the modulation of downstream target genes that control the cell cycle and apoptosis.[6]
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in CTCL cells.
Data Presentation
The following tables summarize the quantitative effects of this compound on various lymphoma cell lines as reported in the literature.
Table 1: Effect of this compound on Apoptosis in Cutaneous T-Cell Lymphoma (CTCL) Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percent of Apoptotic Cells (Annexin V Positive) | Fold Increase vs. Control | Reference |
| MJ | 1 | 96 | ~25% | ~2.5 | [7] |
| 10 | 96 | ~40% | ~4.0 | [7] | |
| Hut78 | 1 | 96 | ~30% | ~3.0 | [7] |
| 10 | 96 | ~55% | ~5.5 | [7] | |
| HH | 1 | 96 | ~20% | ~2.0 | [7] |
| 10 | 96 | ~35% | ~3.5 | [7] |
Table 2: Effect of this compound on Cell Viability and Proliferation in CTCL Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Effect | Reference |
| Hut78 | 10 | 72 | 85% reduction in cell proliferation | [2] |
| HH | 1-10 | 96 | Dose-dependent inhibition of cell growth | [7] |
| MJ | 1-10 | 96 | Dose-dependent inhibition of cell growth | [7] |
Table 3: Effects of this compound on Peripheral T-Cell Lymphoma (PTCL) and Adult T-Cell Leukemia/Lymphoma (ATLL)
| Disease | Cell Type | This compound Concentration (µM) | Treatment Duration (hours) | Percent of Apoptotic Cells | Reference |
| ATLL | Patient PBMCs (pre-treatment) | 10 | 96 | 37.8% (vs. 17.9% in control) | [8] |
| ATLL | Patient PBMCs (post-relapse) | 10 | 96 | 10.3% (vs. 8.0% in control) | [8] |
Note: Data on the effects of this compound on B-cell lymphoma cell lines are limited in the currently available literature.
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis in lymphoma cell lines.
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the quantitative analysis of apoptotic cells using flow cytometry.
Materials:
-
Lymphoma cell lines (e.g., MJ, Hut78, HH)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed lymphoma cells in a 6-well plate at a density of 2 x 10^5 cells/mL in complete medium.
-
Allow cells to adhere/stabilize for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72, 96 hours).
-
-
Cell Harvesting and Washing:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Annexin V and PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Collect data for at least 10,000 events per sample.
-
Apoptotic cells will be Annexin V-FITC positive and PI negative (early apoptosis) or Annexin V-FITC positive and PI positive (late apoptosis/necrosis).
-
The following diagram outlines the experimental workflow for assessing apoptosis.
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol describes the detection of key apoptosis-related proteins by Western blotting.
Materials:
-
Treated and untreated lymphoma cell lysates
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Survivin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in ice-cold RIPA buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions: 1:1000 for most antibodies.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Conclusion
This compound effectively induces apoptosis in cutaneous T-cell lymphoma cell lines through a mechanism involving RXR/RAR signaling, modulation of key apoptosis-regulating proteins, and activation of the caspase cascade. The provided protocols offer a framework for researchers to investigate and quantify the pro-apoptotic effects of this compound in various lymphoma cell line models. Further research is warranted to explore the efficacy of this compound in other lymphoma subtypes, particularly B-cell malignancies, and to further elucidate the upstream transcriptional targets of RXR activation that initiate the apoptotic program.
References
- 1. The utility of this compound in mycosis fungoides and Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound Analogs for Treating Cutaneous T-Cell Lymphomas | MDPI [mdpi.com]
- 3. Effects of RXR Agonists on Cell Proliferation/Apoptosis and ACTH Secretion/Pomc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoic acid receptor alpha drives cell cycle progression and is associated with increased sensitivity to retinoids in T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by this compound in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound activates the p53/p73 pathway in human cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccr.cancer.gov [ccr.cancer.gov]
- 8. Clinical and in vitro resistance to this compound in adult T-cell leukemia: loss of RXR-α receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bexarotene Solubility Solutions: A Technical Support Center
Welcome to the technical support center for Bexarotene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility challenges of this compound.
I. Frequently Asked Questions (FAQs)
What are the baseline solubility properties of this compound?
This compound is a lipophilic molecule and is practically insoluble in water, with an estimated aqueous solubility of about 1.59 µg/mL.[1] It is a white to off-white powder.[2][3] Its solubility in common organic solvents is provided in the table below.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 65-70 mg/mL[2][4] | Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[4] |
| Ethanol | 10 mg/mL (with warming)[2] | Warming the solution may be necessary to achieve this concentration. |
| Vegetable Oils | Slightly soluble[3][5] | The exact concentration can vary depending on the specific oil. |
Why is this compound's poor aqueous solubility a concern for research and development?
This compound's low aqueous solubility can lead to several challenges in both preclinical research and clinical applications:
-
Low Bioavailability: Poor solubility is a major factor contributing to low and variable oral bioavailability, which is reported to be less than 20%.[6] This can result in suboptimal drug exposure and inconsistent therapeutic effects.
-
Difficulties in Formulation: Developing parenteral (injectable) and oral dosage forms is challenging. For in vitro studies, it can be difficult to prepare stock solutions and achieve desired concentrations in aqueous cell culture media without precipitation.[7]
-
Inaccurate In Vitro Data: Precipitation of this compound in cell-based assays can lead to inaccurate and unreliable results, as the actual concentration of the drug in solution is unknown.
What are the primary strategies to improve the solubility and bioavailability of this compound?
Several formulation strategies have been successfully employed to overcome the solubility limitations of this compound. These include:
-
Nanocrystals: Reducing the particle size of this compound to the nanometer range significantly increases its surface area, leading to enhanced dissolution rate and saturation solubility.[1]
-
Cocrystals: Forming cocrystals of this compound with a coformer can alter the crystal lattice and improve its physicochemical properties, including solubility and dissolution.[6]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like softgel capsules or liposomal gels can improve its solubility and absorption.[8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[9]
-
Aerosolization: For lung cancer research, aerosolized formulations have been developed to deliver the drug directly to the target organ.
II. Troubleshooting Guides
A. In Vitro Experiments
Q1: I'm observing precipitation when I dilute my this compound DMSO stock solution in cell culture media. How can I prevent this?
A1: This is a common issue due to this compound's low aqueous solubility. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent toxicity.
-
Pre-warming Media: Gently warm your cell culture media to 37°C before adding the this compound stock solution.
-
Rapid Mixing: Add the this compound stock solution to the pre-warmed media while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Serum Content: If your experiment allows, adding the this compound stock to media containing serum can help improve its stability in solution, as this compound can bind to serum proteins.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the culture medium.
Workflow for Preparing this compound Solutions for Cell Culture
Caption: Workflow for preparing this compound solutions for cell culture experiments.
B. Nanocrystal Formulations
Q2: I am having trouble achieving a small and uniform particle size during the high-pressure homogenization of this compound nanocrystals. What could be the issue?
A2: Several factors can influence the efficiency of high-pressure homogenization. Consider the following:
-
Stabilizer Selection: The type and concentration of the stabilizer are critical. Insufficient stabilization will lead to particle aggregation. Screen different stabilizers (e.g., lecithin, Pluronic F68) and their concentrations to find the optimal formulation.
-
Homogenization Pressure and Cycles: Inadequate pressure or too few homogenization cycles can result in larger and more polydisperse particles. A typical starting point is multiple cycles at pressures ranging from 7,000 to 16,000 psi.[1]
-
Pre-milling: For larger initial particles, a pre-milling step might be necessary to reduce the particle size before high-pressure homogenization.
-
Temperature Control: The homogenization process can generate heat. Ensure adequate cooling to prevent changes in the physical state of the drug or degradation.
C. Cocrystal Formulations
Q3: My attempts at forming this compound cocrystals using liquid-assisted grinding are not successful. What are some common pitfalls?
A3: Liquid-assisted grinding is a powerful technique, but its success depends on several factors:
-
Solvent Choice: The type and amount of solvent are crucial. The solvent should be one in which both this compound and the coformer have limited solubility to facilitate the cocrystallization process.
-
Grinding Time and Frequency: Insufficient grinding time or frequency may not provide enough energy to induce cocrystal formation.
-
Stoichiometry: The molar ratio of this compound to the coformer is critical. Experiment with different stoichiometric ratios to find the optimal condition for cocrystal formation.
-
Coformer Selection: Not all coformers will form cocrystals with this compound. A systematic screening of potential coformers based on their molecular structure and functional groups is recommended.
D. Stability and Degradation
Q4: I am concerned about the stability of my this compound formulation. What are the common degradation pathways?
A4: this compound, like other retinoids, is sensitive to light and oxidation.[10]
-
Photodegradation: Exposure to UV light can lead to the degradation of this compound.[10] Formulations should be protected from light during preparation and storage. In topical formulations, the presence of certain UV filters like avobenzone can accelerate photodegradation.[10]
-
Oxidation: this compound can undergo oxidation.[11] The inclusion of antioxidants, such as butylated hydroxytoluene (BHT), in the formulation can help to prevent oxidative degradation.[12]
-
pH Stability: this compound's stability can be pH-dependent. It is advisable to evaluate the stability of your formulation across a relevant pH range.
III. Data on Enhanced Solubility and Bioavailability
The following tables summarize the quantitative improvements in solubility and bioavailability achieved with different formulation strategies for this compound.
Table 1: Enhancement of this compound Solubility
| Formulation | Solubility (µg/mL) | Fold Increase vs. Raw this compound | Reference |
| Raw this compound | 1.59 (in 0.02% Tween-80 solution) | - | [1] |
| Nanocrystals (FC-NC-Bex) | 18.65 (in 0.02% Tween-80 solution) | ~11.7 | [1] |
| Cocrystal (BEX-pyrazine) | ~54 (at pH 6.8 with 0.05% CTAB) | ~1.8 | [6] |
| Cocrystal (BEX-2,5-dimethylpyrazine) | ~42 (at pH 6.8 with 0.05% CTAB) | ~1.4 | [6] |
Table 2: Improvement in this compound Bioavailability (Rat Models)
| Formulation | Cmax (µg/mL) | AUC₀₋∞ (µg·h/mL) | Fold Increase in AUC vs. Suspension/Powder | Reference |
| This compound Suspension | ~1.5 | 4.30 | - | [1] |
| Nanocrystals (FC-NC-Bex) | ~2.25 | 112.95 | ~26.3 | [1] |
| This compound Powder | Not Reported | ~25 (AUC₀₋₈h) | - | [6] |
| Cocrystal (BEX-pyrazine) | Not Reported | ~42.5 (AUC₀₋₈h) | ~1.7 | [6] |
| Cocrystal (BEX-2,5-dimethylpyrazine) | Not Reported | ~45 (AUC₀₋₈h) | ~1.8 | [6] |
IV. Experimental Protocols
A. Preparation of this compound Nanocrystals
This protocol is based on a tandem precipitation-high-pressure homogenization process.[1]
-
Dissolution: Dissolve this compound in ethanol (e.g., 2 mL).
-
Dispersion: Disperse the ethanolic solution of this compound into a cold (4°C) aqueous solution containing a mixture of stabilizers (e.g., lecithin and Pluronic F68) with continuous stirring for 30 minutes.
-
Homogenization: Subject the resulting suspension to high-pressure homogenization. A typical procedure involves an initial 5 cycles at 7,000 psi, followed by 20 cycles at 16,000 psi.
-
Collection: Centrifuge the homogenized suspension (e.g., at 12,000 x g for 30 minutes at 4°C) to collect the this compound nanocrystals.
-
Characterization: Characterize the nanocrystals for particle size, polydispersity index (PDI), zeta potential, and morphology (e.g., using Dynamic Light Scattering and Transmission Electron Microscopy).
B. Screening and Preparation of this compound Cocrystals
This protocol describes the liquid-assisted grinding (LAG) method for cocrystal screening.[6]
-
Mixing: In a grinding jar, combine this compound and a selected coformer at a specific stoichiometric ratio (e.g., 1:1 molar ratio).
-
Solvent Addition: Add a small amount of a suitable solvent (e.g., a few microliters of methanol).
-
Grinding: Grind the mixture using a ball mill or a mortar and pestle for a defined period (e.g., 20-30 minutes).
-
Analysis: Analyze the resulting solid by Powder X-ray Diffraction (PXRD) to determine if a new crystalline phase (cocrystal) has formed. Compare the PXRD pattern of the ground mixture with the patterns of the individual starting materials.
-
Single Crystal Growth (for structural confirmation): If a new phase is identified, grow single crystals for structure determination by Single Crystal X-ray Diffraction. This can be achieved by slow evaporation of a saturated solution of the cocrystal.
V. This compound's Mechanism of Action: The RXR Signaling Pathway
This compound is a selective agonist for the Retinoid X Receptors (RXRs).[2] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR).[12][13] This heterodimerization is central to its mechanism of action.
Caption: this compound activates the RXR signaling pathway to regulate gene expression.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | C24H28O2 | CID 82146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cocrystal Prediction of this compound by Graph Convolution Network and Bioavailability Improvement [mdpi.com]
- 7. This compound-induced cell death in ovarian cancer cells through Caspase-4-gasdermin E mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Istanbul University Press [iupress.istanbul.edu.tr]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodegradation of this compound and Its Implication for Cytotoxicity | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 13. Retinoid X receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Bexarotene Concentration for Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing bexarotene concentration in cell viability assays. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of reported IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cancer cell lines?
A1: this compound is a synthetic retinoid that selectively binds to and activates Retinoid X Receptors (RXRs).[1] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D receptors, and thyroid hormone receptors.[2] This complex then binds to specific DNA sequences, regulating the expression of genes involved in cellular differentiation, proliferation, and apoptosis (programmed cell death).[1][2] In many cancer cell lines, this compound's activation of RXRs can lead to cell cycle arrest and induction of apoptosis.[2][3]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: Based on published studies, a common starting concentration range for this compound in cell viability assays is between 0.1 µM and 100 µM.[3] It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., logarithmic dilutions from 0.01 µM to 100 µM) to determine the optimal range for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is poorly soluble in water and should be dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent. To prepare a stock solution, dissolve this compound powder in 100% DMSO to a concentration of 10 mM to 20 mM. Ensure the powder is completely dissolved by gentle warming (e.g., in a 37°C water bath) and vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?
A4: The final concentration of DMSO in your cell culture media should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration, to account for any effects of the solvent on cell viability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture media. | This compound has low aqueous solubility and can precipitate when the DMSO stock solution is diluted into aqueous media. | - Prepare an intermediate dilution of the this compound stock solution in serum-free media before adding it to the final culture wells. - Ensure thorough mixing immediately after adding this compound to the media. - Avoid shock-dilution by adding the this compound stock solution to a larger volume of media while vortexing. - Consider using a formulation with improved solubility if precipitation persists. |
| Inconsistent or non-reproducible results. | - Uneven cell seeding. - Edge effects in the microplate. - Inaccurate serial dilutions of this compound. | - Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. - To minimize edge effects, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media. - Prepare fresh serial dilutions for each experiment and use calibrated pipettes. |
| High background in the cell viability assay. | - Contamination of cell culture with bacteria or yeast. - High metabolic activity of cells leading to over-reduction of the assay reagent. | - Regularly check cell cultures for contamination. - Optimize cell seeding density and incubation time with the assay reagent to ensure the signal is within the linear range of the assay. |
| No significant effect of this compound on cell viability. | - The chosen cell line may be resistant to this compound. - The incubation time may be too short. | - Verify the expression of RXRs in your cell line. - Extend the incubation time with this compound (e.g., up to 72 or 96 hours), as its effects on cell proliferation and apoptosis may be time-dependent. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |
| SW480 | Colon Carcinoma | MTT | 72h | 80 ± 10 | [4] |
| A549 | Non-small Cell Lung Carcinoma | MTT | 72h | 85 ± 9 | [4] |
| MCF7 | Breast Cancer | MTT | 72h | 67 ± 13 | [4] |
| Hut 78 | Cutaneous T-Cell Lymphoma | MTT | Not Specified | >150 | [5] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from your DMSO stock solution in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15-20 minutes to dissolve the crystals completely.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: CCK-8 Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well flat-bottom plates
-
Complete cell culture medium
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay to seed the cells in a 96-well plate.
-
-
This compound Treatment:
-
Follow the same procedure as in the MTT assay to treat the cells with this compound for the desired duration.
-
-
CCK-8 Addition:
-
After the treatment period, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Mandatory Visualization
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Induction of apoptosis by this compound in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. This compound activates the p53/p73 pathway in human cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Bexarotene Clinical Trials: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common side effects observed in clinical trials of bexarotene. This resource includes troubleshooting guides and frequently asked questions in a user-friendly format to assist in experimental design and data interpretation.
Common Side Effects of this compound: A Quantitative Overview
This compound, a retinoid X receptor (RXR) selective agonist, has been evaluated in numerous clinical trials, primarily for the treatment of Cutaneous T-cell Lymphoma (CTCL).[1][2][3] The most frequently observed side effects are summarized below.
Oral this compound Administration
The following table outlines the incidence of common adverse events reported in clinical trials of oral this compound, predominantly in patients with CTCL at a starting dose of 300 mg/m²/day.[1][2]
| Side Effect | Incidence (%) | Notes |
| Metabolic | ||
| Hypertriglyceridemia | 79% - 81.3% | Often requires management with lipid-lowering agents.[3][4][5] |
| Hypercholesterolemia | 48% - 81.3% | Management with lipid-lowering therapy is common.[3][4][5] |
| Decreased HDL Cholesterol | >10% | A common lipid abnormality observed.[1] |
| Endocrine | ||
| Hypothyroidism | 29% - 93.8% | Often managed with thyroid hormone replacement therapy.[1][5][6] |
| Neurological | ||
| Headache | 14% - 47% | Generally manageable.[1][3] |
| General | ||
| Asthenia (Weakness) | 20% - 36% | A common constitutional symptom.[1][3][6] |
| Dermatologic | ||
| Rash | >10% | Skin-related side effects are frequent.[1] |
| Dry Skin | >10% | Consistent with the retinoid class of drugs.[1] |
| Hematologic | ||
| Leukopenia | 28% - 68.8% | Reduction in white blood cell count.[1][3][5] |
| Anemia | >10% | Decrease in red blood cells or hemoglobin.[1] |
| Neutropenia | 56.3% | A specific type of leukopenia with reduced neutrophils.[5] |
| Gastrointestinal | ||
| Nausea | >10% | A common gastrointestinal side effect.[1] |
| Other | ||
| Infection | >10% | May be related to leukopenia.[1] |
| Peripheral Edema | >10% | Swelling of the lower limbs.[1] |
| Abdominal Pain | >10% | [1] |
Topical this compound Administration
For the topical gel formulation, side effects are primarily localized to the site of application.
| Side Effect | Incidence (%) | Notes |
| Rash | 72% | The most common local reaction.[1] |
| Pruritus (Itching) | 36% | Frequently reported at the application site.[1] |
| Pain | 30% | Localized pain where the gel is applied.[1] |
| Infection | 18% | Skin infections can occur.[1] |
| Contact Dermatitis | 14% | An inflammatory skin reaction.[1] |
Experimental Protocols for Monitoring Side Effects
Effective monitoring of this compound-associated side effects is critical in a clinical trial setting. The following protocols are based on guidelines and practices reported in the literature.[5][7][8]
Disclaimer: Specific laboratory assays and procedures may vary between clinical trial sites and institutions. The following are generalized protocols.
Monitoring of Lipid Abnormalities
-
Objective: To detect and manage hyperlipidemia (hypertriglyceridemia and hypercholesterolemia).
-
Methodology:
-
Analyte: Fasting lipid panel. This typically includes Total Cholesterol, LDL-Cholesterol, HDL-Cholesterol, and Triglycerides.
-
Sample: Serum or plasma collected after a 9-12 hour fast.
-
Assay: Standardized enzymatic colorimetric assays for cholesterol and triglycerides. LDL-cholesterol is often calculated using the Friedewald formula, unless triglycerides are >400 mg/dL, in which case a direct LDL-C assay is recommended.
-
-
Monitoring Schedule:
Monitoring of Thyroid Function
-
Objective: To detect central hypothyroidism.
-
Methodology:
-
Analyte: Thyroid Stimulating Hormone (TSH) and Free Thyroxine (FT4).
-
Sample: Serum.
-
Assay: Immunoassays (e.g., chemiluminescent immunoassay - CLIA, or enzyme-linked immunosorbent assay - ELISA).
-
-
Monitoring Schedule:
Hematological Monitoring
-
Objective: To monitor for leukopenia, neutropenia, and anemia.
-
Methodology:
-
Analyte: Complete Blood Count (CBC) with differential.
-
Sample: Whole blood collected in an EDTA tube.
-
Assay: Automated hematology analyzer.
-
-
Monitoring Schedule:
Hepatic Function Monitoring
-
Objective: To assess for potential liver toxicity.
-
Methodology:
-
Analyte: Liver Function Tests (LFTs), including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Bilirubin.
-
Sample: Serum.
-
Assay: Standardized enzymatic or colorimetric assays.
-
-
Monitoring Schedule:
Signaling Pathway
This compound's mechanism of action involves the selective activation of Retinoid X Receptors (RXRs).[10] These nuclear receptors form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptors (VDRs), and Thyroid Hormone Receptors (TRs).[10] This heterodimer then binds to specific DNA sequences, modulating gene expression related to cell proliferation, differentiation, and apoptosis.[10]
Troubleshooting and FAQs
Q1: A subject in our trial on oral this compound has developed severe hypertriglyceridemia. What is the recommended course of action?
A1: Severe hypertriglyceridemia is a known and common side effect of this compound.[2] The first step is to confirm the triglyceride level with a fasting lipid panel. Management strategies that have been used in clinical trials include:
-
Initiation of lipid-lowering agents: Fibrates (excluding gemfibrozil due to potential interactions) and statins are often prescribed.[4]
-
Dose reduction of this compound: If hypertriglyceridemia persists despite medical management, reducing the this compound dose may be necessary.[9]
-
Dietary counseling: A low-fat diet can be beneficial.[4] It is crucial to monitor lipid levels closely during any intervention.
Q2: We are observing a high incidence of hypothyroidism in our study participants. Is this expected, and how should it be managed?
A2: Yes, central hypothyroidism is a very common adverse event with this compound treatment.[1][5] This is thought to be due to the suppression of TSH gene expression. The standard management is thyroid hormone replacement therapy, typically with levothyroxine. Thyroid function (TSH and FT4) should be monitored at baseline and periodically throughout the study to guide dose adjustments of the replacement therapy.
Q3: What is the underlying mechanism for this compound-induced leukopenia?
A3: The exact mechanism for this compound-induced leukopenia is not fully elucidated but is believed to be related to its effects on hematopoietic cell differentiation and proliferation through the activation of RXRs.[1] Regular monitoring of the complete blood count with differential is essential to detect this side effect early.
Q4: Can topical this compound lead to systemic side effects?
A4: While topical this compound's side effects are primarily local skin reactions like rash and pruritus, systemic absorption can occur.[1] However, the incidence of systemic side effects such as significant lipid abnormalities or hypothyroidism is much lower with the topical formulation compared to oral administration. Monitoring for systemic effects may still be warranted, especially with application to large surface areas or compromised skin.
Q5: A participant is experiencing significant photosensitivity. What guidance should be provided?
A5: Photosensitivity is a known side effect of the retinoid class of drugs, including this compound.[1][9] Participants should be advised to:
-
Minimize exposure to direct sunlight and artificial UV light.[9]
-
Use broad-spectrum sunscreen with a high SPF.
-
Wear protective clothing when outdoors. If photosensitivity is severe, a dose reduction of this compound may be considered.
References
- 1. nextstepsinderm.com [nextstepsinderm.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. This compound in the treatment of cutaneous T-cell lymphoma [pubmed.ncbi.nlm.nih.gov]
- 4. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 5. uhs.nhs.uk [uhs.nhs.uk]
- 6. drugs.com [drugs.com]
- 7. U.K. consensus statement on safe clinical prescribing of this compound for patients with cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DailyMed - this compound capsule, liquid filled [dailymed.nlm.nih.gov]
- 9. dermnetnz.org [dermnetnz.org]
- 10. researchgate.net [researchgate.net]
Bexarotene Off-Target Effects: A Technical Support Resource for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Bexarotene in various research models.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed off-target effects of this compound in research models?
A1: The most prominent off-target effects of this compound are central hypothyroidism and dyslipidemia, specifically hypertriglyceridemia.[1][2][3][4][5] These effects are primarily due to this compound's activation of Retinoid X Receptor (RXR) and its subsequent influence on heterodimeric signaling pathways with the Thyroid Hormone Receptor (TR) and the Liver X Receptor (LXR).[6] Less frequently, hepatotoxicity and off-target antagonism of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) have been reported.[7][8]
Q2: How quickly do the off-target effects on thyroid function and lipid levels appear after starting this compound treatment in animal models?
A2: In animal models, changes in thyroid hormone and lipid levels can be detected relatively quickly. For instance, significant declines in TSH and free T4 (FT4) values can be observed as early as one week after initiating this compound therapy in mice.[9] Similarly, elevations in plasma triglycerides can be seen within the first two to four weeks of treatment.[1]
Q3: Is it necessary to administer prophylactic treatment for hypothyroidism and hyperlipidemia in animal models treated with this compound?
A3: Given the high incidence and rapid onset of hypothyroidism and hyperlipidemia, prophylactic treatment is often recommended, especially in long-term studies. For hypothyroidism, levothyroxine supplementation can be administered to maintain euthyroid status.[10] For hyperlipidemia, lipid-lowering agents such as fibrates may be considered.[4] Prophylactic measures can help mitigate the confounding effects of these metabolic disturbances on the primary research outcomes.
Q4: What is the mechanism behind this compound-induced hypothyroidism?
A4: this compound-induced central hypothyroidism occurs through two primary mechanisms. First, as an RXR agonist, this compound forms a heterodimer with the Thyroid Hormone Receptor (TR). This RXR/TR heterodimerization, in the presence of the RXR ligand (this compound), can suppress the transcription of the TSHβ subunit gene in the pituitary gland, leading to reduced TSH secretion.[10] A second mechanism involves the increased peripheral degradation of thyroid hormones.[10]
Q5: What is the mechanism underlying this compound-induced hypertriglyceridemia?
A5: this compound-induced hypertriglyceridemia is mediated through the activation of the RXR/LXR heterodimer.[6] Liver X Receptor (LXR) is a key regulator of lipid metabolism. When this compound binds to RXR in the RXR/LXR heterodimer, it permissively activates LXR, leading to the upregulation of genes involved in fatty acid synthesis and VLDL-triglyceride production in the liver.[11][12] This results in increased plasma triglyceride levels.[11]
Troubleshooting Guides
Issue 1: Unexpectedly Severe or Rapid Onset of Hypothyroidism
| Question | Possible Cause & Troubleshooting Steps |
| My animal model is showing profound hypothyroidism (very low T4/T3) shortly after starting this compound. What should I do? | 1. Confirm Dosage: Double-check your this compound dose calculations and preparation to rule out an accidental overdose. 2. Monitor Closely: Increase the frequency of thyroid hormone monitoring (e.g., every 3-4 days initially). 3. Initiate Levothyroxine (T4) Supplementation: Begin T4 replacement therapy immediately. Start with a standard dose and titrate based on frequent monitoring of FT4 levels, aiming for the normal range.[10] Note that TSH levels will be suppressed by this compound and are not a reliable indicator of thyroid status.[13] 4. Consider Dose Reduction: If hypothyroidism is difficult to manage even with T4 supplementation, consider a dose reduction of this compound if your experimental design allows. |
| TSH levels in my this compound-treated animals are suppressed, but T4 levels are still within the normal range. Is this expected? | Yes, this is an expected early sign of central hypothyroidism. this compound's primary central effect is the suppression of TSH gene expression.[10] The decline in T4 levels will follow. Continue to monitor FT4 levels closely, as they are a more accurate indicator of thyroid hormone status in this context.[13] |
Issue 2: Managing this compound-Induced Hyperlipidemia
| Question | Possible Cause & Troubleshooting Steps |
| The triglyceride levels in my experimental animals are extremely high and variable. How can I manage this? | 1. Standardize Feeding and Fasting: Ensure a consistent diet and fasting period before blood collection, as triglyceride levels are highly sensitive to feeding status. A 4-6 hour fast is typically sufficient for mice. 2. Use a Lipid-Lowering Agent: Consider co-administration of a fibrate, such as fenofibrate, to control hypertriglyceridemia.[4] This should be introduced at the start of the this compound treatment. 3. Optimize this compound Dose: If hyperlipidemia is severe and impacting animal health (e.g., causing pancreatitis), a reduction in the this compound dose may be necessary. |
| Can I use statins to manage this compound-induced hyperlipidemia in my animal models? | While statins are used in clinical settings, fibrates are often the first-line recommendation for this compound-induced hypertriglyceridemia because the primary dyslipidemia is elevated triglycerides.[1] The choice of lipid-lowering agent should be carefully considered based on the specific lipid profile changes observed in your model. |
Issue 3: Potential Hepatotoxicity
| Question | Possible Cause & Troubleshooting Steps |
| I've observed elevated liver enzymes (ALT/AST) in my this compound-treated animals. What should I do? | 1. Rule out Other Causes: Ensure that other experimental factors (e.g., vehicle, other compounds, underlying conditions in the animal model) are not contributing to liver injury. 2. Monitor Liver Function: Increase the frequency of monitoring serum ALT and AST levels. 3. Histopathological Analysis: At the end of the study, collect liver tissue for histopathological examination to assess the extent of any liver damage.[14] 4. Dose Adjustment: Hepatotoxicity associated with this compound appears to be dose-dependent.[7] If liver enzyme elevations are significant, consider reducing the this compound dose. |
Issue 4: Investigating PPARγ Antagonism
| Question | Possible Cause & Troubleshooting Steps |
| How can I determine if the effects I'm observing are due to this compound's off-target antagonism of PPARγ? | 1. Competitive Binding Assay: Perform a competitive binding assay to confirm that this compound can displace a known PPARγ agonist from the receptor.[15] 2. Reporter Gene Assay: Use a cell-based reporter gene assay to demonstrate that this compound can inhibit the transcriptional activity induced by a PPARγ agonist like rosiglitazone.[15] 3. Use a PPARγ Antagonist: Compare the effects of this compound to a known selective PPARγ antagonist in your experimental system. |
Quantitative Data Summary
Table 1: Effects of this compound on Thyroid Hormones in Humans
| Parameter | Baseline (Mean) | After 6 Weeks of this compound (300 mg/day) (Mean % of Baseline) | Reference |
| Total T4 | - | 56% | [16] |
| Free T4 (FT4) | - | 47% | [16] |
| T3 | - | 69% | [16] |
| reverse T3 (rT3) | - | 51% | [16] |
| TSH | - | No significant change | [16] |
Table 2: Effects of this compound on Plasma Lipids in Humans
| Parameter | Change with this compound (300 mg/day for 6 weeks) | Reference |
| Triglycerides (TG) | +150% | [11] |
| Total Cholesterol | +50% | [11] |
| VLDL-Cholesterol | Increased | [11] |
| LDL-Cholesterol | +63% | [11] |
| HDL-Cholesterol | -30% | [11] |
Table 3: Effects of this compound on Plasma Lipids in APOE*3-Leiden.CETP Mice
| Parameter | Change with this compound (0.03% w/w in diet for 3 weeks) | Reference |
| VLDL-associated Triglycerides | +29% | [11] |
| VLDL-Triglyceride Production | +68% | [11] |
| VLDL-Cholesterol | +11% | [11] |
| HDL-Cholesterol | -56% | [11] |
| apoAI | -31% | [11] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hypothyroidism in a Mouse Model
Objective: To induce and quantify central hypothyroidism following this compound administration in mice.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, sterile saline with 0.5% carboxymethylcellulose)
-
Levothyroxine (T4) sodium salt
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
ELISA kits for mouse TSH and free T4 (FT4)
-
Centrifuge
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6). Acclimatize animals for at least one week before the experiment.
-
This compound Administration:
-
Prepare this compound in a suitable vehicle at the desired concentration (e.g., 100 mg/kg).
-
Administer this compound daily via oral gavage or subcutaneous injection.[17]
-
Include a vehicle-treated control group.
-
-
Blood Collection:
-
Collect baseline blood samples before the first this compound dose.
-
Collect subsequent blood samples at regular intervals (e.g., weekly) via retro-orbital bleeding or tail vein sampling.
-
At the end of the study, collect terminal blood via cardiac puncture.
-
-
Plasma Separation:
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Hormone Analysis:
-
Measure plasma TSH and FT4 concentrations using commercially available ELISA kits according to the manufacturer's instructions.
-
-
(Optional) Levothyroxine Rescue:
-
For studies requiring euthyroid animals, administer daily subcutaneous injections of levothyroxine (e.g., 1.5 µ g/100 g body weight) starting from the first day of this compound treatment. Adjust the dose based on FT4 measurements.
-
Protocol 2: Evaluation of this compound-Induced Hyperlipidemia in a Mouse Model
Objective: To induce and characterize hyperlipidemia following this compound administration in mice.
Materials:
-
This compound
-
High-fat diet (optional, to exacerbate hyperlipidemia)
-
Blood collection supplies
-
Commercial kits for measuring plasma triglycerides, total cholesterol, HDL, and LDL.
-
(Optional) FPLC system for lipoprotein profiling.
Methodology:
-
Animal Model and Diet:
-
Use a mouse model susceptible to dyslipidemia (e.g., APOE*3-Leiden or C57BL/6 on a high-fat diet).
-
Acclimatize animals and place them on the designated diet.
-
-
This compound Administration:
-
Administer this compound daily via oral gavage or by incorporating it into the diet (e.g., 0.03% w/w).[11]
-
Include a control group receiving the vehicle or control diet.
-
-
Blood Collection and Processing:
-
Collect fasting (4-6 hours) blood samples at baseline and at regular intervals.
-
Process blood to obtain plasma as described in Protocol 1.
-
-
Lipid Analysis:
-
Measure plasma levels of triglycerides, total cholesterol, HDL, and LDL using enzymatic colorimetric assays according to the kit manufacturer's protocols.
-
-
(Optional) Lipoprotein Profiling:
-
Pool plasma samples from each group and subject them to Fast Protein Liquid Chromatography (FPLC) to separate lipoprotein fractions (VLDL, LDL, HDL).
-
Measure cholesterol and triglyceride content in the collected fractions.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced central hypothyroidism signaling pathway.
Caption: this compound-induced hypertriglyceridemia signaling pathway.
Caption: General experimental workflow for assessing this compound's off-target effects.
References
- 1. This compound induces dyslipidemia by increased very low-density lipoprotein production and cholesteryl ester transfer protein-mediated reduction of high-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Rare Cause of Misleading Thyroid Function Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound-Induced Hypertriglyceridemia: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Impairs Cognition and Produces Hypothyroidism in a Mouse Model of Down Syndrome and Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits cell proliferation by inducing oxidative stress, DNA damage and apoptosis via PPARγ/ NF-κB signaling pathway in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. repository.arizona.edu [repository.arizona.edu]
- 9. Identification of this compound as a PPARγ Antagonist with HDX [discovery.fiu.edu]
- 10. This compound: A Rare Cause of Misleading Thyroid Function Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of this compound as a PPARγ Antagonist with HDX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rexinoid this compound modulates triglyceride but not cholesterol metabolism via gene-specific permissivity of the RXR/LXR heterodimer in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "this compound-induced central hypothyroidism misinterpreted as over suppl" by L MV Das and Sharon Lahiri [scholarlycommons.henryford.com]
- 14. Decoding the Effects of this compound treatment on brain of AD-like model mice: Single-Cell Transcriptomics and Chromatin Accessibility Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of this compound as a PPARγ Antagonist with HDX - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rexinoid this compound modulates triglyceride but not cholesterol metabolism via gene-specific permissivity of the RXR/LXR heterodimer in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound normalizes chemotherapy-induced myelin decompaction and reverses cognitive and sensorimotor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Management of Bexarotene-Induced Hyperlipidemia
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying or managing hyperlipidemia induced by bexarotene treatment.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound and its effects on lipid metabolism.
| Issue/Observation | Potential Cause(s) | Recommended Action(s) |
| Drastic increase in plasma triglycerides (TG) (>500 mg/dL) shortly after initiating this compound treatment in an animal model. | This is an expected and well-documented on-target effect of this compound, a retinoid X receptor (RXR) agonist.[1][2] | - Prophylactically treat animals with a lipid-lowering agent. Fenofibrate is a common first-line choice. - Consider a dose-titration strategy for this compound, starting with a lower dose and gradually increasing to the target dose.[1] - Ensure the animal model is appropriate. For studying human-like lipoprotein metabolism, consider using APOE*3-Leiden mice, with or without human cholesteryl ester transfer protein (CETP). |
| Inconsistent or highly variable lipid profiles among experimental animals in the same treatment group. | - Inadequate Fasting: Non-fasted animals will have variable lipid levels due to recent food intake. - Dietary Inconsistency: Variations in the fat content of the chow can affect baseline and treatment-induced lipid levels. - Gavage Inaccuracy: Inconsistent dosing of this compound or lipid-lowering agents. | - Ensure a consistent fasting period (typically 4-6 hours for mice) before blood collection for lipid analysis. - Use a standardized chow diet with a defined fat content for all experimental groups. - Ensure proper gavage technique for consistent drug administration. |
| Elevated triglycerides persist despite fenofibrate monotherapy. | - Insufficient Dose: The dose of fenofibrate may not be adequate to counteract the potent hyperlipidemic effect of this compound. - Mechanism of Action: Fenofibrate primarily lowers triglycerides, but this compound also affects cholesterol metabolism. | - Add a statin to the treatment regimen. Rosuvastatin is often preferred due to a lower potential for CYP3A4-mediated drug interactions with this compound compared to atorvastatin.[1][3] - Consider adding omega-3 fatty acids to the treatment regimen, which have been shown to be effective in combination with fenofibrate.[4][5] |
| Unexpected animal mortality or signs of pancreatitis (e.g., lethargy, abdominal distension). | Severe hypertriglyceridemia (typically TG > 1000 mg/dL) is a major risk factor for pancreatitis.[6] | - Immediately cease this compound administration. - Monitor triglyceride levels closely. - If restarting this compound, use a lower dose in combination with prophylactic lipid-lowering therapy.[1] - Euthanize animals exhibiting severe distress and perform necropsy to confirm pancreatitis. |
| Difficulty in measuring VLDL-TG production rate due to rapid clearance. | Lipoprotein lipase (LPL) activity in circulation rapidly clears VLDL-triglycerides. | - Use an LPL inhibitor such as Triton WR-1339 or Poloxamer 407 to block VLDL-TG clearance, allowing for the measurement of its accumulation in plasma over time. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hyperlipidemia?
A1: this compound, a retinoid X receptor (RXR) agonist, induces hyperlipidemia primarily by increasing the hepatic production of very-low-density lipoprotein (VLDL) triglycerides.[7] It can also lead to a decrease in high-density lipoprotein (HDL) cholesterol, a phenomenon mediated by increased activity of cholesteryl ester transfer protein (CETP), which facilitates the transfer of cholesteryl esters from HDL to VLDL and low-density lipoprotein (LDL).[7]
Q2: Why is it important to monitor thyroid function during this compound treatment?
A2: this compound frequently causes central hypothyroidism by suppressing the expression of the TSHβ subunit. Hypothyroidism itself can exacerbate dyslipidemia, particularly by increasing LDL cholesterol and triglyceride levels. Therefore, monitoring thyroid function (specifically free T4) and providing thyroid hormone replacement is crucial for managing the overall lipid profile.
Q3: What are the recommended first-line and second-line treatments for managing this compound-induced hyperlipidemia in a research setting?
A3:
-
First-line: Prophylactic treatment with a fibrate, such as fenofibrate, is recommended.[1] It is often initiated one to two weeks before starting this compound.[1]
-
Second-line/Combination Therapy: If triglycerides remain elevated, a statin should be added.[1] Rosuvastatin is often preferred over atorvastatin due to a lower likelihood of drug-drug interactions involving the CYP3A4 enzyme system, by which this compound is metabolized.[1][3] Omega-3 fatty acids can also be used as an effective adjunctive therapy.[4][5]
Q4: Are there any lipid-lowering agents that should be avoided with this compound?
A4: Gemfibrozil is not recommended for use with this compound.[6] Concomitant use has been shown to increase plasma concentrations of this compound, potentially increasing its toxicity.[6]
Q5: What is a typical monitoring schedule for lipid levels in preclinical studies with this compound?
A5: Fasting lipid profiles should be monitored at baseline (before treatment initiation), then weekly for the first 2-4 weeks of treatment until the lipid response is established.[2][6] Thereafter, monitoring can be performed at longer intervals, such as every 8 weeks, if lipid levels are stable.[2][6]
Data Presentation
Table 1: Effects of this compound on Plasma Lipids in Humans
| Parameter | Baseline (Mean ± SD) | After 6 Weeks of this compound (300 mg/day) (Mean ± SD) | Percentage Change |
| Triglycerides (mmol/L) | 1.2 ± 0.5 | 3.0 ± 1.5 | +150%[7] |
| Total Cholesterol (mmol/L) | 4.8 ± 0.9 | 7.2 ± 1.8 | +50%[7] |
| HDL-C (mmol/L) | 1.5 ± 0.4 | 1.2 ± 0.3 | -20%[7] |
| VLDL-C (mmol/L) | 0.5 ± 0.2 | 1.2 ± 0.7 | +145%[7] |
| LDL-C (mmol/L) | 2.8 ± 0.7 | 3.9 ± 1.2 | +41%[7] |
| CETP Activity (pmol/µL/h) | 55 ± 15 | 79 ± 20 | +44%[7] |
Table 2: Management Strategies for this compound-Induced Hypertriglyceridemia
| Treatment | Efficacy | Recommended Dosage/Administration | Key Considerations |
| Fenofibrate | First-line agent for hypertriglyceridemia. | Initiate 1-2 weeks prior to this compound. | May not be sufficient as monotherapy. |
| Statins (Rosuvastatin preferred) | Effective in combination with fenofibrate for mixed hyperlipidemia. | Rosuvastatin is preferred due to lower potential for CYP3A4 interaction with this compound.[1][3] | Monitor for myalgia, especially in combination with fenofibrate.[1] |
| Omega-3 Fatty Acids | Effective as adjunctive therapy with fenofibrate.[4][5] | 2-4 grams per day of a prescription-strength formulation. | Well-tolerated with minimal side effects. |
| Dose Reduction of this compound | Can help manage severe hyperlipidemia. | Titrate dose downwards if lipid-lowering therapy is insufficient.[1] | May impact the therapeutic efficacy of this compound. |
Experimental Protocols
Protocol 1: In Vivo VLDL-Triglyceride Production Assay in Mice
This protocol is adapted from methodologies using a lipoprotein lipase (LPL) inhibitor to measure the rate of VLDL-TG secretion into the plasma.
Materials:
-
This compound (or vehicle control)
-
Lipid-lowering agents (e.g., fenofibrate, as required by the experimental design)
-
Poloxamer 407 (P-407) or Triton WR-1339
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Triglyceride quantification kit
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the experimental conditions.
-
Administer this compound and/or lipid-lowering agents according to the study design for the specified duration.
-
Fast the mice for 4 hours before the start of the assay.
-
-
Baseline Blood Collection (t=0):
-
Anesthetize a mouse using isoflurane.
-
Collect a small volume of blood (approximately 50 µL) via the retro-orbital sinus or tail vein. This serves as the baseline sample.
-
-
Injection of LPL Inhibitor:
-
Immediately after the baseline blood draw, inject the mouse intraperitoneally with Poloxamer 407 (1 g/kg body weight) or Triton WR-1339 (500 mg/kg body weight) dissolved in saline. This will block the clearance of VLDL from the circulation.
-
-
Timed Blood Collections:
-
Continue to collect blood samples (approximately 50 µL) at timed intervals (e.g., 30, 60, 90, and 120 minutes) post-injection of the LPL inhibitor.
-
-
Plasma Separation:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
-
Triglyceride Quantification:
-
Measure the triglyceride concentration in the plasma samples from each time point using a commercial triglyceride quantification kit, following the manufacturer's instructions.
-
-
Calculation of VLDL-TG Production Rate:
-
Plot the plasma triglyceride concentration (mg/dL) against time (in hours).
-
The slope of the linear portion of the curve represents the VLDL-TG production rate (mg/dL/hour).
-
Protocol 2: Plasma CETP Activity Assay
This protocol outlines a fluorometric assay to measure CETP activity.
Materials:
-
CETP Activity Assay Kit (commercially available kits are recommended, e.g., from Sigma-Aldrich or Abcam)
-
Plasma samples from experimental animals
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
-
Incubator
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as per the instructions provided with the commercial assay kit. This typically includes a donor molecule (self-quenched fluorescent lipid), an acceptor molecule, and an assay buffer.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
If necessary, dilute the plasma samples in the provided assay buffer. The optimal dilution should be determined empirically but a 1:5 or 1:10 dilution is a good starting point.
-
-
Assay Reaction:
-
Add the diluted plasma samples to the wells of the 96-well microplate.
-
Prepare a reaction mixture containing the donor and acceptor molecules in the assay buffer, as per the kit's protocol.
-
Add the reaction mixture to each well containing the plasma samples.
-
Include appropriate controls: a blank (no plasma) and a positive control (if provided in the kit).
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (typically 30-60 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the excitation and emission wavelengths specified in the kit's protocol (e.g., Ex/Em = 465/535 nm).
-
-
Calculation of CETP Activity:
-
Subtract the blank fluorescence reading from the sample readings.
-
Calculate the CETP activity based on a standard curve (if applicable for the kit) or as the rate of fluorescence increase over time. The activity is typically expressed as pmol of lipid transferred per unit of plasma per unit of time.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced hyperlipidemia.
Caption: Experimental workflow for in vivo VLDL-TG production assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Hepatic VLDL secretion assay [protocols.io]
- 3. Measuring VLDL1 secretion in humans with an intravenous fat emulsion test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determining hepatic triglyceride production in mice: comparison of poloxamer 407 with Triton WR-1339 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Bexarotene Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bexarotene resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to this compound. What are the common underlying mechanisms?
A1: Resistance to this compound, a retinoid X receptor (RXR) selective agonist, can arise from several mechanisms. One of the primary mechanisms observed is the reduced expression of the RXR-α receptor subunit.[1][2] While mutations in the RXR genes themselves have been investigated, they have not always been identified in resistant cells.[1][2] Other potential mechanisms include the involvement of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which can efflux the drug from the cell, and epigenetic alterations that change gene expression patterns related to drug sensitivity.[3][4][5][6]
Q2: I am seeing decreased apoptosis in my this compound-treated cells compared to initial experiments. How can I confirm resistance?
A2: A decrease in this compound-induced apoptosis is a key indicator of resistance.[1] To confirm this, you can perform apoptosis assays such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) or Annexin V staining followed by flow cytometry.[1][7] A significant reduction in the percentage of apoptotic cells in the resistant cell line compared to the parental, sensitive cell line after treatment with the same concentration of this compound would confirm resistance.
Q3: Can this compound be used to prevent the development of resistance to other chemotherapeutic agents?
A3: Yes, studies have shown that this compound can prevent or delay the development of acquired resistance to cytotoxic agents like paclitaxel, doxorubicin, and cisplatin in breast and non-small cell lung cancer cell lines.[3][8][9][10][11] Combination therapy with this compound from the start of treatment may help maintain chemosensitivity.[3][8]
Q4: What are some strategies to overcome established this compound resistance?
A4: Combination therapy is a primary strategy to overcome this compound resistance. Combining this compound with other agents can re-sensitize resistant cells. Effective combinations have been reported with:
-
Interferon-α (IFN-α): This combination has shown efficacy in cutaneous T-cell lymphoma (CTCL) and adult T-cell leukemia/lymphoma (ATLL).[1][12]
-
Cytotoxic agents: For cancers like breast and non-small cell lung cancer, combining this compound with drugs like paclitaxel can overcome acquired resistance.[3][9]
-
Methotrexate: This combination has been explored for refractory CTCL.[13]
Troubleshooting Guides
Issue 1: Reduced RXR-α Expression in Resistant Cells
Symptoms:
-
Decreased sensitivity to this compound-induced apoptosis.
-
Lower levels of RXR-α protein detected by Western blot in resistant cells compared to sensitive parental cells.[1][2]
Troubleshooting Steps:
-
Confirm RXR-α Levels:
-
Experiment: Perform Western blot analysis to compare RXR-α protein expression in your sensitive and resistant cell lines.
-
Expected Outcome: A significant decrease in RXR-α protein in the resistant cell line.
-
-
Investigate Gene Expression:
-
Experiment: Use quantitative real-time PCR (qPCR) to measure RXR-α (gene name: RXRA) mRNA levels.
-
Rationale: To determine if the reduced protein level is due to decreased transcription.
-
-
Consider Combination Therapy:
Issue 2: Suspected Multidrug Resistance (MDR) Mediated by ABC Transporters
Symptoms:
-
Cross-resistance to other structurally and functionally unrelated chemotherapeutic drugs.[3]
-
Decreased intracellular accumulation of this compound or other fluorescent substrates.
Troubleshooting Steps:
-
Assess ABC Transporter Expression:
-
Functional Efflux Assay:
-
Experiment: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-glycoprotein) in a flow cytometry-based assay. Compare the fluorescence intensity in resistant versus sensitive cells, with and without a known inhibitor of the suspected transporter (e.g., verapamil for P-gp).
-
Rationale: To functionally confirm increased drug efflux activity in resistant cells.
-
-
Implement Combination Therapy:
Data Summary
Table 1: Effect of this compound on Apoptosis in Sensitive vs. Resistant Cells
| Cell Line / Condition | Treatment | % Apoptotic Cells (TUNEL Assay) | Fold Increase in Apoptosis | Reference |
| ATLL Patient Cells (Pre-treatment) | Vehicle | 17.9% | - | [1] |
| ATLL Patient Cells (Pre-treatment) | This compound (10 µM) | 37.8% | 2.1 | [1] |
| ATLL Patient Cells (Post-relapse) | This compound (10 µM) | Resistant to apoptosis | - | [1] |
| CTCL Cell Lines (MJ, Hut78, HH) | This compound (1-10 µM) | Dose-dependent increase | - | [7] |
Table 2: Efficacy of this compound Combination Therapy in Overcoming Resistance
| Cancer Type | Cell Line | Resistant To | Combination | Effect | Reference |
| Breast Cancer | MDA-MB-231 | Paclitaxel, Doxorubicin, Cisplatin | This compound + Cytotoxic Agent | Re-sensitized cells to the cytotoxic agent | [8] |
| NSCLC | Calu3 | Paclitaxel | This compound + Paclitaxel | Overcame acquired paclitaxel resistance | [3][9] |
| NSCLC | Gemcitabine-resistant cells | Gemcitabine | This compound + Gemcitabine | Prevented and reversed gemcitabine resistance | [4] |
Experimental Protocols
Protocol 1: Western Blot for RXR-α Expression
-
Cell Lysis: Harvest sensitive and resistant cells. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against RXR-α overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) on the same membrane.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities and normalize RXR-α levels to the loading control.
Protocol 2: Apoptosis Assessment by Annexin V Staining and Flow Cytometry
-
Cell Treatment: Seed sensitive and resistant cells and treat with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 96 hours).[1][7]
-
Cell Harvesting: Collect both adherent and floating cells. Wash cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) or another viability dye.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells on a flow cytometer.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: Key mechanisms of this compound resistance in cancer cells.
Caption: A workflow for troubleshooting this compound resistance.
Caption: Simplified this compound/RXR signaling pathway.
References
- 1. Clinical and in vitro resistance to this compound in adult T-cell leukemia: loss of RXR-α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and in vitro resistance to this compound in adult T-cell leukemia: loss of RXR-alpha receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Multidrug Resistance in Cancer: Impact of Retinoids, Rexinoids, and Carotenoids on ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic alterations and mechanisms that drive resistance to targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by this compound in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A selective retinoid X receptor agonist this compound (Targretin) prevents and overcomes acquired paclitaxel (Taxol) resistance in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selective retinoid X receptor agonist this compound (LGD1069, Targretin) prevents and overcomes multidrug resistance in advanced breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] The selective retinoid X receptor agonist this compound (LGD1069, Targretin) prevents and overcomes multidrug resistance in advanced breast carcinoma | Semantic Scholar [semanticscholar.org]
- 12. Low-dose oral this compound in combination with low-dose interferon alfa in the treatment of cutaneous T-cell lymphoma: clinical synergism and possible immunologic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the efficacy of the combination of oral this compound and methotrexate for the treatment of early stage treatment-refractory cutaneous T-cell lymphoma [pubmed.ncbi.nlm.nih.gov]
- 14. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 15. Mechanisms of resistance to anticancer drugs: the role of the polymorphic ABC transporters ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Bexarotene Stability and Storage: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Bexarotene. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A1: Solid this compound powder should be stored in a well-closed container, protected from light. For long-term storage, a temperature of -20°C is recommended. For shorter periods, storage at 2°C to 8°C is also acceptable. It is crucial to avoid high temperatures and humidity after opening the container.[1]
Q2: How should I store this compound in solution?
A2: this compound stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C for up to one month or -80°C for up to one year to maintain stability.[2] Avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photosensitive and should be protected from excessive light exposure.[3] Experiments should be conducted with minimal light, and storage containers for both solid and solution forms should be opaque or wrapped in aluminum foil.
Q4: What is the solubility of this compound in common laboratory solvents?
A4: this compound is practically insoluble in water but is soluble in several organic solvents. Warming the solution or using an ultrasonic bath can aid in dissolution.[1]
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | Long-term (up to 3 years) | Protect from light and moisture.[4] |
| 2-8°C | Short-term | Keep container tightly sealed. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[2] |
| -80°C | Up to 1 year | Provides optimal long-term stability.[2] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | >10.4 mg/mL | [1] |
| Ethanol | 10 mg/mL (with warming) | [5] |
| Water | Insoluble | [6] |
| Vegetable Oils | Slightly soluble | [6] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Supersaturation- Temperature fluctuations | - Gently warm the solution to 37°C and sonicate briefly to redissolve.- Ensure the storage temperature is stable.- Prepare a fresh stock solution at a slightly lower concentration. |
| Inconsistent experimental results | - Degradation of this compound due to improper storage or handling- Inaccurate concentration of stock solution | - Review storage conditions and protect from light.- Prepare fresh stock solutions more frequently.- Verify the concentration of the stock solution using a spectrophotometer or HPLC. |
| Low cellular uptake or activity | - Poor solubility in aqueous cell culture media- Binding to components in the media | - Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells.- Use a serum-free medium for the initial incubation period if possible. |
Experimental Protocols
Protocol: Assessing the Photostability of this compound in Solution
This protocol outlines a method to determine the stability of this compound under UV irradiation.
1. Materials:
- This compound powder
- Ethanol (spectroscopic grade)
- Quartz cuvettes or Petri dishes
- UV lamp (emitting at a relevant wavelength, e.g., 365 nm)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
2. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of this compound in ethanol at a concentration of 0.1 mg/mL.[5]
- Sample Preparation: Aliquot the stock solution into multiple quartz containers.
- Control Sample: Wrap one container completely in aluminum foil to serve as a dark control.
- UV Exposure: Place the unwrapped samples and the dark control under the UV lamp at a fixed distance.
- Time Points: Withdraw aliquots from the exposed samples and the dark control at various time points (e.g., 0, 30, 60, 120 minutes).
- HPLC Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method. The mobile phase could consist of a mixture of acetonitrile and water with an acidic modifier, and detection can be set at approximately 260 nm.[2]
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Compare the degradation in the UV-exposed samples to the dark control.
Visualizations
References
- 1. Photodegradation of this compound and Its Implication for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beta-carotene degradation products - formation, toxicity and prevention of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of this compound and Its Implication for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Bexarotene-Induced Hypothyroidism in Animal Models: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bexarotene-induced hypothyroidism in animal models.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause hypothyroidism in our animal models?
A1: this compound, a selective retinoid X receptor (RXR) agonist, induces central hypothyroidism through a dual mechanism:
-
Suppression of Thyroid-Stimulating Hormone (TSH): this compound directly suppresses the transcription of the TSHβ subunit gene in the pituitary gland. This action is reversible and dose-dependent.[1]
-
Increased Peripheral Thyroid Hormone Metabolism: this compound enhances the breakdown and clearance of thyroid hormones (T4 and T3) in peripheral tissues.[2] This effect contributes to the overall hypothyroid state and often necessitates higher doses of hormone replacement therapy.
Q2: We're seeing a drop in both TSH and T4 levels in our this compound-treated rats. Is this expected?
A2: Yes, this is the classic presentation of central hypothyroidism induced by this compound. Unlike primary hypothyroidism where TSH is elevated, this compound's direct suppression of the pituitary gland leads to low or inappropriately normal TSH levels in the face of low T4.[1][3]
Q3: How soon after starting this compound administration should we expect to see changes in thyroid hormone levels?
A3: The suppression of TSH can be rapid, with significant declines observed as early as a few hours after the first dose. The subsequent decrease in T4 and T3 levels typically becomes statistically significant within 24 hours of treatment initiation in rats.[4]
Q4: Is the hypothyroidism induced by this compound reversible?
A4: Yes, the suppression of thyroid axis hormones is reversible upon discontinuation of this compound treatment. Hormone levels are expected to return to baseline, although the exact timeline can vary.
Q5: We are using a mouse model and observe elevated TSH but low T4 with this compound treatment. Is this normal?
A5: This is an interesting and important observation that highlights potential species- or model-specific differences. While central hypothyroidism (low TSH, low T4) is the most commonly reported effect, there is evidence in some mouse models, such as the Ts65Dn model of Down Syndrome, of this compound inducing primary hypothyroidism (high TSH, low T4). It is crucial to characterize the specific thyroid phenotype in your particular animal model.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly severe or rapid onset of hypothyroid symptoms (lethargy, weight gain, cold intolerance). | High sensitivity of the animal strain to this compound. Incorrect dosing of this compound. | Verify this compound dosage calculations and administration technique. Consider initiating prophylactic levothyroxine (LT4) therapy at the start of this compound treatment. Monitor animals closely for clinical signs and measure thyroid hormone levels more frequently. |
| Inconsistent or highly variable thyroid hormone levels between animals in the same treatment group. | Inconsistent this compound administration (e.g., gavage technique). Variability in food consumption (if this compound is mixed with chow). Circadian rhythm of thyroid hormones. | Standardize administration procedures. Ensure uniform mixing of this compound in the diet if applicable. Collect blood samples at the same time of day for all animals to minimize variability due to circadian rhythms. |
| Levothyroxine (LT4) supplementation does not appear to be restoring euthyroidism, even at standard doses. | This compound increases the peripheral metabolism of thyroid hormones, leading to higher-than-usual LT4 requirements. Poor absorption of LT4. | Increase the LT4 dose. Due to this compound's effects, required doses can be two to three times higher than standard replacement doses.[5] Monitor free T4 (fT4) levels, not TSH, to guide dose adjustments. Consider subcutaneous or intraperitoneal LT4 administration to bypass potential oral absorption issues. The addition of liothyronine (LT3) may also be considered.[3] |
| TSH levels remain low despite LT4 supplementation and normalization of fT4. | This is an expected finding. This compound's primary mechanism is the central suppression of TSH. | Continue to monitor fT4 and clinical signs to assess the adequacy of LT4 therapy. TSH is not a reliable marker for monitoring treatment efficacy in this context. |
| Difficulty in distinguishing this compound's effects from other experimental variables. | The experimental design may not adequately isolate the effects of this compound on the thyroid axis. | Include appropriate control groups: a vehicle-only group, a this compound-only group, and a this compound + LT4 group. This will help to dissect the effects of the drug from the hormone replacement therapy. |
Data Summary
Dose-Dependent Effects of a this compound Analog (LG100268) on Thyroid Hormones in Rats
| Dose of LG100268 (mg/kg) | TSH (% of Control) | Total T4 (% of Control) | Total T3 (% of Control) |
| 3 | ~80% | ~75% | ~90% |
| 10 | ~60% | ~50% | ~70% |
| 30 | ~40% | ~30% | ~50% |
| Data adapted from a study on the selective RXR agonist LG100268, which has a similar mechanism of action to this compound.[4] |
Effects of this compound on Thyroid and Lipid Parameters in Rats
| Treatment Group | Serum Triglycerides | Serum Thyroxine (T4) |
| High-Dose this compound (100 mg/kg/day) | Dramatic Increase | Sharp Drop |
| Low-Dose this compound (1 mg/kg/day) | Significantly Reduced Increase | Significantly Reduced Suppression |
| Qualitative data summarized from a study comparing high and low doses of this compound in rats.[6] |
Experimental Protocols
Induction of Hypothyroidism with this compound in a Rat Model
This protocol is a general guideline and should be adapted based on the specific research question and animal model.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
This compound Formulation: Suspend this compound in a suitable vehicle, such as corn oil or a 0.5% methylcellulose solution.
-
Dosing:
-
For a model of significant hypothyroidism, administer this compound at a dose of 30-100 mg/kg/day by oral gavage.
-
For a model of milder hypothyroidism, a dose of 1-10 mg/kg/day can be used.[6]
-
-
Duration: Administer this compound daily for the desired study period. Significant changes in thyroid hormones are observable within the first few days.
-
Monitoring:
-
Collect blood samples at baseline and at regular intervals (e.g., daily for the first week, then weekly).
-
Measure serum free T4 and TSH levels using a validated immunoassay.
-
Monitor for clinical signs of hypothyroidism (e.g., changes in body weight, activity levels, and core body temperature).
-
Levothyroxine (LT4) Replacement Therapy in this compound-Treated Rats
This protocol provides a starting point for rescuing this compound-induced hypothyroidism.
-
Induction of Hypothyroidism: Follow the protocol above to induce hypothyroidism with this compound.
-
Initiation of LT4 Therapy:
-
Prophylactic approach: Begin LT4 administration concurrently with this compound.
-
Therapeutic approach: Initiate LT4 treatment once hypothyroidism is confirmed by low fT4 levels.
-
-
LT4 Formulation: Dissolve levothyroxine sodium in saline for injection. Prepare fresh solutions regularly.
-
Dosing and Administration:
-
Start with a daily dose of 5 µg of levothyroxine administered subcutaneously or intraperitoneally. This dose has been used in rats with PTU-induced hypothyroidism.[7][8]
-
Important: Due to this compound's effect on thyroid hormone metabolism, this starting dose will likely need to be titrated upwards.
-
-
Dose Titration and Monitoring:
-
Measure serum fT4 levels 1-2 weeks after initiating LT4 therapy.
-
Adjust the LT4 dose in increments of 2.5-5 µg based on the fT4 levels. The goal is to maintain fT4 in the normal physiological range for the specific rat strain.
-
Remember that TSH levels will remain suppressed and are not a reliable indicator of euthyroidism.
-
Continue to monitor fT4 levels and clinical signs throughout the study and adjust the LT4 dose as needed.
-
Visualizations
Signaling Pathway of this compound-Induced TSH Suppression
References
- 1. This compound: A Rare Cause of Misleading Thyroid Function Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced hypothyroidism: this compound stimulates the peripheral metabolism of thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Dose Thyroid Hormone Replacement in this compound-Induced Central Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Low Dose this compound Treatment Rescues Dopamine Neurons and Restores Behavioral Function in Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 8. researchgate.net [researchgate.net]
Bexarotene drug-drug interaction considerations in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on navigating potential drug-drug interactions (DDIs) when working with bexarotene. The following frequently asked questions (FAQs) and troubleshooting guides address common experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound and the key enzymes involved?
A1: this compound is primarily metabolized in the liver through oxidation. The major cytochrome P450 (CYP) enzyme responsible for the formation of its oxidative metabolites is CYP3A4.[1] These oxidative metabolites, 6- and 7-hydroxy-bexarotene and 6- and 7-oxo-bexarotene, are active and can be further metabolized through glucuronidation.[2]
Q2: What is the potential for this compound to be a victim of drug-drug interactions?
A2: this compound's plasma concentrations can be significantly altered by co-administration of drugs that inhibit or induce CYP3A4.
-
CYP3A4 Inhibitors: Strong inhibitors of CYP3A4 are expected to increase this compound plasma concentrations, potentially leading to increased toxicity.[1][3] For instance, concomitant use of gemfibrozil, a potent inhibitor, results in substantial increases in this compound plasma levels and is not recommended.[3]
-
CYP3A4 Inducers: Co-administration with inducers of CYP3A4, such as rifampicin, phenytoin, and phenobarbital, may decrease this compound plasma concentrations, potentially reducing its efficacy.[3]
Q3: What is the potential for this compound to be a perpetrator of drug-drug interactions?
A3: this compound can act as a perpetrator of DDIs, primarily through the induction of CYP3A4 and inhibition of drug transporters.
-
CYP3A4 Induction: this compound has been shown to be an inducer of CYP3A4-mediated metabolism.[4] This can lead to a significant reduction in the plasma concentrations of co-administered drugs that are substrates of CYP3A4. A notable example is the interaction with atorvastatin, where this compound co-administration led to a nearly 50% reduction in the area under the curve (AUC) of atorvastatin.[4]
-
Transporter Inhibition: this compound has been identified as a strong inhibitor of the Breast Cancer Resistance Protein (BCRP), an important drug transporter.[3] This inhibition could increase the plasma concentrations of BCRP substrate drugs, potentially leading to adverse reactions.[3]
Troubleshooting Experimental Issues
Issue 1: Unexpectedly low efficacy of a co-administered CYP3A4 substrate in an in vivo model with this compound.
-
Possible Cause: this compound is a known inducer of CYP3A4 in vivo.[4] This can accelerate the metabolism of the co-administered drug, leading to lower systemic exposure and reduced efficacy.
-
Troubleshooting Steps:
-
Measure Plasma Concentrations: Determine the plasma concentrations of the CYP3A4 substrate in the presence and absence of this compound to confirm decreased exposure.
-
In Vitro Induction Assay: Conduct an in vitro CYP3A4 induction assay using primary human hepatocytes to quantify the induction potential of this compound.
-
Dose Adjustment: Consider increasing the dose of the CYP3A4 substrate to compensate for the enhanced metabolism.
-
Issue 2: Higher than expected toxicity observed when this compound is co-administered with another drug in an animal study.
-
Possible Cause: The co-administered drug may be a potent inhibitor of CYP3A4, leading to elevated this compound plasma concentrations.[1][3] Alternatively, the co-administered drug could be a substrate of the BCRP transporter, and this compound's inhibition of BCRP could be increasing its concentration.[3]
-
Troubleshooting Steps:
-
CYP3A4 Inhibition Assay: Perform an in vitro CYP3A4 inhibition assay to determine if the co-administered drug inhibits this compound metabolism.
-
BCRP Inhibition Assay: Conduct an in vitro BCRP inhibition assay to assess if this compound is inhibiting the transport of the co-administered drug.
-
Pharmacokinetic Analysis: Measure the plasma concentrations of both this compound and the co-administered drug to identify the affected compound.
-
Quantitative Data Summary
| Interaction Parameter | Interacting Drug | Effect on this compound | Effect on Interacting Drug | Reference |
| Metabolism (Inhibition) | Gemfibrozil | Substantial increase in plasma concentration | - | [3] |
| Ketoconazole (and other CYP3A4 inhibitors) | Expected to increase plasma concentration | - | [3] | |
| Metabolism (Induction) | Atorvastatin | No effect on this compound concentration | ~50% reduction in AUC | [4] |
| Rifampicin (and other CYP3A4 inducers) | May lower plasma concentration | - | [3] | |
| Transporter (Inhibition) | BCRP Substrates | - | Potential for increased plasma concentration | [3] |
| In Vitro Inhibition Data | Transporter/Enzyme | IC50 Value | Reference |
| This compound | BCRP | Strong Inhibitor (IC50 in the range of 1.1 to 11 µM has been suggested for a group of strong inhibitors including this compound) | [3] |
Key Experimental Protocols
Protocol 1: In Vitro CYP3A4 Induction Assay in Primary Human Hepatocytes
Objective: To determine the potential of this compound to induce CYP3A4 expression and activity.
Methodology:
-
Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated plates and allow them to form a monolayer.[5][6]
-
Treatment: Treat the hepatocytes with a range of this compound concentrations (e.g., 0.1 to 50 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a known CYP3A4 inducer (e.g., rifampicin) as a positive control.[5][7]
-
Endpoint Analysis:
-
mRNA Expression: Harvest the cells, extract RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of CYP3A4 mRNA compared to a housekeeping gene.[5][6]
-
Enzyme Activity: Incubate the treated hepatocytes with a CYP3A4 probe substrate (e.g., testosterone or midazolam) and measure the formation of the corresponding metabolite (e.g., 6β-hydroxytestosterone or 1'-hydroxymidazolam) using LC-MS/MS.[7]
-
-
Data Analysis: Calculate the fold induction of CYP3A4 mRNA and activity relative to the vehicle control. Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for this compound.[5]
Protocol 2: BCRP Inhibition Assay using Vesicular Transport
Objective: To quantify the inhibitory potential of this compound on BCRP-mediated transport.
Methodology:
-
Vesicle Preparation: Use inside-out membrane vesicles prepared from cells overexpressing human BCRP.
-
Assay:
-
Incubate the BCRP-containing vesicles with a known BCRP substrate (e.g., [³H]-estrone-3-sulfate) in the presence of ATP and a range of this compound concentrations.
-
Include a positive control inhibitor (e.g., Ko143).
-
After incubation, separate the vesicles from the assay buffer by rapid filtration.
-
-
Quantification: Measure the amount of radiolabeled substrate trapped inside the vesicles using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the BCRP-mediated transport (IC50 value).[3]
Protocol 3: P-glycoprotein (P-gp) Substrate and Inhibition Assessment using Caco-2 Cells
Objective: To determine if this compound is a substrate or inhibitor of P-gp.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) until they form a confluent and polarized monolayer.[2]
-
Substrate Assessment (Bidirectional Transport):
-
Add this compound to either the apical (A) or basolateral (B) chamber of the Transwell system.
-
At various time points, sample the medium from the opposite chamber and quantify the concentration of this compound using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A).
-
An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests that this compound is a P-gp substrate.[2]
-
-
Inhibition Assessment:
-
Perform a bidirectional transport assay with a known P-gp substrate (e.g., [³H]-digoxin) in the presence and absence of various concentrations of this compound.[8][9]
-
A significant reduction in the efflux ratio of the P-gp substrate in the presence of this compound indicates that this compound is a P-gp inhibitor.
-
Calculate the IC50 value for this compound's inhibition of P-gp-mediated transport.[8]
-
Visualizations
Caption: this compound's metabolic pathway and key drug-drug interactions.
Caption: Workflow for assessing CYP3A4 induction by this compound.
Caption: Decision tree for evaluating this compound's interaction with P-gp.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. bioivt.com [bioivt.com]
- 6. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 8. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Bexarotene's Effect on ABCA1 Expression in Astrocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bexarotene's performance in modulating the expression of ATP-binding cassette transporter A1 (ABCA1) in astrocytes, alongside other therapeutic alternatives. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction
Astrocytes, the most abundant glial cells in the central nervous system, play a crucial role in brain homeostasis, including cholesterol metabolism. The ATP-binding cassette transporter A1 (ABCA1) is a key protein expressed in astrocytes responsible for cholesterol efflux to apolipoprotein E (ApoE), a process vital for neuronal health and function. Dysregulation of this pathway has been implicated in neurodegenerative diseases such as Alzheimer's disease. This compound, a retinoid X receptor (RXR) agonist, has emerged as a compound of interest for its ability to upregulate ABCA1 expression. This guide evaluates the evidence for this compound's effect and compares it with other potential modulators of ABCA1 expression in astrocytes.
Comparative Data on ABCA1 Expression
The following table summarizes quantitative data from various studies investigating the effect of this compound and alternative compounds on ABCA1 expression in astrocytes and other relevant central nervous system (CNS) cell types.
| Compound | Cell Type | Treatment | Fold Change in ABCA1 mRNA | Fold Change in ABCA1 Protein | Citation |
| This compound | Primary Astrocytes | 10 µM | Data not specified | Significantly elevated | [1] |
| This compound | Mouse Brain (in vivo) | 100 mg/kg/day for 8 weeks | Significantly increased | ~2-fold increase | [2] |
| T0901317 (LXR Agonist) | Primary Murine Glia | 1 µM for 72h | ~3.5-fold increase | ~2.5-fold increase | [3] |
| AZ-1 | Primary Murine Glia | 10 µM for 72h | ~2.5-fold increase | ~1.8-fold increase | [3] |
| AZ-2 | Primary Murine Glia | 10 µM for 72h | ~2.0-fold increase | ~1.5-fold increase | [3] |
Signaling Pathway and Experimental Workflow
This compound-Mediated ABCA1 Upregulation
This compound functions as an agonist for the Retinoid X Receptor (RXR). RXR forms a heterodimer with the Liver X Receptor (LXR). Upon activation by this compound, this RXR/LXR heterodimer binds to the LXR response element (LXRE) in the promoter region of the ABCA1 gene, thereby initiating its transcription and subsequent translation into the ABCA1 protein.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Rescuing Effects of RXR Agonist this compound on Aging-related Synapse Loss Depend on Neuronal LRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inducers of ABCA1 and apoE that act through indirect activation of the LXR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X receptor agonist treatment significantly affects phenotype and transcriptome of APOE3 and APOE4 Abca1 haplo-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Bexarotene and Other Retinoids in Cutaneous T-Cell Lymphoma (CTCL)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of bexarotene and other retinoids for the treatment of Cutaneous T-Cell Lymphoma (CTCL). The information is compiled from peer-reviewed clinical trials and retrospective studies to support research and drug development efforts in this therapeutic area.
Introduction to Retinoids in CTCL
Retinoids, a class of compounds derived from vitamin A, have been a cornerstone in the management of CTCL for decades.[1] Their therapeutic effects are mediated through the activation of nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] this compound is a synthetic retinoid that selectively binds to and activates RXRs, distinguishing it from older retinoids that primarily target RARs.[3][4] This guide will delve into the comparative efficacy of this compound, a rexinoid, and other RAR- or pan-agonist retinoids, presenting key experimental data and methodologies.
Comparative Efficacy of Retinoids in CTCL
The following tables summarize the quantitative data from key clinical studies on the efficacy of this compound and other retinoids in the treatment of CTCL.
Table 1: Efficacy of Oral Retinoids in CTCL
| Retinoid | Study | Patient Population | N | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| This compound | Duvic et al. (2001)[5] | Advanced-Stage CTCL (IIB-IVB), Refractory | 94 | 45% (at 300 mg/m²/day) | Not specified for this dose | Not specified for this dose |
| 55% (at >300 mg/m²/day) | 13% | 42% | ||||
| Väkevä et al. (Retrospective)[1] | Early and Advanced-Stage CTCL | 37 | 75% | Not specified | Not specified | |
| Alitretinoin | Alhusayen et al. (2021) (Retrospective)[6] | Early and Advanced-Stage CTCL | 40 | 40% | 12.5% | 27.5% |
| Acitretin | Cheeley et al. (2013) (Retrospective)[7] | Primarily Early-Stage CTCL (IA-IIB) | 32 | 59% (6 as monotherapy) | Not specified | Not specified |
Table 2: Efficacy of Topical Retinoids in Early-Stage CTCL
| Retinoid | Study | Patient Population | N | Overall Response Rate (ORR) | Complete Response (CR) |
| This compound (1% gel) | Heald et al. (Phase III)[8] | Early-Stage (IA-IIA), Refractory/Persistent | 50 | 54% | Not specified |
| Breneman et al. (Phase I/II)[9] | Early-Stage (IA-IIA) | 67 | 63% | 21% | |
| Tazarotene (0.1% cream) | Besner Morin et al. (2016)[10] | Early-Stage (IA-IIA) | 10 | Not directly reported (60% CR) | 60% |
Signaling Pathways of Retinoids in CTCL
Retinoids exert their effects by binding to and activating RARs and RXRs, which are ligand-activated transcription factors. This compound's selectivity for RXRs leads to a distinct biological activity compared to RAR-binding retinoids. Upon activation, these receptors form heterodimers (RAR-RXR) or homodimers (RXR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) or rexinoid X response elements (RXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in critical cellular processes. In CTCL, this signaling cascade ultimately leads to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in malignant T-cells.[2][3][11]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols for key clinical trials cited in this guide.
Oral this compound for Advanced-Stage CTCL (Duvic et al., 2001)
-
Study Design: A multinational, open-label, phase II-III trial.[5]
-
Patient Population: 94 patients with biopsy-confirmed, advanced-stage (IIB-IVB) CTCL that was refractory to at least one prior systemic therapy.[5]
-
Inclusion Criteria: Patients were required to have measurable disease.
-
Exclusion Criteria: Included inadequate bone marrow, renal, or hepatic function.
-
Treatment Regimen: Patients received an initial oral dose of this compound at either 300 mg/m²/day or >300 mg/m²/day. The capsules were administered once daily with a meal.[5]
-
Response Evaluation: Clinical response was assessed using a Primary End point Classification, which included a physician's global assessment of clinical condition and a composite assessment of index lesion severity. A response was defined as a ≥50% improvement in the assessment score.[5]
-
Monitoring: Patients were monitored for adverse events, including lipid abnormalities and hypothyroidism, through regular clinical and laboratory assessments.[5]
Topical this compound Gel for Early-Stage CTCL (Heald et al., Phase III)
-
Study Design: A multinational, open-label, phase III study.[8]
-
Patient Population: 50 patients with stage IA to IIA CTCL that was refractory or persistent.[8]
-
Treatment Regimen: this compound 1% gel was applied to all active lesions. The frequency of application was escalated from once every other day to a maximum of four times daily, as tolerated.
-
Response Evaluation: The primary endpoint was the overall response rate, determined by the higher of two measures: the Physician's Global Assessment of Clinical Condition or the Composite Assessment of Index Lesion Disease Severity.[8]
Topical Tazarotene Cream for Early-Stage CTCL (Besner Morin et al., 2016)
-
Study Design: An open-label, prospective study.[10]
-
Patient Population: 10 patients with stage IA to IIA CTCL.[10]
-
Treatment Regimen: Tazarotene 0.1% cream was applied to index lesions once daily for up to 24 weeks.[10]
-
Response Evaluation: Response was evaluated based on changes in erythema, scaling, and thickness of the index lesions. A complete response was defined as the complete clearance of the treated lesion.[10]
-
Follow-up: Patients were followed for at least 6 months after the cessation of treatment to assess the durability of the response.[10]
Experimental Workflow
The following diagram illustrates a generalized workflow for a clinical trial evaluating a topical retinoid for CTCL, based on the methodologies of the cited studies.
Conclusion
This compound, with its unique RXR-selective mechanism, has demonstrated significant efficacy in both early and advanced stages of CTCL.[1][5][12] Other retinoids, such as alitretinoin, acitretin, and tazarotene, also show therapeutic benefit, particularly in early-stage disease.[6][7][10] The choice of retinoid may depend on the disease stage, prior treatments, and the patient's tolerability profile. Further head-to-head comparative trials are needed to definitively establish the superior retinoid for specific CTCL patient populations. This guide provides a foundational overview to aid in the strategic planning of future research and development in this field.
References
- 1. The utility of this compound in mycosis fungoides and Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RARα/RXR synergism potentiates retinoid responsiveness in cutaneous T-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. nextstepsinderm.com [nextstepsinderm.com]
- 5. This compound is effective and safe for treatment of refractory advanced-stage cutaneous T-cell lymphoma: multinational phase II-III trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Alitretinoin for the Treatment of Mycosis Fungoides and Sézary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acitretin for the treatment of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical this compound therapy for patients with refractory or persistent early-stage cutaneous T-cell lymphoma: results of the phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 1 and 2 trial of this compound gel for skin-directed treatment of patients with cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tazarotene 0.1% Cream as Monotherapy for Early-Stage Cutaneous T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retinoic acid receptor alpha drives cell cycle progression and is associated with increased sensitivity to retinoids in T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Cutaneous Lymphoma Foundation [clfoundation.org]
Bexarotene in Lymphoma: A Comparative Analysis of Clinical Trial Outcomes
For researchers and drug development professionals navigating the therapeutic landscape of lymphoma, particularly Cutaneous T-Cell Lymphoma (CTCL), bexarotene presents a significant treatment modality. This guide provides a detailed comparison of this compound's clinical trial results against key alternatives, supported by experimental data and protocol summaries to facilitate informed research and development decisions.
Comparative Efficacy of this compound and Alternatives in CTCL
This compound, an oral retinoid X receptor (RXR) agonist, has been extensively studied in CTCL, demonstrating notable efficacy, particularly in patients with refractory or advanced disease.[1][2][3] The following tables summarize the quantitative outcomes from key clinical trials of this compound and its common alternatives.
Table 1: Clinical Trial Results for Oral this compound in Cutaneous T-Cell Lymphoma
| Trial/Study | Patient Population | This compound Dose | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response |
| Multinational Phase II-III Trial[2][4] | Advanced-stage (IIB-IVB) refractory CTCL (n=94) | 300 mg/m²/day | 45%[2][4] | - | - | 299 days[2] |
| Multinational Phase II-III Trial[2][4] | Advanced-stage (IIB-IVB) refractory CTCL (n=38) | >300 mg/m²/day | 55%[2][4] | 13%[2] | - | - |
| Phase II/III Trial[1] | Early-stage refractory/persistent CTCL | - | 54% | - | - | - |
| Phase II Trial (Combination with Interferon alfa-2b)[5] | Refractory CTCL (stages IB-IV) (n=18) | 300 mg/m²/day | 39% (for combination) | 1 patient | 6 patients | - |
| Phase I Trial (Combination with Vorinostat)[6] | Advanced CTCL (n=23) | 300 mg/m²/day (with Vorinostat 200 mg/day) | 4 objective responses | - | 4 patients | 62 days (average time to response) |
Table 2: Clinical Trial Results for Topical this compound in Cutaneous T-Cell Lymphoma
| Trial/Study | Patient Population | This compound Formulation | Overall Response Rate (ORR) | Complete Response (CR) | Median Time to Response | Median Response Duration |
| Phase III Trial[7] | Early-stage (IA-IIA) refractory/persistent CTCL (n=50) | 1% gel | 54% | - | - | - |
| Phase I/II Trial[8] | Early-stage (IA-IIA) CTCL (n=67) | 0.1%, 0.5%, 1.0% gel | 63% | 21% | 20.1 weeks | 99 weeks |
Table 3: Comparative Clinical Trial Results of Alternative Systemic Therapies for CTCL
| Therapy | Trial/Study | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response |
| Vorinostat | Phase IIb Trial[9] | Refractory MF (Stage IIB or higher) | 30% | - | - | ≥ 6.1 months |
| Vorinostat | Two Phase II Trials[10] | Refractory advanced CTCL | 24% - 30% | - | - | - |
| Romidepsin | Phase II Multi-Institutional Trial[11] | Relapsed/refractory CTCL (n=71) | 34% | 4 patients | 20 patients | 13.7 months |
| Romidepsin | Pooled analysis of two studies (n=167)[12] | CTCL (Mycosis Fungoides or Sézary Syndrome) | - | - | - | - |
| Interferon alfa-2b | Phase II Trial (in combination with this compound)[5] | Refractory CTCL (stages IB-IV) (n=18) | 39% (for combination) | 1 patient | 6 patients | - |
| Interferon alfa-2b | Retrospective Study[13] | CTCL (n=16) | 81.25% | 6 patients | 7 patients | - |
| Phototherapy (UVB) | Retrospective Study[14] | Early patch-stage CTCL (n=35) | 71% | 25 patients | - | 22 months |
| Phototherapy (PUVA) | - | Early MF (Stage IA) | 85% | - | - | - |
| Phototherapy (PUVA) | - | Early MF (Stage IB) | 65% | - | - | - |
Experimental Protocols
A summary of the methodologies for key clinical trials is provided below to offer insight into the study designs and patient populations investigated.
This compound Clinical Trials
-
Multinational Phase II-III Trial for Advanced-Stage CTCL: This open-label study enrolled 94 patients with biopsy-confirmed, advanced-stage (IIB-IVB) CTCL who were refractory to at least one prior systemic therapy.[2][4] Patients received either an initial oral dose of 300 mg/m²/day or a higher dose. The primary endpoint was the clinical complete and partial response rate.[2]
-
Phase III Trial of Topical this compound: This multinational, open-label study involved 50 patients with stage IA to IIA CTCL.[7] The primary endpoint was the overall response rate, determined by either the Physician's Global Assessment of Clinical Condition or the Composite Assessment of Index Lesion Disease Severity.[7]
-
Phase II Trial of this compound Combined with Interferon Alfa-2b: In this multicenter study, patients with biopsy-proven CTCL (stages IB, IIA, IIB-IV) were initially treated with oral this compound at 300 mg/m²/day for at least 8 weeks.[5] If a complete response was not achieved, interferon alfa-2b was added. The primary objectives were to determine the response rate and duration.[5][15]
Alternative Therapy Clinical Trials
-
Vorinostat Phase IIb Trial: This multicenter, open-label trial enrolled patients with persistent, progressive, or treatment-refractory stage IIB or higher mycosis fungoides or Sézary syndrome.[9][16] Patients received 400 mg of oral vorinostat daily. The primary objective was to determine the response rate.[9]
-
Romidepsin Phase II Multi-Institutional Trial: This trial enrolled patients with relapsed, refractory, or advanced CTCL.[11] Romidepsin was administered as a 4-hour infusion on days 1, 8, and 15 of a 28-day cycle.[17] The response was assessed using a composite approach.[11]
-
Interferon alfa-2b Retrospective Study: This study evaluated 16 Chinese patients with CTCL.[13] Interferon alfa-2b was administered intramuscularly at an initial dose of 1-3 x 10⁶ IU, with the dosage adjusted based on tolerance.[13]
Visualizing Mechanisms and Workflows
To further elucidate the functional context of this compound and the structure of clinical investigations in CTCL, the following diagrams are provided.
This compound signaling pathway in T-cell lymphoma.
The diagram above illustrates the proposed mechanism of action of this compound in CTCL. This compound binds to and activates the Retinoid X Receptor (RXR).[18] This can lead to the induction of apoptosis.[3][19] Additionally, this compound can activate the ATM protein, which in turn activates p53 and p73, leading to cell cycle arrest.[20]
Generalized experimental workflow for a CTCL clinical trial.
The workflow diagram provides a simplified overview of the typical phases of a clinical trial for a CTCL treatment, from initial patient screening and enrollment to the treatment and response evaluation phases. This generalized workflow is representative of the methodologies employed in the clinical trials discussed in this guide.[2][7][11]
References
- 1. The utility of this compound in mycosis fungoides and Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is effective and safe for treatment of refractory advanced-stage cutaneous T-cell lymphoma: multinational phase II-III trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Results of a phase II trial of oral this compound (Targretin) combined with interferon alfa-2b (Intron-A) for patients with cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Topical this compound therapy for patients with refractory or persistent early-stage cutaneous T-cell lymphoma: results of the phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 and 2 trial of this compound gel for skin-directed treatment of patients with cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. dovepress.com [dovepress.com]
- 11. Phase II Multi-Institutional Trial of the Histone Deacetylase Inhibitor Romidepsin As Monotherapy for Patients With Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Treatment of cutaneous T cell lymphoma with low doses of interferon alpha-2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ultraviolet-B phototherapy for early-stage cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Phase 2 trial of romidepsin in patients with peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of this compound Analogs for Treating Cutaneous T-Cell Lymphomas | MDPI [mdpi.com]
- 19. Induction of apoptosis by this compound in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound activates the p53/p73 pathway in human cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Bexarotene and Amyloid-Beta Clearance: A Comparative Guide for Researchers
An objective analysis of the preclinical and clinical evidence surrounding the retinoid X receptor (RXR) agonist bexarotene's efficacy in clearing amyloid-beta (Aβ), a hallmark of Alzheimer's disease. This guide synthesizes key experimental findings, compares results across pivotal studies, and details the proposed mechanisms of action.
The landscape of Alzheimer's disease therapeutics has been marked by both promising breakthroughs and subsequent challenges to reproducibility. This compound, an FDA-approved oral medication for cutaneous T-cell lymphoma, ignited significant interest in 2012 with a landmark preclinical study suggesting its potential to rapidly clear brain amyloid-beta plaques and reverse cognitive deficits in mouse models of Alzheimer's disease.[1][2][3] This discovery prompted a flurry of research to validate and understand its mechanism. However, the initial excitement was tempered by subsequent studies that failed to fully replicate the original findings, leading to a nuanced and ongoing scientific debate.[2][4]
This guide provides a comprehensive cross-validation of this compound's impact on Aβ clearance, presenting a comparative analysis of key studies, detailing experimental protocols, and visualizing the underlying biological pathways.
Comparative Analysis of Preclinical Studies
The initial optimism for this compound stemmed from a 2012 study by Cramer, Landreth, and colleagues, which reported that the drug, by activating retinoid X receptors (RXRs), could enhance the production of Apolipoprotein E (ApoE) and the lipid transporter ABCA1.[1] This was proposed to facilitate the clearance of soluble Aβ from the brain, reduce plaque burden, and improve cognitive function in transgenic mice.[1]
However, several independent research groups were unable to reproduce the dramatic plaque-clearing effects, although some studies did observe cognitive improvements.[1][2][4] These conflicting results have been attributed to several factors, including differences in the this compound formulation used, the specific Alzheimer's disease mouse models, and the age of the animals at the time of treatment.[1] The original researchers emphasized that unconventional formulations of this compound could alter its pharmacokinetics and bioavailability.[1]
Below is a summary of key findings from the initial study and subsequent replication attempts:
| Study (Lead Author) | Mouse Model | This compound Formulation | Key Findings on Aβ Clearance | Cognitive Improvement |
| Cramer et al. (2012) | APP/PS1 | Targretin (micronized) | Rapid clearance of soluble Aβ, reduced plaque burden.[1][5] | Yes, reversed behavioral deficits.[1] |
| Fitz et al. (2013) | APP/PS1 | Not specified | Confirmed soluble Aβ clearance in interstitial fluid; failed to replicate amyloid deposition reduction.[1] | Yes, reversed cognition to non-transgenic control levels.[1] |
| Veeraraghavalu et al. (2013) | APP/PS1 | Not specified | Reduced soluble Aβ40 levels; failed to replicate effect on amyloid deposition.[1][3] | Not explicitly stated in the provided context. |
| Tesseur et al. (2013) | APP/PS1 | Not specified | No change in soluble Aβ40 levels or amyloid deposition; significant upregulation of ABCA1.[1][3] | Yes, improvement in social recognition and another memory task.[1][3] |
| Price et al. (2013) | APP/PS1 | Not specified | No reduction in soluble Aβ40 or amyloid deposition.[1][3] | Not explicitly stated in the provided context. |
Proposed Mechanisms of Action
The primary proposed mechanism for this compound's effect on Aβ clearance involves the activation of Retinoid X Receptors (RXRs). RXRs form heterodimers with other nuclear receptors, such as Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs), to regulate the transcription of genes involved in lipid metabolism and inflammation.
Alternative mechanisms have also been explored. Some in vitro studies suggest that this compound may directly interact with Aβ peptides, delaying their aggregation into fibrils and promoting the formation of a less toxic fibril structure.[6][7][8] Furthermore, this compound has been shown to bind to the transmembrane domain of the amyloid precursor protein (APP), potentially altering its processing by γ-secretase, although this effect was observed at high concentrations in cell-free assays.[9]
Human Clinical Trials
The promising preclinical data, despite the replication challenges, led to the initiation of human clinical trials to assess the safety and efficacy of this compound in Alzheimer's disease patients.
A Phase 2 trial investigated the effect of a one-month course of this compound on brain amyloid load.[10] The overall results did not show a significant reduction in amyloid burden for the entire group.[10] However, a pre-specified analysis based on ApoE genotype revealed a reduction in regional amyloid levels in individuals who were not carriers of the ApoE4 allele, the primary genetic risk factor for late-onset Alzheimer's disease.[10] This finding suggests that the efficacy of this compound may be dependent on an individual's genetic background.
Another study in healthy young adults found that this compound had poor penetration into the central nervous system (CNS).[10][11][12] While it did lead to a modest increase in CSF ApoE levels, it had no effect on Aβ metabolism, likely due to the low drug concentrations achieved in the brain.[10][12]
It is important to note that this compound is associated with side effects, including elevated blood lipid levels and hypothyroidism, which require careful monitoring.[2][4][13]
Experimental Protocols
To facilitate the critical evaluation and potential replication of the cited research, detailed methodologies for key experiments are outlined below.
Animal Models and this compound Administration
-
Animal Models: The most commonly used mouse models in these studies were APP/PS1 transgenic mice, which express human mutant forms of the amyloid precursor protein and presenilin-1 genes, leading to age-dependent Aβ plaque formation.
-
This compound Formulation and Dosing: The original successful study by Cramer et al. utilized a micronized and capsuled formulation of this compound (Targretin®).[5] Subsequent studies that failed to replicate the findings often used different, sometimes unspecified, formulations. Dosing regimens in mice typically ranged from 100 mg/kg per day, administered orally.
Measurement of Amyloid-Beta Levels
-
ELISA: Enzyme-linked immunosorbent assays (ELISAs) were widely used to quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.
-
Immunohistochemistry: Brain sections were stained with anti-Aβ antibodies (e.g., 6E10) to visualize and quantify the area and number of amyloid plaques.
-
In Vivo Microdialysis: This technique was used to measure real-time changes in soluble Aβ levels in the brain's interstitial fluid following this compound administration.
Behavioral Testing
-
Morris Water Maze: This test was frequently employed to assess spatial learning and memory in mice.[13]
-
Contextual Fear Conditioning: This task evaluates fear-associated learning and memory.
Alternatives and Future Directions
The controversy surrounding this compound has underscored the complexities of targeting Aβ clearance. While the initial promise of this compound as a transformative Alzheimer's therapy has not been fully realized, the research has provided valuable insights into the role of the ApoE pathway in Aβ metabolism.
Current therapeutic strategies for Aβ clearance have largely shifted towards monoclonal antibodies that directly target various forms of Aβ.[14] Additionally, other small molecules that modulate secretase activity or enhance microglial phagocytosis are under investigation. A derivative of this compound, OAB-14, has been developed and shown to alleviate cognitive impairments and promote Aβ clearance in APP/PS1 mice, potentially with an improved safety profile.[15]
Future research should focus on developing RXR agonists with better CNS penetration and a more favorable side-effect profile. Furthermore, a deeper understanding of the interplay between ApoE isoforms and Aβ clearance is crucial for developing personalized therapeutic approaches. The story of this compound serves as a critical case study in the challenges of drug development for Alzheimer's disease, highlighting the importance of rigorous cross-validation and a multifaceted approach to tackling this complex neurodegenerative disorder.
References
- 1. The emerging role of this compound in the treatment of Alzheimer’s disease: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple research teams unable to confirm high-profile Alzheimers study - UChicago Medicine [uchicagomedicine.org]
- 3. dovepress.com [dovepress.com]
- 4. alzinfo.org [alzinfo.org]
- 5. Early Treatment Critical: this compound Reduces Amyloid-Beta Burden In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Does Not Clear Amyloid Beta Plaques but Delays Fibril Growth: Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of amyloid-β fibril growth by drug-engineered polymorph transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Binds to the Amyloid Precursor Protein Transmembrane Domain, Alters Its α-Helical Conformation, and Inhibits γ-Secretase Nonselectively in Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alzforum.org [alzforum.org]
- 11. A randomized controlled study to evaluate the effect of this compound on amyloid-β and apolipoprotein E metabolism in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A randomized controlled study to evaluate the effect of this compound on amyloid-β and apolipoprotein E metabolism in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound Impairs Cognition and Produces Hypothyroidism in a Mouse Model of Down Syndrome and Alzheimer’s Disease [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. OAB-14, a this compound derivative, improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Bexarotene's Neuroprotective Potential: A Comparative Analysis Across Neurological Disease Models
A comprehensive review of the experimental evidence supporting the neuroprotective effects of bexarotene, a retinoid X receptor (RXR) agonist, reveals promising, albeit sometimes conflicting, results across various preclinical models of neurological disorders. This guide provides a detailed comparison of this compound's efficacy in Alzheimer's disease, Parkinson's disease, and stroke models, supported by quantitative data, experimental protocols, and an exploration of the underlying signaling pathways.
This compound, an FDA-approved drug for cutaneous T-cell lymphoma, has garnered significant attention for its potential neuroprotective properties.[1][2] Its mechanism of action primarily involves the activation of retinoid X receptors (RXRs), which form heterodimers with other nuclear receptors like peroxisome proliferator-activated receptor-gamma (PPARγ) and liver X receptors (LXRs).[3][4] This activation modulates gene expression involved in critical cellular processes such as lipid metabolism, inflammation, and cellular differentiation, which are often dysregulated in neurodegenerative diseases.[2][5][6][7]
Comparative Efficacy of this compound: A Data-Driven Overview
The neuroprotective effects of this compound have been most extensively studied in models of Alzheimer's disease, Parkinson's disease, and stroke. The following tables summarize the key quantitative findings from these studies, highlighting the diverse experimental conditions and outcomes.
Table 1: this compound in Alzheimer's Disease Models
| Animal Model | Dosage & Duration | Key Quantitative Outcomes | Reference(s) |
| APP/PS1 Mice | 100 mg/kg/day for 10 days | - Increased brain ABCA1 and ApoE levels. | [8][9] |
| 3xTg-AD Mice (24 months old) | 100 mg/kg/day for 30 days | - Reduced soluble Aβ levels. - Increased ApoE and ABCA1 expression in the hippocampus. - Reduced astrogliosis. | [10] |
| APP/PS1 Mice (ABCA1 WT vs. KO) | Not specified | - Ameliorated cognitive deficits in novel object recognition in ABCA1 WT but not KO mice. - Decreased soluble Aβ40 and Aβ42 in the hippocampus of ABCA1 WT mice. | [11] |
| TASTPM Mice | 7-day oral administration | - No significant improvement in memory, plaque reduction, or microglial activation. | [12] |
| Ts65Dn Mice (Down Syndrome model) | Not specified | - Reduced Aβ1-40 levels in the hippocampus. | [6] |
Table 2: this compound in Parkinson's Disease Models
| Animal Model | Dosage & Duration | Key Quantitative Outcomes | Reference(s) |
| 6-OHDA Lesioned Rats | 1 and 3 mg/kg/day (oral) for 28 days | - Effectively blocked the loss of cognitive function in the novel object recognition test. - Significantly reduced spontaneous head twitches. | [13] |
| 6-OHDA Lesioned Rats | 1 mg/kg/day (oral) | - Rescued dopamine neurons. | [14] |
| 6-OHDA Lesioned Rats | 6 μ g/day (intracerebroventricular) for 28 days | - Prevented the development of motor deficits. - Significantly protected dopamine neurons in the substantia nigra pars compacta. | [13] |
| α-synuclein-overexpressing mouse DA neurons | Not specified | - Restored dysfunctional Ret-dependent neurotrophic signaling. | [15] |
Table 3: this compound in Stroke Models
| Animal Model | Dosage & Duration | Key Quantitative Outcomes | Reference(s) |
| t-MCAO Mice | 5 mg/kg immediately after surgery and daily thereafter (intraperitoneal) | - Reduced brain infarct damage and neurological deficit. | [4][16] |
| Subarachnoid Hemorrhage (SAH) Rat Model | Administered 1 hour after SAH induction (intraperitoneal) | - Significantly reduced brain edema. - Improved short- and long-term neurological deficits. - Increased levels of PPARγ and SIRT6, and decreased expression of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α). | [5][17] |
Key Signaling Pathways in this compound-Mediated Neuroprotection
The neuroprotective effects of this compound are attributed to its ability to modulate several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
Caption: Key signaling pathways modulated by this compound in different neurological disease models.
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experimental models are provided below.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a lesion of the nigrostriatal dopamine pathway.[18][19]
-
Animal Preparation: Anesthetize a Sprague-Dawley rat (200-250g) with isoflurane.[18] Position the rat in a stereotactic frame.[18] Shave the head and clean the surgical area with betadine and 70% ethanol.[18]
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify the bregma and lambda.[18] Drill a small hole at the calculated stereotactic coordinates for the MFB (e.g., anteroposterior: -2.2 mm, mediolateral: 1.5 mm from bregma).[18]
-
6-OHDA Injection: Prepare a fresh solution of 6-OHDA (e.g., 2 mg/mL in saline with 0.02% ascorbic acid).[18] Slowly inject the 6-OHDA solution (e.g., 5 µL at a rate of 1 µL/minute) into the MFB using a Hamilton syringe.[18] Leave the needle in place for 5 minutes before slowly retracting it.[18]
-
Post-operative Care: Suture the scalp incision.[18] Monitor the animal's recovery and provide supportive care, including easy access to food and water.[18]
-
Behavioral Assessment: 10-14 days post-lesion, assess rotational behavior induced by apomorphine (e.g., 0.2 mg/kg, i.p.) or amphetamine (e.g., 5 mg/kg, i.p.) to confirm the lesion.[18]
Caption: Experimental workflow for the 6-OHDA rat model of Parkinson's disease.
Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model of Stroke
This protocol outlines the intraluminal filament method for inducing transient focal cerebral ischemia.[20][21][22]
-
Animal Preparation: Anesthetize an 8-12 week-old mouse (25-30g) with isoflurane and maintain its body temperature at 36.5-37.5°C.[20] Place the mouse in a supine position.[20]
-
Surgical Procedure: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[20] Ligate the distal ECA and the CCA.[20]
-
Occlusion: Introduce a silicon-coated nylon monofilament (e.g., 6-0) into the ICA via an incision in the ECA stump.[22] Advance the filament until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow can be monitored to confirm occlusion.[21]
-
Reperfusion: After the desired occlusion period (e.g., 30-60 minutes), withdraw the filament to allow reperfusion.[20]
-
Post-operative Care: Close the neck incision. Monitor the animal for recovery.
-
Infarct Volume Assessment: 24 hours after reperfusion, euthanize the mouse and remove the brain.[20] Slice the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[20][21]
Caption: Experimental workflow for the tMCAO mouse model of ischemic stroke.
Concluding Remarks
The collective evidence from preclinical studies suggests that this compound holds significant promise as a neuroprotective agent. Its ability to modulate key pathways involved in amyloid clearance, dopaminergic neuron survival, and neuroinflammation provides a strong rationale for its investigation in a range of neurological disorders. However, the variability in outcomes across different studies and models underscores the need for further research to optimize dosing strategies, understand the full spectrum of its mechanisms, and ultimately translate these promising preclinical findings into effective therapies for patients. The conflicting results, particularly in Alzheimer's models, highlight the complexity of these diseases and the challenges in developing universally effective treatments. Future studies should focus on standardized protocols and the inclusion of diverse and clinically relevant outcome measures to robustly validate the neuroprotective effects of this compound.
References
- 1. Pharmacological Activation of RXR-α Promotes Hematoma Absorption via a PPAR-γ-dependent Pathway After Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alzforum.org [alzforum.org]
- 4. Activation of RXR/PPARγ underlies neuroprotection by this compound in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of retinoid X receptor by this compound attenuates neuroinflammation via PPARγ/SIRT6/FoxO3a pathway after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Impairs Cognition and Produces Hypothyroidism in a Mouse Model of Down Syndrome and Alzheimer’s Disease [frontiersin.org]
- 7. The novel function of this compound for neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound therapy ameliorates behavioral deficits and induces functional and molecular changes in very-old Triple Transgenic Mice model of Alzheimer´s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABCA1 is Necessary for this compound-Mediated Clearance of Soluble Amyloid Beta from the Hippocampus of APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Low Dose this compound Treatment Rescues Dopamine Neurons and Restores Behavioral Function in Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Low dose this compound treatment rescues dopamine neurons and restores behavioral function in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nurr1 and Retinoid X Receptor Ligands Stimulate Ret Signaling in Dopamine Neurons and Can Alleviate α-Synuclein Disrupted Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iTRAQ-derived quantitative proteomics uncovers the neuroprotective property of this compound in a mice model of cerebral ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 19. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 20. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Bexarotene vs. Newer Generation RXR Modulators: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexarotene (Targretin®), a retinoid X receptor (RXR) agonist, has been a valuable therapeutic agent, particularly in the treatment of cutaneous T-cell lymphoma (CTCL).[1][2] It exerts its effects by selectively binding to and activating RXRs, which in turn modulate the expression of genes involved in cell differentiation, proliferation, and apoptosis.[1][2] However, the clinical utility of this compound is often limited by a range of side effects, including hyperlipidemia, hypercholesterolemia, and hypothyroidism.[1][2] These adverse effects primarily stem from this compound's "crossover" activity, where it influences the signaling of other nuclear receptors that form heterodimers with RXR, such as retinoic acid receptors (RAR), thyroid hormone receptors (TR), and liver X receptors (LXR).[1][2]
In response to these limitations, a new generation of RXR modulators has emerged from extensive drug discovery efforts. These novel compounds are designed to offer improved selectivity and potency, with the goal of maximizing therapeutic efficacy while minimizing the off-target effects associated with this compound. This guide provides a comprehensive comparison of this compound's performance against these newer RXR modulators, supported by available experimental data. We will delve into their efficacy in cancer cell lines, receptor selectivity, and their potential for a more favorable safety profile.
Quantitative Performance Comparison
The following tables summarize the available quantitative data comparing this compound to newer generation RXR modulators, including UAB30, 6OHA, and promising analogs from recent developmental generations.
Table 1: Efficacy in Cutaneous T-Cell Lymphoma (CTCL) Cell Lines
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| This compound | MyLa | Cell Viability | 39.8 µM | [3] |
| HuT78 | Cell Viability | 24.5 µM | [3] | |
| HH | Cell Viability | 23.6 µM | [3] | |
| Hut78 | Cell Proliferation (MTS) | 85% reduction in proliferation | [1] | |
| UAB30 | MyLa | Cell Viability | 34.7 µM | [3] |
| HuT78 | Cell Viability | 5.1 µM | [3] | |
| HH | Cell Viability | 22.4 µM | [3] | |
| Generation 7 Analogs | Hut78 | Cell Proliferation (MTS) | ||
| Analog A71 | >85% reduction (statistically significant vs. This compound) | [1] | ||
| Analog A72 | >85% reduction (statistically significant vs. This compound) | [1] | ||
| Analog A74 | >85% reduction (statistically significant vs. This compound) | [1] | ||
| Analog A76 | >85% reduction (statistically significant vs. This compound) | [1] | ||
| Analog A77 | >85% reduction (statistically significant vs. This compound) | [1] |
Table 2: RXR Activation and Selectivity
| Compound | Receptor | Assay | EC50 / Activity | Reference |
| This compound | RXRα | Luciferase Reporter | 33 nM | [4] |
| RXRβ | Luciferase Reporter | 24 nM | [4] | |
| RXRγ | Luciferase Reporter | 25 nM | [4] | |
| RARs | Luciferase Reporter | >10,000 nM (>300-fold selectivity for RXR) | [4] | |
| 6OHA | RXRα | Luciferase Reporter | 3.70 nM | [5] |
| RARα | Agonist Activity | Lower than this compound | [6] | |
| RXRγ | Agonist Activity | Lower than this compound | [6] | |
| Generation 7 Analogs | RXR | RXRE Luciferase Reporter | ||
| Analog A70 | >100% of this compound (statistically significant) | [1] | ||
| Analog A76 | >100% of this compound (statistically significant) | [1] | ||
| Analog A77 | ~246% of this compound (statistically significant) | [1] |
Table 3: Side Effect Profile Comparison
| Compound | Side Effect | Observation | Reference |
| This compound | Hypertriglyceridemia | Common adverse event, mediated through RXR/LXR heterodimer activation. | [7] |
| Hypothyroidism | Common adverse event, resulting from suppression of TSH gene expression and increased peripheral thyroid hormone metabolism. | [8][9] | |
| UAB30 | Hypertriglyceridemia & Hypothyroidism | Minimal effect on elevating serum triglycerides or inducing hypothyroidism. | [1][3] |
| 6OHA | Hypertriglyceridemia & Hypothyroidism | Did not increase serum triglycerides or decrease serum thyrotropin and free thyroxine levels. | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.
RXR Signaling Pathways: Therapeutic Effects vs. Side Effects
Caption: RXR signaling pathways activated by this compound and newer modulators.
Experimental Workflow: RXR Activation Luciferase Reporter Assay
Caption: Workflow for a typical RXR activation luciferase reporter assay.
Detailed Experimental Methodologies
Cell Proliferation (MTS) Assay
This protocol is adapted for assessing the anti-proliferative effects of RXR modulators on CTCL cell lines, such as Hut78.
1. Cell Culture and Seeding:
-
Culture Hut78 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells into a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.[1]
2. Compound Treatment:
-
Prepare stock solutions of this compound and newer RXR modulators in a suitable solvent (e.g., DMSO or ethanol).
-
Immediately after seeding, treat the cells with various concentrations of the compounds. For the study on generation 7 analogs, a concentration of 10 µM was used.[1] Include a vehicle control (e.g., ethanol) and a no-treatment control.
3. Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1]
4. MTS Reagent Addition and Measurement:
-
Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.
-
Incubate for 1 to 4 hours at 37°C.
-
Record the absorbance at 490 nm using a microplate reader.[1]
5. Data Analysis:
-
Subtract the average absorbance of the medium-only blank wells from all other values.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control, which is set to 100% proliferation.[1]
-
The IC50 values can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
RXR-Responsive Element (RXRE) Luciferase Reporter Gene Assay
This assay quantifies the ability of compounds to activate RXR-mediated gene transcription.
1. Cell Culture and Seeding:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed HEK293 cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
2. Transient Transfection:
-
Prepare a transfection mixture containing:
-
An RXRE-luciferase reporter plasmid (containing multiple copies of the RXR response element upstream of a luciferase gene).
-
An RXRα expression plasmid (e.g., pSG5-human RXRα).[10]
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Use a suitable transfection reagent (e.g., a liposome-mediated transfection protocol) according to the manufacturer's instructions.
-
Incubate the cells with the transfection mixture for 24 hours.[10]
3. Compound Treatment:
-
After the initial 24-hour incubation, replace the medium with fresh medium containing the desired concentrations of this compound or the newer RXR modulators (e.g., 100 nM).[10] Include a vehicle control.
4. Incubation:
-
Incubate the cells with the compounds for an additional 24 hours.[10]
5. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luminometer after adding the appropriate substrate.
-
Subsequently, measure the Renilla luciferase activity in the same wells after adding the Renilla substrate.
6. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Express the RXR-mediated transcriptional activity as a fold induction over the vehicle control or as a percentage relative to the activity of a reference compound like this compound.[10]
Conclusion
The development of newer generation RXR modulators represents a significant advancement in the pursuit of more effective and safer therapies targeting the retinoid X receptor. The experimental data available to date suggests that compounds such as UAB30, 6OHA, and certain "generation 7" analogs exhibit promising profiles. They have demonstrated comparable or, in some cases, superior efficacy to this compound in preclinical models of CTCL. More importantly, these next-generation compounds appear to have a reduced propensity for the side effects that limit this compound's use, such as hyperlipidemia and hypothyroidism. This improved safety profile is likely attributable to their enhanced selectivity for RXR-mediated pathways over those involving other nuclear receptor heterodimers.
While further clinical investigation is necessary to fully elucidate the therapeutic potential of these novel RXR modulators, the current body of evidence strongly supports their continued development. For researchers and drug development professionals, these findings highlight the feasibility of designing highly selective nuclear receptor modulators and offer a promising avenue for the treatment of CTCL and potentially other malignancies and diseases where RXR signaling plays a crucial role. The detailed methodologies provided in this guide should serve as a valuable resource for the continued evaluation and comparison of these and future RXR-targeted compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of this compound Analogs for Treating Cutaneous T-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Retinoid X Receptor Agonist, 9-cis UAB30, Inhibits Cutaneous T-cell Lymphoma Proliferation Through the SKP2-p27kip1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Comparative evaluation of the biological characteristics of a novel retinoid X receptor agonist and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rexinoid this compound modulates triglyceride but not cholesterol metabolism via gene-specific permissivity of the RXR/LXR heterodimer in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "this compound-induced central hypothyroidism misinterpreted as over suppl" by L MV Das and Sharon Lahiri [scholarlycommons.henryford.com]
- 9. This compound-induced hypothyroidism: this compound stimulates the peripheral metabolism of thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Bexarotene's Side Effect Profile: A Comparative Analysis for Drug Development Professionals
A comprehensive examination of bexarotene's adverse event profile in comparison to other systemic therapies for cutaneous T-cell lymphoma (CTCL), supported by clinical trial data and mechanistic insights.
Introduction
This compound, a synthetic retinoid that selectively activates retinoid X receptors (RXRs), is an established oral therapy for cutaneous T-cell lymphoma (CTCL).[1][2] Its unique mechanism of action, which modulates gene expression to control cell growth, differentiation, and apoptosis, also gives rise to a distinct and predictable side effect profile.[1][3] This guide provides a comparative analysis of this compound's primary adverse events against other systemic CTCL treatments, including the histone deacetylase (HDAC) inhibitors vorinostat and romidepsin, the anti-CCR4 monoclonal antibody mogamulizumab, and the antibody-drug conjugate brentuximab vedotin. This objective comparison, supported by quantitative data from clinical trials and detailed experimental protocols, is intended to inform researchers, scientists, and drug development professionals in the oncology space.
Comparative Analysis of Key Adverse Events
The side effect profiles of systemic CTCL therapies are diverse, reflecting their different mechanisms of action. While this compound is predominantly associated with metabolic and endocrine disruptions, other agents are characterized by hematologic toxicities, infusion reactions, and peripheral neuropathy. The following table summarizes the incidence of common and clinically significant adverse events reported in clinical trials for this compound and its alternatives.
| Adverse Event | This compound | Vorinostat | Romidepsin | Mogamulizumab | Brentuximab Vedotin |
| Hyperlipidemia | |||||
| Hypertriglyceridemia | 79%[4][5] | N/A | N/A | N/A | N/A |
| Hypercholesterolemia | 48%[4][5] | N/A | N/A | N/A | N/A |
| Hypothyroidism | 29-40%[4][5][6] | N/A | N/A | N/A | N/A |
| Hematologic | |||||
| Leukopenia | 28%[4][5] | N/A | Transient Granulocytopenia (Common)[1] | N/A | Anemia (62%), Neutropenia (21%)[3] |
| Thrombocytopenia | N/A | Common[7][8] | Transient Thrombocytopenia (Common)[1] | 14%[9] | N/A |
| Gastrointestinal | |||||
| Nausea | Common[7] | Common[7][8] | Common[1] | 16%[9] | 36%[3] |
| Diarrhea | Common[7] | Common[7][8] | N/A | 28%[9] | 29%[3] |
| Dermatologic | |||||
| Rash/Dermatitis | Common (topical)[10] | N/A | N/A | 35% (including drug eruption)[9] | N/A |
| Constitutional | |||||
| Fatigue | 36%[5] | Common[7][8] | Common[1] | 31%[9] | 29%[3] |
| Neurologic | |||||
| Peripheral Neuropathy | N/A | N/A | N/A | N/A | 45% (sensory)[3] |
| Other | |||||
| Infusion Reactions | N/A | N/A | N/A | 33%[9] | N/A |
N/A: Not a commonly reported or defining side effect in major clinical trials.
Mechanistic Insights into this compound's Side Effects
This compound's characteristic side effects, hyperlipidemia and hypothyroidism, are direct consequences of its mechanism of action involving the activation of RXRs.
This compound-Induced Hyperlipidemia
This compound-induced hyperlipidemia is a common and dose-dependent side effect.[11] The underlying mechanism is believed to involve the formation of a permissive heterodimer between RXR and the Liver X Receptor (LXR).[11] Activation of this RXR/LXR heterodimer in the liver leads to the upregulation of genes involved in triglyceride synthesis and very low-density lipoprotein (VLDL) production.[12] This results in increased plasma triglyceride levels.
This compound-Induced Hypothyroidism
This compound induces central hypothyroidism through a dual mechanism. Firstly, it suppresses the production of thyroid-stimulating hormone (TSH) from the pituitary gland. Secondly, this compound stimulates the peripheral metabolism and degradation of thyroid hormones.[2] This combination of reduced TSH and increased thyroid hormone clearance leads to a hypothyroid state.
Experimental Protocols for Side Effect Assessment
Rigorous monitoring and management of side effects are crucial in clinical trials and practice. The following outlines the typical experimental protocols for assessing this compound's primary adverse events.
Assessment of Hyperlipidemia
-
Baseline Measurement : A fasting lipid profile, including total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides, is obtained before initiating this compound therapy.[5][6]
-
Regular Monitoring : Fasting lipid profiles are monitored weekly for the first 2-4 weeks of treatment, as hyperlipidemia typically develops within this period.[5][6]
-
Ongoing Assessment : Once lipid levels have stabilized, monitoring frequency can be reduced to monthly or as clinically indicated.[6]
-
Management : If hypertriglyceridemia occurs, lipid-lowering agents such as fibrates or statins are initiated.[5] Dose reduction or temporary discontinuation of this compound may also be necessary for severe cases.
Assessment of Hypothyroidism
-
Baseline Evaluation : Thyroid function tests, including TSH and free thyroxine (T4), are performed at baseline.[6]
-
Routine Monitoring : Thyroid function is monitored regularly throughout treatment, typically on a monthly basis.[6]
-
Diagnosis : The development of central hypothyroidism is characterized by a decrease in free T4 levels without a corresponding increase in TSH.
-
Management : If hypothyroidism develops, thyroid hormone replacement therapy with levothyroxine is initiated.[6]
Conclusion
This compound's side effect profile is unique among systemic CTCL therapies, primarily characterized by manageable metabolic and endocrine disturbances. Understanding these adverse events at a mechanistic level and implementing rigorous monitoring protocols are essential for optimizing patient outcomes and for the development of novel RXR modulators with improved safety profiles. This comparative analysis provides a valuable resource for researchers and clinicians in the field of oncology, facilitating informed decision-making in both clinical practice and future drug development endeavors.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound induces dyslipidemia by increased very low-density lipoprotein production and cholesteryl ester transfer protein-mediated reduction of high-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of this compound Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Induced Hypertriglyceridemia: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Rexinoid this compound modulates triglyceride but not cholesterol metabolism via gene-specific permissivity of the RXR/LXR heterodimer in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Etiology, diagnosis, and treatment recommendations for central hypothyroidism associated with this compound therapy for cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-induced hypothyroidism: this compound stimulates the peripheral metabolism of thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] this compound-induced hypothyroidism: this compound stimulates the peripheral metabolism of thyroid hormones. | Semantic Scholar [semanticscholar.org]
The Bexarotene Story: A Comparative Guide to Early Alzheimer's Study Replications
A wave of initial excitement followed by a tide of conflicting results has defined the preclinical story of bexarotene for Alzheimer's disease. This guide provides a detailed comparison of the key findings from the seminal 2012 study and the subsequent attempts at replication, offering researchers, scientists, and drug development professionals a clear overview of the experimental data and methodologies.
In 2012, a study published in Science by Cramer, Landreth, and colleagues sparked significant hope for a novel Alzheimer's therapy.[1][2] They reported that this compound, a retinoid X receptor (RXR) agonist already approved for treating cutaneous T-cell lymphoma, could rapidly clear soluble amyloid-beta (Aβ), reduce Aβ plaque burden, and reverse cognitive deficits in mouse models of the disease.[1][2][3] This discovery prompted numerous independent laboratories to attempt to replicate these groundbreaking findings.
The results of these replication efforts, however, have been mixed. While some studies were able to reproduce certain key findings, such as the reduction of soluble Aβ and improvements in cognitive function, the dramatic reduction in amyloid plaques proved difficult to replicate, leading to a nuanced and complex picture of this compound's potential efficacy.[4][5][6]
Comparative Analysis of Key Findings
The following tables summarize the quantitative data from the original study by Cramer et al. and the subsequent replication studies, focusing on the three primary outcomes: soluble Aβ levels, amyloid plaque burden, and cognitive performance.
Table 1: Effects of this compound on Soluble Amyloid-β (Aβ) Levels
| Study | Mouse Model | Treatment Duration | Change in Soluble Aβ42 | Change in Soluble Aβ40 |
| Cramer et al. (2012) | APP/PS1 | 3 days | ↓ ~25% (in interstitial fluid) | ↓ ~25% (in interstitial fluid) |
| Fitz et al. (2013) | APP/PS1-21 | 7 days | Not reported | ↓ (Confirmed presence in ISF) |
| Veeraraghavalu et al. (2013) | APP/PS1 | 7 days | No significant change | ↓ |
| Price et al. (2013) | Tg2576, APP/PS1 | 7 days | No significant change | No significant change |
| Tesseur et al. (2013) | APP/PS1 | 19 days | No significant change | No significant change |
Table 2: Effects of this compound on Amyloid Plaque Burden
| Study | Mouse Model | Treatment Duration | Change in Plaque Burden |
| Cramer et al. (2012) | APP/PS1 | 14 days | ↓ ~75% |
| Fitz et al. (2013) | APP/PS1-21 | 7 days | No significant change |
| Veeraraghavalu et al. (2013) | APP/PS1 | 7 days | No significant change |
| Price et al. (2013) | Tg2576, APP/PS1 | 7 days | No significant change |
| Tesseur et al. (2013) | APP/PS1 | 19 days | No significant change |
Table 3: Effects of this compound on Cognitive Performance
| Study | Mouse Model | Behavioral Test(s) | Outcome |
| Cramer et al. (2012) | APP/PS1 | Nesting behavior, Olfactory habituation | Improved performance |
| Fitz et al. (2013) | APP/PS1-21 | Contextual fear conditioning, Novel object recognition | Reversal of deficits |
| Veeraraghavalu et al. (2013) | APP/PS1 | Not reported | Not reported |
| Price et al. (2013) | Tg2576 | Not reported | Not reported |
| Tesseur et al. (2013) | APP/PS1 | Social recognition, Contextual fear conditioning | Improved performance |
Experimental Protocols
Original Study: Cramer et al. (2012)
-
Mouse Model: Male APP/PS1 transgenic mice, aged 6-8 months.
-
This compound Formulation and Administration: this compound (Targretin™, Ligand Pharmaceuticals) was formulated in a vehicle of corn oil and administered orally at a dose of 100 mg/kg/day.
-
Soluble Aβ Quantification: Brain interstitial fluid (ISF) was collected via in vivo microdialysis. Aβ levels in ISF and brain homogenates were measured using a sandwich ELISA.
-
Amyloid Plaque Quantification: Brain sections were stained with the anti-Aβ antibody 6E10. Plaque burden was quantified by measuring the percentage of the cortical area occupied by plaques using image analysis software.
-
Cognitive and Behavioral Testing:
-
Nesting Behavior: Mice were provided with a square of nesting material, and the quality of the nest was scored 24 hours later.
-
Olfactory Habituation: Mice were repeatedly presented with a cotton swab scented with a novel odor, and the time spent investigating the odor was recorded.
-
Replication Studies: General Methodologies
The replication studies generally aimed to follow the methods of Cramer et al., but some key differences existed that may have contributed to the discrepant findings.
-
Mouse Models: Various APP-based transgenic mouse models were used, including APP/PS1, APP/PS1-21, and Tg2576, at different ages.[6][7]
-
This compound Formulation and Administration: A significant point of contention was the formulation of this compound. While Cramer et al. used the commercially available Targretin™, some replication studies used this compound powder suspended in different vehicles, which may have altered its bioavailability.[6]
-
Aβ Quantification: Similar ELISA-based methods were used to measure soluble Aβ levels in brain homogenates.
-
Amyloid Plaque Quantification: Immunohistochemistry with various anti-Aβ antibodies followed by image analysis was the standard method.
-
Cognitive and Behavioral Testing: A range of behavioral tests were employed, including contextual fear conditioning, novel object recognition, and social recognition tasks.[7]
Signaling Pathways and Experimental Workflows
The proposed mechanism of action for this compound in the context of Alzheimer's disease involves the activation of Retinoid X Receptors (RXRs), which form heterodimers with other nuclear receptors like Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs). This activation is thought to upregulate the expression of Apolipoprotein E (ApoE) and ATP-binding cassette transporter A1 (ABCA1), leading to increased lipidation of ApoE and enhanced clearance of Aβ.
References
- 1. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 2. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound therapy ameliorates behavioral deficits and induces functional and molecular changes in very-old Triple Transgenic Mice model of Alzheimer´s disease | PLOS One [journals.plos.org]
- 5. cyagen.com [cyagen.com]
- 6. The emerging role of this compound in the treatment of Alzheimer’s disease: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Impairs Cognition and Produces Hypothyroidism in a Mouse Model of Down Syndrome and Alzheimer’s Disease [frontiersin.org]
Safety Operating Guide
Safe Disposal of Bexarotene: A Procedural Guide for Laboratory Professionals
The proper disposal of bexarotene, a retinoid compound used in cancer research and treatment, is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide provides a step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.
Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is a pharmaceutical compound with unknown full toxicological properties.[1] Therefore, caution is paramount. All handling should occur within a chemical fume hood to avoid inhalation of dust or aerosols.[1][2]
| Precaution Category | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood / Local Exhaust Ventilation | To prevent inhalation of dust and aerosols.[1][3] |
| Eye/Face Protection | Safety goggles with side-shields (NIOSH or EN 166 approved) | To protect eyes from contact with the chemical.[3][4] |
| Skin Protection | Impervious gloves (inspect before use) and protective clothing | To prevent skin contact.[2][4] Contaminated gloves must be disposed of as hazardous waste.[4][5] |
| Respiratory Protection | Generally not required if handled in a fume hood. Use N95 (US) or P1 (EU) dust masks if nuisance levels of dust are present. | To provide an additional layer of protection against inhalation if needed.[4] |
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Do not dispose of this compound with household garbage or discharge it into drains or sewage systems.[6][7]
1. Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including:
-
Segregate this waste from non-hazardous laboratory trash.
2. Spill Management:
-
In case of a spill, restrict access to the area to prevent spreading.[8]
-
Wearing the appropriate PPE, cover the spill with a suitable absorbent material (e.g., diatomite).[1][2]
-
Carefully sweep or shovel the material into a suitable, closed, and clearly labeled container for disposal.[4][5][7]
-
Decontaminate the spill surface and any equipment used for cleanup, potentially by scrubbing with alcohol.[2]
3. Packaging for Disposal:
-
Place all this compound waste into a suitable, sealed, and puncture-resistant container.[4][5]
-
Clearly label the container as "Hazardous Waste" and include the chemical name "this compound."
4. Final Disposal:
-
The primary recommended method for disposal is to engage a licensed, professional hazardous waste disposal company.[3][4][5]
-
This company can offer surplus and non-recyclable solutions, which may include incineration in a facility equipped with an afterburner and scrubber.[3][4]
-
Ensure that all disposal activities comply with federal, state, and local environmental regulations.[3][7]
5. Contaminated Packaging:
-
Dispose of contaminated packaging in the same manner as the chemical waste itself.[1][3] This may involve sending it to a regulated landfill or another approved method for hazardous materials.[1]
Below is a logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for this compound Waste Handling and Disposal.
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | C24H28O2 | CID 82146 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
